Oxymesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXBBHGCAXVBES-XMUHMHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878527 | |
| Record name | Oxymesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
145-12-0 | |
| Record name | Oxymesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymesterone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxymesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxymesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R73K9MRMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
| Record name | Oxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Oxymesterone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of oxymesterone, a synthetic anabolic-androgenic steroid (AAS). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
This compound, also known as 4-hydroxy-17α-methyltestosterone, is a C17-alpha alkylated derivative of testosterone.[1] Its chemical structure is characterized by the addition of a hydroxyl group at the C4 position and a methyl group at the C17α position of the steroid nucleus.[1]
The chemical identity of this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] |
| Chemical Formula | C₂₀H₃₀O₃[2] |
| Molecular Weight | 318.45 g/mol |
| CAS Number | 145-12-0[3] |
| Synonyms | 4-Hydroxy-17α-methyltestosterone, Methandrostenediolone, Oranabol, Anamidol, Theranabol[1][4] |
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Melting Point | 169-171 °C | [4] |
| Solubility | Practically insoluble in water; Soluble in chloroform, acetone, and alcohol. | [4] |
| Predicted Water Solubility | 0.057 g/L | [5][6] |
| Predicted logP | 2.99 - 3.13 | [5][6] |
| Predicted pKa (Strongest Acidic) | 9.31 | [5][6] |
| Optical Rotation | [α]D²⁰ +69° (ethanol) | [4] |
Pharmacological Properties
This compound is an agonist of the androgen receptor (AR), which is the primary mechanism of action for its anabolic and androgenic effects.[7]
| Property | Value/Description | Source |
| Mechanism of Action | Agonist of the androgen receptor (AR). | [7] |
| Anabolic/Androgenic Ratio | 5 (Anabolic: 1.8, Androgenic: 0.36) | [8] |
| Administration Route | Oral | [1] |
Metabolism
This compound is metabolized in the liver. Due to its C17-alpha alkylated structure, it is resistant to first-pass metabolism, which allows for oral administration.[9] It is not a substrate for the aromatase enzyme, meaning it does not convert to estrogenic metabolites.[7] Additionally, it is a poor substrate for 5α-reductase.[7] A long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, has been identified in human urine and can be detected for up to 46 days.[10]
Signaling Pathway
As an androgen receptor agonist, this compound initiates a signaling cascade that leads to changes in gene expression. The general androgen receptor signaling pathway is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30O3 | CID 72061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [drugfuture.com]
- 5. Showing Compound this compound (FDB023806) - FooDB [foodb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. Oxymetholone - Wikipedia [en.wikipedia.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. This compound (PIM 914) [inchem.org]
- 10. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Oxymesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymesterone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) characterized by a hydroxyl group at the C4 position and a methyl group at the C17α position. This modification enhances its oral bioavailability. This technical guide provides a detailed overview of the core aspects of this compound, including its synthesis, physicochemical and spectral characterization, and the key signaling pathways it modulates. The information presented herein is intended for research and drug development purposes, consolidating data from various scientific sources to facilitate a comprehensive understanding of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically originating from a readily available steroid precursor such as 17α-methyltestosterone. A common synthetic strategy involves the formation of an enol ether or enol acetate (B1210297) intermediate, followed by an oxidation step to introduce the hydroxyl group at the C4 position.
Experimental Protocol: Synthesis from 17α-Methyltestosterone
This protocol outlines a potential synthetic route from 17α-methyltestosterone.
Step 1: Formation of the 3,5-dienol ether of 17α-methyltestosterone
-
Reactants: 17α-methyltestosterone, an orthoformate (e.g., trimethyl orthoformate or triethyl orthoformate), and an acidic catalyst (e.g., p-toluenesulfonic acid).
-
Solvent: A suitable anhydrous solvent such as dioxane or ethanol (B145695).
-
Procedure: 17α-methyltestosterone is reacted with an excess of the orthoformate in the presence of a catalytic amount of acid. The reaction mixture is heated to drive the formation of the enol ether. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Oxidation to form this compound
-
Reactant: The 3,5-dienol ether of 17α-methyltestosterone.
-
Oxidizing Agent: A suitable oxidizing agent capable of introducing a hydroxyl group at the C4 position. One possible method involves light-induced autooxidation[1].
-
Procedure: The purified enol ether is dissolved in a solvent like isopropanol (B130326) or ethanol and subjected to light-induced autooxidation. This reaction can yield the desired 4-hydroxy derivative. The reaction mixture is then worked up, and the crude product is purified using techniques such as column chromatography to isolate this compound.
Experimental Workflow: this compound Synthesis
A generalized workflow for the synthesis of this compound from 17α-methyltestosterone.
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are conducted using various analytical techniques.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 4,17-dihydroxy-17-methylandrost-4-en-3-one | [2] |
| Synonyms | 4-Hydroxy-17α-methyltestosterone | [2] |
| Molecular Formula | C₂₀H₃₀O₃ | |
| Molecular Weight | 318.45 g/mol | |
| Melting Point | 170 °C | [2] |
| Appearance | Solid | [2] |
Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
| ~0.8-1.2 | s | C18-H₃ |
| ~1.2-1.5 | s | C19-H₃ |
| ~1.3-1.6 | s | C17α-CH₃ |
| ~3.5-4.0 | s | C4-OH |
| ~1.0-2.5 | m | Steroid backbone CH, CH₂ |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment (Tentative) |
| ~180-200 | C3 (C=O) |
| ~120-140 | C4 (C-OH) |
| ~120-140 | C5 |
| ~80-90 | C17 (C-OH) |
| ~20-60 | Steroid backbone carbons |
| ~10-30 | C18, C19, C17α-CH₃ |
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (hydroxyl groups) |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1680-1660 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1620-1600 | Medium | C=C stretch (alkene) |
| ~1450-1370 | Medium | C-H bend (alkane) |
| ~1200-1000 | Strong | C-O stretch (hydroxyl) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion and characteristic fragment ions would be observed.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 318.2 | [M]⁺ (Molecular Ion) |
| 300.2 | [M - H₂O]⁺ (Loss of water) |
| 285.2 | [M - H₂O - CH₃]⁺ (Loss of water and methyl) |
| 282.2 | [M - 2H₂O]⁺ (Loss of two water molecules) |
| 124.1 | Characteristic fragment of the steroid A/B ring system |
Signaling Pathways
This compound, as an anabolic-androgenic steroid, primarily exerts its effects through the androgen receptor and can influence other downstream signaling cascades.
Androgen Receptor (AR) Signaling Pathway
This compound binds to the androgen receptor in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in protein synthesis and cell growth.
Androgen Receptor Signaling Pathway
Activation of the Androgen Receptor by this compound.
Akt/mTORC1 Signaling Pathway
Anabolic steroids can also activate the Akt/mTORC1 pathway, a key regulator of cell growth and protein synthesis. Activation of this pathway can occur through androgen receptor-dependent and independent mechanisms, leading to the phosphorylation of downstream targets that promote mRNA translation and inhibit protein degradation.
Akt/mTORC1 Signaling Pathway
References
Oxymesterone's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymesterone, an orally active anabolic-androgenic steroid (AAS), presents a complex in vitro mechanism of action characterized by a notable discrepancy between its observed anabolic effects and its direct interaction with the androgen receptor (AR). This technical guide synthesizes the available scientific literature to provide a detailed overview of this compound's molecular interactions within a cellular context. Current evidence indicates that this compound exhibits a very low binding affinity for the androgen receptor. This suggests that its biological activities may be mediated through alternative pathways, including metabolic activation into more potent androgens or through androgen receptor-independent mechanisms. A significant finding is the moderate inhibitory potential of this compound on 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), an enzyme critical for glucocorticoid metabolism. This guide presents the quantitative data available for this interaction, details relevant experimental protocols, and uses pathway and workflow diagrams to illustrate both established and hypothesized mechanisms of action. The considerable gaps in the existing research, particularly concerning the direct androgenic activity of this compound and its metabolites, are also highlighted to guide future investigations.
Interaction with the Androgen Receptor (AR)
A substantial body of evidence indicates that this compound has a very low, almost negligible, affinity for the androgen receptor. In competitive binding assays using rat and rabbit skeletal muscle and rat prostate, the relative binding affinity (RBA) of this compound for the AR was too low to be determined. This is in stark contrast to other potent androgens like methyltrienolone (B1676529) (MT) and testosterone.
It is important to note, however, that some anabolic steroids with low in vitro AR binding affinity have been shown to be potent activators in cell-based androgen receptor-dependent transactivation assays and to elicit biological responses in vivo[1][2]. This suggests that direct receptor binding affinity is not the sole determinant of a compound's androgenic potential. Factors such as metabolic conversion to more active compounds or interactions with other cellular components could play a significant role. To date, however, no specific AR transactivation data for this compound has been published.
Potential for Metabolic Activation
The leading hypothesis to explain the anabolic effects of this compound, given its low AR affinity, is its metabolic conversion to more active compounds. The metabolism of this compound has been the subject of several studies, which have identified numerous metabolites in vitro using human liver S9 fractions and in vivo from urine samples[3][4]. One of the major metabolites identified is 17-epithis compound.
While the androgenic activity of these specific metabolites has not yet been characterized in the scientific literature, this pathway remains a plausible explanation for this compound's effects. A general workflow for investigating this hypothesis is presented below.
Androgen Receptor-Independent Mechanism: Inhibition of 11β-HSD2
A confirmed in vitro mechanism of action for this compound, independent of the androgen receptor, is the inhibition of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). This enzyme is responsible for the conversion of active cortisol to inactive cortisone (B1669442), thereby protecting the mineralocorticoid receptor (MR) from illicit activation by cortisol.
Inhibition of 11β-HSD2 by this compound can lead to an accumulation of intracellular cortisol, which can then activate the mineralocorticoid receptor, potentially leading to side effects such as sodium and water retention. Studies have categorized this compound as having a "medium inhibitory potential" against human 11β-HSD2[5][6][7].
Quantitative Data: 11β-HSD2 Inhibition
The following table summarizes the quantitative data for the inhibition of 11β-HSD2 by this compound and other anabolic steroids for comparison.
| Compound | Inhibitory Potential | IC50 (µM) |
| This compound | Medium | ~1-10 |
| Oxymetholone | Medium | ~1-10 |
| Danazol | Medium | ~1-10 |
| Testosterone | Medium | ~1-10 |
| Fluthis compound (B1673463) | Potent | 0.06 - 0.1 |
| Mesterolone (B1676316) | Weak | >10 |
| Formebolone | Weak | >10 |
| Norbolethone | None | >10 |
| Methenolone | None | >10 |
Data sourced from Fürstenberger et al. (2012)[8]. The IC50 for this compound is estimated from the provided classification of "medium inhibitory potential" within the context of the study.
Experimental Protocol: 11β-HSD2 Inhibition Assay
The following protocol is a summary of the methodology used to determine the inhibitory effect of this compound on 11β-HSD2 activity.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human 11β-HSD2.
-
Assay Preparation: Lysates of the transfected HEK-293 cells were used as the source of the 11β-HSD2 enzyme.
-
Reaction Mixture: Cell lysates were incubated in a buffer containing 50 nM of radiolabeled cortisol and 500 µM of the cofactor NAD+.
-
Test Compound: Increasing concentrations of this compound (or other test steroids) dissolved in DMSO were added to the reaction mixture. A vehicle control (0.1% DMSO) was run in parallel.
-
Incubation: The reaction was carried out for 10 minutes at 37°C.
-
Quantification: The conversion of radiolabeled cortisol to cortisone was determined. The amount of cortisone formed is indicative of 11β-HSD2 activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by normalizing the values to the activity observed in the vehicle control and fitting the data to a dose-response curve.
Summary and Future Directions
The in vitro mechanism of action of this compound is not fully elucidated and appears to be more complex than a simple interaction with the androgen receptor. The key takeaways are:
-
Low AR Affinity: this compound itself is not a high-affinity ligand for the androgen receptor.
-
Metabolic Activation Hypothesis: The anabolic effects of this compound may be attributable to its metabolites, although this has not been experimentally verified.
-
Confirmed AR-Independent Pathway: this compound inhibits the enzyme 11β-HSD2, which could contribute to some of its physiological effects and side effects.
Future research should be prioritized to address the significant gaps in our understanding:
-
Characterize Metabolites: The primary metabolites of this compound should be synthesized and systematically evaluated for their AR binding affinity and their ability to transactivate the androgen receptor.
-
AR-Dependent Gene Expression: Once active metabolites are identified, their effect on the expression of androgen-responsive genes in relevant cell lines (e.g., skeletal muscle cells, prostate cancer cells) should be quantified.
-
Explore Other AR-Independent Mechanisms: Given the precedent of AR-GR crosstalk with other AAS like oxandrolone, investigating similar potential interactions for this compound would be a valuable avenue of research[9][10].
By addressing these areas, a more complete and accurate model of this compound's in vitro mechanism of action can be constructed, providing a stronger scientific basis for understanding its physiological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anabolic androgenic steroid fluthis compound inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxandrolone blocks glucocorticoid signaling in an androgen receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
An In-Depth Technical Guide to the Physicochemical Properties of Oxymesterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Oxymesterone, a synthetic anabolic-androgenic steroid. The document focuses on its melting point and solubility, presenting quantitative data in structured tables, detailing experimental protocols for their determination, and illustrating the associated signaling pathway through which it exerts its biological effects.
Core Physicochemical Data
The melting point and solubility are critical parameters in the characterization of any active pharmaceutical ingredient, influencing its purity, formulation, and bioavailability.
This compound: Key Physicochemical Identifiers
| Identifier | Value |
| IUPAC Name | (4R,8S,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 145-12-0[1] |
| Molecular Formula | C₂₀H₃₀O₃[1] |
| Molecular Weight | 318.45 g/mol [1] |
Melting Point
The melting point of a crystalline solid is a key indicator of its purity. For this compound, the reported melting point is consistently in the range of 166°C to 171°C.
| Melting Point (°C) | Reference |
| 166-169 | [2] |
| 169-171 | |
| 170 |
Solubility Profile
This compound is characterized by its low aqueous solubility and higher solubility in organic solvents. This lipophilic nature is typical for steroid hormones and influences their absorption and distribution in the body.
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Predicted solubility of 0.057 g/L. |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| Ethanol | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Acetonitrile | Very Slightly Soluble |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is paramount in pharmaceutical sciences. The following sections detail the standard methodologies for measuring the melting point and solubility of compounds like this compound.
Melting Point Determination: Capillary Method
The capillary melting point method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is obtained.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
-
Heating and Observation: The apparatus is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves allowing a surplus of the solid to equilibrate with the solvent over a period of time.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a constant temperature bath on an orbital shaker. They are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle. The samples are then centrifuged at a high speed to pellet any remaining suspended solid particles.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of the dissolved this compound in the aliquot is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Solubility Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.
Mechanism of Action and Signaling Pathway
As an anabolic-androgenic steroid, this compound primarily functions by interacting with the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues.
Androgen Receptor Signaling Pathway
The classical mechanism of androgen action involves the following steps:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, causing the dissociation of heat shock proteins (HSPs).
-
Nuclear Translocation: The activated AR-Oxymesterone complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AR dimer to AREs recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.
Caption: Classical Androgen Receptor Signaling Pathway of this compound.
In addition to the classical genomic pathway, evidence suggests that androgens can also elicit rapid, non-genomic effects through membrane-associated androgen receptors, which can activate various kinase signaling cascades. Furthermore, some studies indicate that this compound may inhibit the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), which is responsible for inactivating cortisol. This inhibition could lead to off-target effects.
Caption: Experimental Workflow for Physicochemical Characterization.
References
Introduction to Oxymesterone and Stereoisomerism
An In-Depth Technical Guide to the InChIKeys of Oxymesterone Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the stereochemistry of this compound, a synthetic anabolic-androgenic steroid. The focus is on the International Chemical Identifier Keys (InChIKeys) for its known stereoisomers, the methodologies for their characterization, and the critical importance of stereochemical integrity in research and drug development.
This compound is a synthetic derivative of testosterone, characterized by the introduction of a hydroxyl group at the C4 position and a methyl group at the C17-alpha position.[1] Its chemical formula is C₂₀H₃₀O₃.[2] Like many complex organic molecules, particularly steroids, this compound possesses multiple chiral centers. This structural feature gives rise to stereoisomers—molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[3]
The specific spatial arrangement, or stereochemistry, of a drug molecule is paramount as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Different stereoisomers of a single compound can exhibit widely varying pharmacological, toxicological, and pharmacokinetic properties.[4] Therefore, the precise identification and characterization of each stereoisomer, often facilitated by unique identifiers like the InChIKey, are critical for drug safety, efficacy, and regulatory compliance.
The Stereochemical Complexity of the this compound Core
The steroid backbone of this compound contains six defined chiral centers in its most common form. These are located at carbon positions 8, 9, 10, 13, 14, and 17. The theoretical maximum number of stereoisomers for a molecule is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, this results in a potential for 2⁶ = 64 distinct stereoisomers.
Each of these isomers will have a unique three-dimensional shape, and while many may not be synthetically accessible or stable, it is crucial to distinguish between those that are. The standard representation of this compound corresponds to a specific, naturally occurring stereochemical configuration.
Known Stereoisomers of this compound and their InChIKeys
While 64 stereoisomers are theoretically possible, the scientific literature and chemical databases primarily document the main active compound and its C17 epimer. An epimer is a type of diastereomer that differs in configuration at only one of several stereogenic centers.[5] The data for these two isomers are summarized below.
| Identifier | This compound | 17-epi-Oxymesterone |
| Common Name | This compound, Oranabol, 4-Hydroxy-17α-methyltestosterone | 17-epi-Oxamesterone |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] | (8R,9S,10R,13S,14S,17R)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| InChIKey | RXXBBHGCAXVBES-XMUHMHRVSA-N[1] | RXXBBHGCAXVBES-YHNVUULNSA-N[6] |
| CAS Number | 145-12-0[2] | Not Available |
| Key Structural Difference | The hydroxyl group at the C17 position has an 'S' configuration (beta orientation). | The hydroxyl group at the C17 position has an 'R' configuration (alpha orientation). |
The difference in the final block of the InChIKey (XMUHMHRVSA-N vs. YHNVUULNSA-N) uniquely identifies the specific stereochemistry of each molecule, making it an invaluable tool for database searching and unambiguous scientific communication.
Caption: Relationship between this compound and its C17 epimer.
Methodologies for Stereoisomer Separation and Characterization
Distinguishing between stereoisomers requires specialized analytical techniques. A general workflow for the separation and identification of steroid isomers from a mixture involves chromatographic separation followed by spectroscopic characterization. The synthesis of specific stereoisomers, often for use as reference materials, requires precise control over reaction conditions, a field known as stereoselective synthesis.[7][8]
Experimental Protocols: An Overview
Objective: To separate and identify individual stereoisomers from a potential mixture.
1. Stereoselective Synthesis (Reference Standards):
-
The synthesis of a specific steroid stereoisomer, such as a long-term metabolite of 17-epi-Oxymesterone, is a crucial step for creating certified reference materials.[9][10] This involves multi-step organic synthesis where key reactions are designed to control the 3D arrangement of atoms at each chiral center.[11] Methods often employ chiral starting materials or chiral catalysts to guide the formation of the desired isomer.
2. Chiral Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC) is a primary method for separating stereoisomers.[12]
-
Principle: The separation relies on a chiral stationary phase (CSP). The CSP is a solid support material that has been modified with a chiral molecule. As the mixture of stereoisomers passes through the column, they interact differently with the chiral selector. One isomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column, while the other isomer interacts less strongly and elutes faster.[3]
-
Typical Stationary Phases: For steroids, common CSPs include those based on cyclodextrins or macrocyclic glycopeptide antibiotics.[13]
-
Mobile Phase: A typical mobile phase would consist of a mixture of organic solvents like acetonitrile (B52724) and methanol, sometimes with additives to improve separation efficiency.
3. Spectroscopic and Spectrometric Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique in steroid analysis, particularly in anti-doping laboratories.[5]
-
Protocol: Samples are often derivatized to increase their volatility. They are then injected into the GC, where they are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint for identification. While GC-MS can separate some isomers, its coupling with chiral columns enhances this capability.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides the most detailed structural information. Techniques like ¹H NMR and ¹³C NMR can resolve signals for individual atoms in a molecule. The precise chemical shift and coupling constants of protons, especially those near chiral centers, can be used to determine the relative stereochemistry of the molecule. Advanced 2D NMR techniques (e.g., NOESY) can confirm the spatial proximity of atoms, definitively establishing the isomeric structure.
-
Caption: Generalized workflow for the separation and identification of stereoisomers.
Conclusion
The case of this compound highlights the inherent complexity of steroidal drugs and the absolute necessity of precise stereochemical characterization. The International Chemical Identifier system, particularly the InChIKey, provides an essential tool for researchers, enabling the unambiguous identification of specific stereoisomers like this compound and its 17-epi counterpart. As analytical techniques for chiral separation and synthesis continue to advance, a deeper understanding of the distinct biological roles of each of the 64 potential stereoisomers may become possible, paving the way for more selective and safer therapeutics. For professionals in drug development and regulatory science, rigorous stereoisomer analysis remains a cornerstone of chemical and biological investigation.
References
- 1. This compound | C20H30O3 | CID 72061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 17-epi-Oxamesterone - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. Synthesis of Side-Chain Oxysterols and their Enantiomers through Cross-Metathesis Reactions of Δ22 Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
Oxymesterone and the Androgen Receptor: A Technical Review of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Oxymesterone's interaction with the androgen receptor (AR), focusing on its binding affinity. The document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key biological pathways to offer a comprehensive resource for research and development in endocrinology and pharmacology.
Core Findings on Androgen Receptor Binding Affinity
This compound is consistently reported to possess a very low to undetermined binding affinity for the androgen receptor. In competitive binding assays, its ability to displace high-affinity radiolabeled androgens is minimal, suggesting a weak direct interaction with the receptor.
Quantitative Binding Affinity Data
The following table summarizes the relative binding affinity (RBA) of this compound in comparison to other well-characterized androgens. The data is derived from studies utilizing competitive binding assays with [3H]methyltrienolone (MT) as the radioligand in rat skeletal muscle and prostate tissues.
| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (%) | Relative Binding Affinity (RBA) in Rat Prostate (%) | Reference |
| Methyltrienolone (B1676529) (MT) | 100 | 100 | [1] |
| 19-Nortestosterone (Nandrolone) | High | High | [2][3][4] |
| Methenolone | High | High | [2][3][4] |
| Testosterone | High | High | [2][3][4] |
| 1α-Methyl-DHT (Mesterolone) | High | High | [2][3][4] |
| Stanozolol | < 5 | < 5 | [2][3][4] |
| Methanedienone | < 5 | < 5 | [2][3][4] |
| Fluthis compound | < 5 | < 5 | [2][3][4] |
| This compound | Too low to be determined | Too low to be determined | [1][2][3][4] |
| Ethylestrenol | Too low to be determined | Too low to be determined | [2][3][4] |
Note: Relative binding affinity is determined by the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor. A lower RBA indicates weaker binding affinity.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive binding assay. This method measures the ability of a test compound to displace a radiolabeled androgen from the receptor. A common and robust method is the Scintillation Proximity Assay (SPA).[5][6]
Principle
A radiolabeled ligand with high affinity for the androgen receptor (e.g., [3H]-Methyltrienolone or [3H]-R1881) is incubated with the receptor source.[7] In the presence of a competing, non-radiolabeled test compound (e.g., this compound), the amount of radiolabeled ligand that binds to the receptor is reduced in a concentration-dependent manner. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50.
Materials
-
Androgen Receptor Source: Cytosol from rat prostate or recombinant androgen receptor ligand-binding domain (AR-LBD).[5][7]
-
Radioligand: [3H]-Methyltrienolone (MT) or [3H]-R1881.[7]
-
Test Compound: this compound or other compounds of interest.
-
Reference Compounds: Unlabeled methyltrienolone or dihydrotestosterone (B1667394) (DHT) for determining non-specific binding and as a positive control.[5]
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES or Tris-HCl), salts, and stabilizing agents.[5]
-
Scintillation Proximity Assay (SPA) Beads: Beads coated with a scintillant that emits light when a radiolabeled molecule is in close proximity.
-
Microplates: 96-well or 384-well plates suitable for scintillation counting.[5]
-
Scintillation Counter: To measure the light emitted from the SPA beads.
Procedure
-
Receptor Preparation: Isolate cytosol from the prostate of castrated rats or prepare a solution of recombinant AR-LBD.[7]
-
Assay Setup:
-
Total Binding Wells: Add the androgen receptor source and the radioligand.
-
Non-Specific Binding Wells: Add the androgen receptor source, the radioligand, and a high concentration of a non-radiolabeled reference compound (e.g., unlabeled MT or DHT).[5]
-
Test Compound Wells: Add the androgen receptor source, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
SPA Bead Addition: Add SPA beads to each well. The androgen receptor will bind to the beads.
-
Signal Detection: When the radioligand is bound to the receptor, it is brought into close proximity with the SPA bead, resulting in the emission of light. This light is then measured using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
The Relative Binding Affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
-
Visualizing Key Pathways
To further understand the context of androgen receptor binding, the following diagrams illustrate the experimental workflow for determining binding affinity and the subsequent cellular signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Biological Role of Oxymesterone in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oxymesterone (4-hydroxy-17α-methyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1] While its primary intended application relates to its anabolic properties, a comprehensive understanding of its molecular interactions within cellular pathways is critical for both therapeutic development and toxicological assessment. This document provides an in-depth examination of the cellular and molecular mechanisms of this compound, focusing on its canonical signaling through the androgen receptor, off-target interactions, and metabolic fate. It includes summaries of quantitative binding and inhibition data, detailed experimental protocols for assessing receptor affinity, and visualizations of key biological and experimental processes to facilitate a deeper understanding for research and development professionals.
Core Cellular Mechanism: Androgen Receptor Signaling
The primary biological effects of this compound, like other AAS, are mediated through its interaction with the Androgen Receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] The cellular response to this compound can be broadly categorized into genomic and non-genomic pathways.
The classical, genomic pathway is the principal mechanism through which this compound exerts its anabolic and androgenic effects.[3] This multi-step process directly alters the expression of target genes.
-
Cellular Entry and Receptor Binding: Being a lipophilic steroid, this compound is thought to diffuse across the cell membrane into the cytoplasm.[3] Inside the cell, it binds to the Ligand-Binding Domain (LBD) of the Androgen Receptor, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. This unmasks the nuclear localization signal. The activated this compound-AR complex then homodimerizes.
-
DNA Binding and Transcriptional Regulation: The AR homodimer translocates into the nucleus and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.
-
Gene Transcription: The DNA-bound AR complex recruits a series of co-regulatory proteins (co-activators or co-repressors) and interacts with the general transcriptional machinery. This action modulates the rate of transcription of androgen-responsive genes, ultimately leading to a change in protein synthesis and the subsequent physiological response.[4] Anabolic effects include the stimulation of protein synthesis in skeletal muscle.[4]
In addition to the slower, transcription-dependent genomic pathway, steroid hormones can initiate rapid, non-genomic signaling cascades.[5] These effects are mediated by a subpopulation of receptors located at or near the cell membrane.[5][6] This can lead to the rapid activation of intracellular signaling molecules and kinases.[5][6] While this is a recognized mechanism for steroids, specific data detailing this compound's activity in non-genomic pathways is not extensively documented in current literature.
Quantitative Data: Receptor Affinity and Enzyme Inhibition
The biological activity of this compound is defined by its binding affinity for its primary target and its potential interactions with other cellular proteins.
Competitive binding assays are used to determine the relative binding affinity (RBA) of a steroid for the AR compared to a high-affinity radiolabeled ligand, such as methyltrienolone (B1676529) (MT). Studies have shown that, in contrast to potent androgens like testosterone or nandrolone, this compound's precursor, oxymetholone (B1678114), has a very weak affinity for the androgen receptor, with an RBA too low to be accurately determined in some experimental systems.[7][8][9] This suggests that its anabolic effects may be mediated by mechanisms beyond simple high-affinity receptor binding or that its metabolites are more active.
Table 1: Relative Binding Affinity (RBA) of Select Anabolic Steroids for the Androgen Receptor
| Compound | RBA in Rat Skeletal Muscle (relative to Methyltrienolone) | RBA in Rat Prostate (relative to Methyltrienolone) | Reference(s) |
|---|---|---|---|
| Methyltrienolone (MT) | 100 | 100 | [7],[9] |
| 19-Nortestosterone | 53 | 54 | [7],[9] |
| Testosterone | 21 | 29 | [7],[9] |
| Oxymetholone* | Not Determined (Too Low) | Not Determined (Too Low) | [7],[8],[9] |
*Data for Oxymetholone, a structurally similar AAS, is presented due to a lack of specific RBA data for this compound in the cited literature.
Beyond the AR, this compound can interact with other cellular enzymes. It has been identified as having a medium inhibitory potential on 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2).[10][11] This enzyme is crucial for inactivating cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit activation by cortisol. Inhibition of 11β-HSD2 can lead to an accumulation of cortisol in tissues like the kidney, potentially causing electrolyte imbalance and hypertension.[11]
Table 2: Inhibitory Potential of this compound on Human 11β-HSD2
| Compound | Target Enzyme | Effect | Quantitative Metric | Reference(s) |
|---|---|---|---|---|
| This compound | 11β-HSD2 | Inhibition | Medium Inhibitory Potential (Specific IC50 not provided) | [10],[11] |
| Fluthis compound | 11β-HSD2 | Potent Inhibition | IC50 = 60-100 nM (cell lysates) |[10],[11] |
Cellular Metabolism
This compound undergoes extensive metabolism in the body. The identification of its metabolites is crucial for understanding its full biological activity profile and for developing anti-doping detection methods.[12] Studies using human liver S9 fractions and urine sample analysis have identified numerous phase I and phase II metabolites.[12][13] Recently, a novel long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, was identified, which can be detected for up to 46 days post-administration, significantly extending the detection window compared to traditional methods.[13]
Experimental Protocols
The following section details a representative methodology for assessing the interaction of a test compound like this compound with its primary molecular target.
This protocol provides a framework for determining the binding affinity of a test compound for the androgen receptor using a competitive radioligand binding assay.[14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radioligand (e.g., [3H]-Methyltrienolone, [3H]-R1881) to the Androgen Receptor.
Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Radioligand: High-affinity AR ligand, such as [3H]-R1881, at a concentration at or below its Kd.
-
Androgen Receptor Source: Cytosol isolated from rat prostate or a recombinant human AR-LBD preparation.[15][16]
-
Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[14]
-
Wash Buffer: e.g., Tris-HCl buffer.[14]
-
Unlabeled Competitor: A saturating concentration of a known unlabeled androgen (e.g., cold Dihydrotestosterone or R1881) for non-specific binding determination.[14]
-
Separation Medium: Hydroxyapatite (HAP) slurry or charcoal-dextran suspension to separate bound from free radioligand.[14]
-
Scintillation Cocktail: Suitable for aqueous samples.
-
Equipment: 96-well low-binding plates, multichannel pipettors, refrigerated centrifuge, liquid scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound test compound in assay buffer. Prepare working solutions of the radioligand, AR source, and unlabeled competitor in ice-cold assay buffer.
-
Assay Plate Setup (in a 96-well plate on ice):
-
Total Binding Wells (n=3): Add assay buffer, radioligand solution, and AR solution.[14]
-
Non-specific Binding Wells (n=3): Add assay buffer, radioligand solution, a saturating concentration of unlabeled competitor, and AR solution.[14]
-
Test Compound Wells (n=3 per concentration): Add assay buffer, radioligand solution, AR solution, and the desired concentration of this compound.[14]
-
-
Incubation: Seal the plate and incubate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[14]
-
Separation of Bound and Free Ligand:
-
Add a predetermined volume of ice-cold HAP slurry to each well.
-
Incubate on ice with intermittent shaking for 15-20 minutes.
-
Centrifuge the plate at low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet the HAP.[14]
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the HAP pellet with ice-cold wash buffer, centrifuge, and aspirate again. Repeat wash step as necessary.[14]
-
-
Detection:
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).[14]
-
Calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (DPM_Test - DPM_NSB) / (DPM_Total - DPM_NSB))).
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.[16]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (PIM 914) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of cell signalling cascades by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and metabolic profiling of oxymetholone and methasterone metabolites studied with human liver S9 model using GC-Orbitrap-HRMS for anti-doping purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
An In-Depth Technical Guide to Oxymesterone Metabolism and Biotransformation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone, a synthetic anabolic-androgenic steroid (AAS), undergoes extensive metabolism in the human body, leading to the formation of various metabolites that are excreted in urine. A thorough understanding of its metabolic fate is crucial for drug development, toxicological assessment, and for the development of sensitive detection methods in anti-doping control. This guide provides a comprehensive overview of the known metabolic pathways of this compound, detailing the biotransformation reactions, identified metabolites, and the analytical methodologies employed for their characterization.
Phase I Metabolism: Functionalization Reactions
The initial phase of this compound metabolism involves the introduction or modification of functional groups on the steroid backbone. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. The main Phase I biotransformations of this compound include hydroxylation, reduction, and epimerization.
Hydroxylation
Hydroxylation is a major metabolic pathway for many steroids, including this compound. This process involves the addition of hydroxyl (-OH) groups at various positions on the steroid nucleus, increasing its polarity. For this compound, hydroxylation has been observed at the following positions:
-
11β-hydroxylation: The introduction of a hydroxyl group at the 11β-position.
-
16-hydroxylation: The addition of a hydroxyl group at the 16-position. The exact stereochemistry (α or β) is often designated as 16ξ-hydroxylation when not fully determined[1].
While the specific CYP450 isozymes responsible for this compound hydroxylation have not been definitively identified in the reviewed literature, CYP3A4 is a common enzyme involved in the 6β-hydroxylation of other anabolic steroids and is a likely candidate for this compound metabolism[2][3].
Reduction
Reduction reactions are another key aspect of this compound's Phase I metabolism. These reactions typically involve the saturation of double bonds and the reduction of keto groups.
-
A-ring Reduction: The double bond in the A-ring of the steroid nucleus (at C4-C5) can be reduced.
-
3-keto Reduction: The ketone group at the C3 position is often reduced to a hydroxyl group.
Epimerization
Epimerization at the C17 position is a well-documented metabolic pathway for 17α-methylated steroids like this compound. This results in the formation of 17-epithis compound, which is a prominent metabolite[4][5].
Phase II Metabolism: Conjugation Reactions
Following Phase I reactions, the modified and more polar metabolites of this compound undergo Phase II conjugation. In this phase, endogenous molecules are attached to the metabolites, further increasing their water solubility and facilitating their excretion from the body.
Glucuronidation
Glucuronidation is the most common Phase II reaction for steroid metabolites. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups of the metabolites, forming glucuronide conjugates. A significant portion of this compound metabolites are excreted in the urine as glucuronides[6].
Sulfation
Sulfation is another, though generally less prevalent, conjugation pathway for steroid metabolites. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl functions. While less common than glucuronidation for many steroids, sulfated metabolites can sometimes be important long-term markers of steroid use[6].
Major Identified Metabolites of this compound
Several metabolites of this compound have been identified in human urine. These are the result of one or more of the Phase I and Phase II reactions described above.
| Metabolite Name | Biotransformation Pathway(s) | Detection Window | Reference(s) |
| 17-epithis compound | Epimerization | Up to 3.5 days | [4] |
| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Rearrangement, Hydroxylation | Up to 46 days | [4][7] |
| 17α-methyl-3β,17β-dihydroxy-5α-androstane-4-one | Reduction, Hydroxylation | Up to 4 days | [1] |
| 17α-methyl-3α,4ξ,17β-trihydroxy-5α-androstane | Reduction, Hydroxylation | Up to 4 days | [1] |
| 11β-hydroxy this compound | Hydroxylation | - | [1] |
| 16ξ-hydroxy this compound | Hydroxylation | - | [1] |
Detection window data is limited and may vary based on dosage and individual metabolism.
Biotransformation Pathways of this compound
The following diagrams illustrate the key metabolic pathways of this compound.
Experimental Protocols
The identification and quantification of this compound and its metabolites are primarily achieved through chromatographic and mass spectrometric techniques. Below are generalized protocols based on methodologies described in the literature.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to study the formation of Phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold) or perchloric acid for reaction termination
-
Centrifuge
-
Incubator/shaker
Procedure:
-
Prepare an incubation mixture containing this compound (e.g., 1-10 µM), HLM (e.g., 0.5 mg/mL protein), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a small volume of perchloric acid.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Analyze the supernatant using a suitable analytical method such as LC-MS/MS or GC-MS to identify and quantify the formed metabolites.
Urinary Metabolite Analysis by GC-MS
This protocol outlines the general steps for the analysis of this compound metabolites in urine samples.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli (for glucuronide hydrolysis)
-
Phosphate buffer
-
Extraction solvent (e.g., diethyl ether or tert-butyl methyl ether)
-
Derivatization agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with ammonium (B1175870) iodide and dithioerythritol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
To a urine sample (e.g., 2 mL), add an internal standard and a phosphate buffer to adjust the pH.
-
Add β-glucuronidase to hydrolyze the glucuronide conjugates. Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).
-
After hydrolysis, adjust the pH to basic (e.g., pH 9-10) and perform a liquid-liquid extraction with an organic solvent.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dry residue in the derivatization agent and heat to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable capillary column with a defined temperature program.
-
Detect the metabolites using the mass spectrometer, operating in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for targeted analysis of known metabolites.
-
Identify metabolites by comparing their retention times and mass spectra with those of reference standards.
Conclusion
The metabolism of this compound is a complex process involving multiple Phase I and Phase II enzymatic reactions, leading to a variety of metabolites. The primary pathways include hydroxylation, reduction, epimerization, and subsequent conjugation with glucuronic acid and sulfate. The identification of a long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, with a detection window of up to 46 days, is of particular significance for anti-doping applications[4]. Further research is required to fully elucidate the specific enzymes involved in each metabolic step and to obtain comprehensive quantitative data on the excretion profiles of all major metabolites. The methodologies and pathways outlined in this guide provide a solid foundation for researchers and professionals working on the analysis and understanding of this compound's biotransformation.
References
- 1. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. hpst.cz [hpst.cz]
- 3. researchgate.net [researchgate.net]
- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 5. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unmasking Oxymesterone: A Technical Guide to the Identification of Novel Urinary Metabolites for Advanced Doping Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to identify novel urinary metabolites of the synthetic anabolic-androgenic steroid, Oxymesterone. The detection of this compound abuse in sport has been significantly enhanced by the discovery of long-term metabolites that extend the window of detection from a mere two days to over a month.[1][2] This guide details the biotransformation of this compound, summarizes the key metabolites identified to date, and provides detailed experimental protocols for their detection and characterization, aiming to equip researchers and anti-doping laboratories with the necessary knowledge to effectively identify this compound misuse.
Introduction to this compound and its Metabolism
This compound, also known as 4-hydroxy-17α-methyltestosterone, is a synthetic anabolic-androgenic steroid (AAS) that has been banned by the World Anti-Doping Agency (WADA).[3] Its use in sport is primarily for promoting muscle growth and enhancing physical performance.[4] The parent compound is extensively metabolized in the body, and for a long time, its detection in urine was limited to a short period of approximately two days after administration. However, recent research has led to the identification of several novel long-term metabolites, fundamentally changing the landscape of this compound doping control.[1][2]
The biotransformation of this compound involves a series of enzymatic reactions primarily in the liver, including oxidation, reduction, and hydroxylation.[4] These processes result in a variety of metabolites that are then excreted in the urine, mainly as glucuronide and sulfate (B86663) conjugates.[5] The identification of these metabolites is crucial for extending the detection window and improving the effectiveness of anti-doping programs.
Key Novel this compound Metabolites
Several studies have identified novel metabolites of this compound that significantly prolong the detection time. These discoveries have been pivotal in the re-analysis of stored samples from past Olympic Games, leading to the identification of previously undetected doping violations.[1][2] The table below summarizes the key long-term metabolites and their reported detection windows.
| Metabolite Name | Tentative Structure | Detection Window | Analytical Method | Reference |
| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Not fully elucidated | Up to 46 days | GC-CI-MS/MS | [1][2][5] |
| 17-epi-oxymesterone | Epimer of this compound | Up to 3.5 days (traditional) | GC-MS/MS | [1][2] |
| Two tentatively assigned novel metabolites | Structures not fully confirmed | Up to 4 days | GC-MS/MS | |
| 18-nor-2ξ,17β-hydroxymethyl-17α-methyl-5α-androst-13-en-3α-ol | Isomeric compound | At least 14 days | GC-MS/MS | [6] |
| Seco acidic metabolites | Resulting from A-ring cleavage | Not specified | GC/MS | [7] |
| OMT-M3 (2α,17α-methyl-5ξ-androstan-3α,6β,17β-triol) | Novel metabolite | Not specified | GC-Orbitrap-HRMS | [8] |
Experimental Protocols for Metabolite Identification
The identification of novel this compound metabolites relies on a multi-step analytical workflow. This section provides a detailed methodology for the key experiments involved.
Sample Preparation and Hydrolysis
-
Urine Sample Collection: Collect human urine samples post-administration of this compound.
-
Internal Standard Addition: Add an appropriate internal standard to the urine sample for quantification and quality control.
-
Enzymatic Hydrolysis:
Extraction
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed urine sample to 9.6.
-
Add 5 mL of tert-Butyl methyl ether (TBME) and vortex for 5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
Derivatization
-
Silylation: To improve the volatility and thermal stability of the metabolites for gas chromatography, a derivatization step is performed.
-
Add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol (B556865) to the dried extract.
-
Incubate the mixture at 60°C for 20 minutes.
Analytical Techniques
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-1 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the derivatized sample.
-
Temperature Program: An appropriate temperature gradient to separate the metabolites.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analysis:
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer with a chemical ionization source.
-
Chemical Ionization (CI): A softer ionization technique compared to EI, which can provide valuable structural information and enhance sensitivity for certain compounds.[5]
-
Selected Reaction Monitoring (SRM): Used for highly sensitive and specific detection of target metabolites based on their precursor-to-product ion transitions. This technique has been instrumental in the discovery of long-term metabolites.[1][2][5]
-
Instrumentation: A gas chromatograph coupled to a high-resolution Orbitrap mass spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites and facilitating their identification.[8]
-
Full Scan Mode: Used to detect and identify metabolites by comparing the mass spectra of post-administration samples with control samples.[8]
Visualizing the Workflow and Metabolic Pathways
To better understand the processes involved in the identification of novel this compound metabolites, the following diagrams illustrate the experimental workflow and the proposed metabolic pathways.
Figure 1: Experimental workflow for the identification of this compound metabolites.
Figure 2: Proposed metabolic pathways of this compound.
Conclusion
The identification of novel long-term metabolites has revolutionized the detection of this compound abuse in sports. The methodologies outlined in this guide, particularly the application of advanced mass spectrometry techniques such as GC-CI-MS/MS and GC-Orbitrap-HRMS, are critical for anti-doping laboratories to stay ahead of sophisticated doping practices. Continued research into the biotransformation of this compound and other anabolic steroids is essential for maintaining the integrity of sport and ensuring a level playing field for all athletes. The synthesis and certification of reference materials for these novel metabolites will be a crucial next step in their routine implementation in anti-doping screening.[9][10]
References
- 1. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Oxymetholone - Wikipedia [en.wikipedia.org]
- 5. wada-ama.org [wada-ama.org]
- 6. Mass spectrometric description of novel oxymetholone and desoxymethyltestosterone metabolites identified in human urine and their importance for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on anabolic steroids--8. GC/MS characterization of unusual seco acidic metabolites of oxymetholone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and metabolic profiling of oxymetholone and methasterone metabolites studied with human liver S9 model using GC-Orbitrap-HRMS for anti-doping purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wada-ama.org [wada-ama.org]
- 10. reposiTUm: Synthesis of human long-term metabolites of dehydrochloromethyltestosterone and this compound [repositum.tuwien.at]
Oxymesterone: A Technical Guide on Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone (4-hydroxy-17α-methyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone. Due to its chemical modifications, specifically the addition of a hydroxyl group at the C-4 position and a methyl group at the C-17α position, this compound exhibits distinct metabolic and pharmacokinetic properties. The 17α-methylation is a critical structural feature that enhances its oral bioavailability by reducing first-pass hepatic metabolism. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's pharmacokinetics and oral bioavailability, with a focus on its metabolism and the analytical methodologies used for its detection. Given the limited availability of comprehensive pharmacokinetic data for this compound in humans, this guide also includes data from its close structural analogue, methyltestosterone (B1676486), to provide a more complete comparative profile.
Pharmacokinetics of this compound and the Analogue Methyltestosterone
Detailed pharmacokinetic parameters for this compound in humans, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not extensively documented in publicly available literature. Research has predominantly focused on its metabolism and the detection of its metabolites for anti-doping purposes.
To provide a quantitative perspective, pharmacokinetic data for the structurally similar and well-studied AAS, methyltestosterone, is presented below. Methyltestosterone shares the 17α-methyl group, which is crucial for oral activity.
Table 1: Comparative Pharmacokinetic Parameters of Oral Methyltestosterone in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~70% | [1] |
| Elimination Half-Life | ~3 hours (range 2.5–3.5 hours) | [1] |
| Protein Binding | ~98% | [1] |
| Time to Peak Concentration (Tmax) | 1.13 ± 0.79 hours | [2] |
| Peak Plasma Concentration (Cmax) | 95.9 ± 67.1 ng/mL (after a single 50 mg oral dose) | [2] |
| Area Under the Curve (AUC) | AUC0-last: 264.5 ± 123.9 ng·hr/mL AUC0-inf: 275.2 ± 126.5 ng·hr/mL (after a single 50 mg oral dose) | [2] |
Note: The Cmax, Tmax, and AUC values for methyltestosterone are from a study in healthy male volunteers and serve as an illustrative example of the pharmacokinetics of an orally active 17α-alkylated AAS.
Oral Bioavailability
The 17α-methylation of this compound is a key structural modification that significantly enhances its oral bioavailability by sterically hindering the enzymatic oxidation of the 17β-hydroxyl group in the liver. This reduces the extent of first-pass metabolism, allowing a greater proportion of the administered dose to reach systemic circulation in its active form. While a specific percentage for the oral bioavailability of this compound is not available, it is expected to be substantial, similar to other 17α-alkylated steroids like methyltestosterone, which has an oral bioavailability of approximately 70%.[1]
Metabolism
The metabolism of this compound has been a primary focus of research, particularly in the context of anti-doping. Following oral administration, this compound undergoes extensive hepatic biotransformation. The primary metabolic pathways include:
-
Reduction: The 4-ene-3-one structure of the A-ring is susceptible to reduction.
-
Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the steroid nucleus.
-
Epimerization: The configuration of the 17-hydroxyl group can be altered.
One study investigated the urinary metabolic profile of this compound after a single 20 mg oral dose was administered to two healthy adult males.[3] This research identified several new metabolites, indicating that the metabolism of this compound is complex and results in numerous derivatives that can be detected in urine.[3] The identification of long-term metabolites is of particular interest in doping control, as they can extend the window of detection for the substance.[4]
Experimental Protocols
Human Metabolism Study of this compound
A representative experimental protocol for studying the in-vivo metabolism of this compound in humans can be summarized as follows:
-
Subject Recruitment: Healthy male volunteers are recruited for the study. Ethical approval and informed consent are obtained.
-
Drug Administration: A single oral dose of this compound (e.g., 20 mg) is administered to the subjects.[3]
-
Sample Collection: Urine samples are collected at predetermined intervals before and after drug administration.
-
Sample Preparation:
-
Urine samples are hydrolyzed using β-glucuronidase to cleave conjugated metabolites.
-
The hydrolyzed samples are then extracted using a liquid-liquid extraction method with a solvent such as methyl tert-butyl ether (MTBE).
-
The organic extract is evaporated to dryness.
-
-
Derivatization: The dried residue is derivatized to improve the volatility and thermal stability of the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Analytical Detection: The derivatized samples are analyzed by GC-MS/MS to identify and characterize the metabolites.
Pharmacokinetic Study of Methyltestosterone (Analogue)
A typical protocol for a pharmacokinetic study of an oral AAS like methyltestosterone involves:
-
Study Design: A single-dose, crossover study design is often employed with healthy male volunteers.[5]
-
Drug Administration: A single oral dose of methyltestosterone (e.g., 25 mg or 50 mg) is administered.[2]
-
Blood Sampling: Blood samples are collected into heparinized tubes at various time points pre-dose and post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Preparation:
-
An internal standard is added to the plasma samples.
-
The plasma is subjected to a liquid-liquid or solid-phase extraction to isolate the analyte.
-
The extract may be derivatized depending on the analytical method.
-
-
Quantification: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Mandatory Visualizations
Caption: Experimental workflow for a typical human pharmacokinetic or metabolism study of an oral anabolic steroid.
Caption: Generalized metabolic pathway of this compound in humans.
Conclusion
The pharmacokinetics of this compound are characterized by enhanced oral bioavailability, a feature conferred by its 17α-methyl group which protects it from extensive first-pass hepatic metabolism. While specific quantitative pharmacokinetic parameters for this compound in humans remain scarce in the scientific literature, data from its analogue, methyltestosterone, suggest rapid absorption and a relatively short elimination half-life. The primary area of research for this compound has been its complex metabolism, leading to the identification of numerous metabolites that are crucial for anti-doping detection. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to establish a definitive oral bioavailability percentage. Such studies would be invaluable for a more complete understanding of its disposition in the human body.
References
- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 2. DSpace at KIST: Bioavailability Test of TestoTM Tablets (Methyltestosterone, 25 mg) in Male Healthy Volunteers by a Gas-chromatography/Mass Selective Detector [pubs.kist.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to Oxymesterone: Molecular Characteristics, Biological Activity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymesterone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and the analytical methods used for its detection and characterization. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug development, providing detailed information on its molecular formula, weight, biological signaling pathways, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as 4-hydroxy-17α-methyltestosterone, is a C17-alpha alkylated anabolic steroid. This modification enhances its oral bioavailability by reducing first-pass metabolism in the liver.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [2] |
| Molecular Weight | 318.45 g/mol | [3][4][5] |
| CAS Number | 145-12-0 | [6] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [6] |
Mechanism of Action and Signaling Pathway
Like other anabolic-androgenic steroids, this compound's primary mechanism of action is through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
Androgen Receptor Signaling Pathway
The binding of this compound to the androgen receptor initiates a cascade of molecular events that ultimately alter gene expression in target tissues. The genomic signaling pathway can be summarized as follows:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs) and other chaperone proteins.
-
Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer. This dimer then translocates from the cytoplasm into the nucleus.
-
DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in protein synthesis and other anabolic processes.
Quantitative Biological Data
The biological activity of this compound is characterized by its anabolic and androgenic effects.
| Parameter | Value | Reference |
| Anabolic:Androgenic Ratio | 5.0 (Relative to methyltestosterone) | [3] |
| Relative Binding Affinity (RBA) to Androgen Receptor | Too low to be determined in one study | [7][8] |
| Affinity for Sex Hormone-Binding Globulin (SHBG) | Low | [9] |
Note: The anabolic-to-androgenic ratio was determined in rats based on nitrogen retention (anabolic activity) and the increase in the weight of the ventral prostate (androgenic activity).[3] The low binding affinity for the androgen receptor in the cited study may not fully reflect its in vivo potency, as metabolic activation and other factors can influence biological activity.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available. As a 17α-alkylated steroid, it is expected to be well-absorbed orally with significant hepatic metabolism.[1][4]
| Parameter | Description | Reference |
| Administration | Oral | [6] |
| Absorption | Well absorbed after oral administration | [4] |
| Metabolism | Primarily hepatic, involving oxidation, reduction, and hydroxylation. | [4] |
| Excretion | A small percentage is excreted in the urine as glucuronic acid conjugates. | [4] |
Experimental Protocols
The analysis of this compound and its metabolites in biological matrices, particularly for doping control purposes, typically involves chromatographic separation coupled with mass spectrometric detection.
General Workflow for a Representative Analytical Method: GC-MS Analysis of this compound in Urine
Detailed Methodological Steps
The following provides a generalized protocol based on common practices for the analysis of anabolic steroids. Specific parameters may need optimization depending on the instrumentation and laboratory conditions.
5.2.1. Sample Preparation
-
Hydrolysis: To a 2 mL urine sample, add an internal standard. Adjust the pH to 7 with a phosphate (B84403) buffer. Add β-glucuronidase from E. coli and incubate at 50°C for 1 hour to cleave glucuronide conjugates.
-
Extraction: After cooling to room temperature, adjust the pH to 9-10 with sodium carbonate. Perform liquid-liquid extraction twice with 5 mL of diethyl ether.
-
Evaporation: Combine the organic layers and evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dry residue in a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol. Heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: An Agilent 6890 or similar, equipped with a capillary column (e.g., HP-1, 17 m x 0.20 mm i.d., 0.11 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1-2 µL of the derivatized sample in splitless mode.
-
Temperature Program: Start at 180°C, ramp to 230°C at 3°C/min, then ramp to 310°C at 30°C/min and hold for 3 minutes.
-
Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.
Conclusion
This technical guide provides a detailed overview of this compound, encompassing its fundamental chemical properties, mechanism of action through the androgen receptor signaling pathway, and a representative analytical methodology for its detection. The provided quantitative data, though limited in the public domain, offers a basis for understanding its biological activity. The detailed experimental workflow serves as a practical guide for researchers involved in the analysis of anabolic steroids. Further research is warranted to fully elucidate the pharmacokinetic profile and the complete spectrum of its biological effects.
References
- 1. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30O3 | CID 72061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Oxymetholone: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 5. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxymetholone - Wikipedia [en.wikipedia.org]
Endocrine Effects of Oxymesterone Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymesterone (4-hydroxy-17α-methyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) with distinct endocrine effects. This document provides a comprehensive analysis of its impact on the endocrine system, drawing from available in-vitro and clinical data on this compound and related 17-alpha alkylated AAS. The primary endocrine effects of this compound administration include the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in endogenous testosterone (B1683101) and gonadotropin levels. Additionally, this compound has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), an enzyme critical for glucocorticoid metabolism, suggesting a broader range of endocrine interactions than previously understood. This guide summarizes the quantitative data on these effects, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental designs to support further research and development.
Introduction
This compound is a derivative of testosterone, modified to increase its oral bioavailability and anabolic activity. Like other AAS, its primary mechanism of action is through binding to the androgen receptor (AR), which modulates gene expression in target tissues, including muscle, bone, and the reproductive organs.[1] The endocrine system is a primary target of AAS, and administration of exogenous androgens like this compound can lead to significant and often complex alterations in hormonal balance. These effects are of critical interest for understanding the therapeutic potential and adverse event profile of this compound.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
While specific quantitative data for this compound is limited, the effects of related oral androgens, such as Fluthis compound (B1673463) and Oxandrolone, provide a strong indication of its impact on the HPG axis. The administration of these synthetic androgens leads to a negative feedback inhibition of the HPG axis, resulting in the suppression of endogenous sex hormone production.
Suppression of Gonadotropins (LH and FSH)
Exogenous androgens are known to suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Studies on Fluthis compound have shown a significant decrease in LH secretory episodes.[2] In a study involving boys with constitutionally delayed growth, the administration of Fluthis compound or Oxandrolone resulted in lower LH responses to gonadotropin-releasing hormone (GnRH) and a significant suppression of basal serum FSH.[1] It is highly probable that this compound administration would produce similar effects.
Reduction of Endogenous Testosterone
The suppression of LH, the primary stimulus for testosterone production by the Leydig cells in the testes, leads to a significant reduction in endogenous testosterone levels.[3][4] This effect has been observed within 24 hours of administering Fluthis compound.[3][4] The profound suppression of testosterone is a consistent finding across studies of various synthetic androgens.[1][3][4]
Quantitative Data from Studies on Related Androgens
The following table summarizes the observed effects of related androgens on key endocrine parameters.
| Hormone | Compound | Dosage | Duration | Subjects | Change from Baseline | Reference |
| LH | Fluthis compound | Not Specified | 3 days | 4 normal men | Mean 24-hour LH decreased from 12.6 mIU/ml to 9.3 mIU/ml | [2] |
| FSH | Fluthis compound/Oxandrolone | Not Specified | 6 months | 14 boys with delayed growth | Significant suppression of basal serum FSH | [1] |
| Testosterone | Fluthis compound | 10, 20, or 30 mg/day | 12 weeks | 9 normal male volunteers | Profound suppression | [3][4] |
| Testosterone | Fluthis compound | Not Specified | 3 days | 4 normal men | Decreased from 464.5 ng/100 ml to 294.2 ng/100 ml | [2] |
| Testosterone | Fluthis compound/Oxandrolone | Not Specified | 6 months | 14 boys with delayed growth | Significant suppression of basal serum testosterone | [1] |
| Estrogen | Fluthis compound | 10, 20, or 30 mg/day | 12 weeks | 9 normal male volunteers | No correlation with administration | [3][4] |
Experimental Protocols
-
Objective: To assess the effects of synthetic androgens on the maturation of the HPG axis.
-
Subjects: 14 boys with constitutionally delayed growth and adolescence.
-
Methodology:
-
Baseline measurement of serum LH, FSH, and testosterone.
-
Assessment of LH and FSH response to intravenous gonadotropin-releasing hormone (GnRH).
-
Administration of Fluthis compound or Oxandrolone for six months.
-
Hormonal parameters were re-assessed at the end of the six-month treatment period.
-
A follow-up study was conducted on 11 of the boys six months after the completion of therapy to assess the recovery of the HPG axis.
-
-
Objective: To determine the effects of long-term Fluthis compound administration on testicular function.
-
Subjects: Nine normal male volunteers.
-
Methodology:
-
Subjects were administered 10, 20, or 30 mg of Fluthis compound daily for twelve weeks.
-
Plasma samples for testosterone, estrogen, LH, and FSH were obtained at biweekly intervals before, during, and for up to 12 weeks after the treatment period.
-
Sperm counts were also monitored.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: HPG Axis Suppression by this compound.
References
- 1. The effect of synthetic androgens on the hypothalamic-pituitary-gonadal axis in boys with constitutionally delayed growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of fluthis compound on the pituitary-gonadal axis: the role of testosterone-estradiol-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of fluthis compound administration on testicular function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products and Stability of Oxymesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymesterone (4-hydroxy-17α-methyltestosterone) is a synthetic anabolic-androgenic steroid (AAS) that has seen use in clinical settings and abuse in sports. Understanding its degradation profile is critical for ensuring the safety and efficacy of pharmaceutical preparations and for detecting its misuse. This technical guide provides a comprehensive overview of the known degradation products of this compound, with a primary focus on its biotransformation, as data on its forced degradation under standard pharmaceutical stress conditions (hydrolytic, oxidative, thermal, and photolytic) is not extensively available in public literature. This guide details the identified metabolites, the analytical methodologies employed for their characterization, and the metabolic pathways involved.
Introduction
This compound is an orally active AAS derived from testosterone.[1] Its chemical stability and degradation pathways are of significant interest for pharmaceutical formulation development, stability testing, and for anti-doping applications. While comprehensive forced degradation studies are a cornerstone of pharmaceutical development, the available scientific literature on this compound is predominantly focused on its metabolic fate in the human body. This is largely driven by the need to identify long-term metabolites for effective doping control.[2] This guide synthesizes the current knowledge on this compound's degradation products, primarily its metabolites, and outlines the experimental approaches used for their identification.
This compound Degradation Products: A Focus on Metabolism
The degradation of this compound in biological systems proceeds through a series of metabolic reactions, primarily occurring in the liver.[3] These biotransformations aim to increase the polarity of the compound to facilitate its excretion.[3] The major metabolic pathways identified for this compound include hydroxylation, reduction, and epimerization.[4]
Identified Metabolic Degradation Products
Several metabolites of this compound have been identified in human urine. These metabolites often have a longer detection window than the parent compound, making them valuable targets for anti-doping analysis.[2] The primary identified degradation products are summarized in the table below.
| Degradation Product (Metabolite) | Chemical Name | Significance/Detection Window | Analytical Method | Reference |
| 17-epithis compound | 4,17α-dihydroxy-17β-methylandrost-4-en-3-one | A well-known metabolite, but with a relatively short detection window (approx. 3.5 days). | GC-MS/MS | [2] |
| M2 (tentative structure) | 17α-methyl-3β,17β-dihydroxy-5α-androstane-4-one | Extends the detection window up to 4 days. | GC-MS/MS | [4] |
| M4 (tentative structure) | 17α-methyl-3α,4ξ,17β-trihydroxy-5α-androstane | Extends the detection window up to 4 days. | GC-MS/MS | [4] |
| Novel long-term metabolite | 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Significantly extends the detection window up to 46 days. | GC-CI-MS/MS | [2] |
| Other Metabolites | Metabolites resulting from 4-ene-reduction, 3-keto-reduction, 11β-hydroxylation, and 16ξ-hydroxylation. | Provide a more comprehensive metabolic profile. | GC-MS/MS | [4] |
Chemical Stability and Forced Degradation
A thorough search of the scientific and regulatory literature reveals a lack of publicly available data on the forced degradation of this compound under standard stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. A safety data sheet for this compound explicitly states "no data available" for its chemical stability and hazardous decomposition products.[5] This indicates that while such studies may exist within pharmaceutical companies, they are not in the public domain.
Forced degradation studies are essential for:
-
Identifying potential degradation products that could form during manufacturing and storage.
-
Developing stability-indicating analytical methods.
-
Understanding the intrinsic stability of the drug substance.
Given the absence of specific data for this compound, researchers developing formulations would need to conduct their own forced degradation studies, typically including exposure to acidic, basic, and neutral hydrolysis; oxidation; dry heat; and photolysis.[6][7]
Experimental Protocols
The following sections describe the general methodologies that have been successfully employed in the identification of this compound metabolites. These protocols are synthesized from various studies and provide a framework for researchers in this area.
Sample Preparation for Metabolite Analysis from Urine
-
Hydrolysis: To cleave glucuronide and sulfate (B86663) conjugates, urine samples are typically subjected to enzymatic hydrolysis.
-
Extraction: Following hydrolysis, the deconjugated steroids are extracted from the aqueous matrix.
-
Solvent: A water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) is commonly used.
-
Procedure: The hydrolyzed urine sample is mixed with the extraction solvent, agitated (e.g., vortexed or shaken), and then centrifuged to separate the organic and aqueous layers. The organic layer containing the steroids is collected.
-
-
Derivatization: To improve the volatility and chromatographic behavior of the steroids for gas chromatography (GC) analysis, they are derivatized.
-
Reagents: A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithioerythritol.
-
Procedure: The dried extract is reconstituted in the derivatization reagent and heated (e.g., at 60°C for 20 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
-
Analytical Instrumentation: GC-MS/MS
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column, such as a DB-1ms or equivalent, is typically used for the separation of the derivatized steroids.
-
Injection: A splitless injection mode is often employed to maximize sensitivity.
-
Temperature Program: A temperature gradient is used to elute the compounds of interest, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Both electron ionization (EI) and chemical ionization (CI) have been used. CI can provide softer ionization, which may be advantageous for preserving the molecular ion.[2]
-
Analysis Mode: Tandem mass spectrometry (MS/MS) is crucial for selectivity and sensitivity. Selected Reaction Monitoring (SRM) is often used, where specific precursor-to-product ion transitions for each target metabolite are monitored.[2]
-
Visualization of Pathways and Workflows
Metabolic Degradation Pathway of this compound
Caption: Metabolic pathway of this compound biotransformation.
Experimental Workflow for Metabolite Identification
Caption: General workflow for identifying this compound metabolites.
Conclusion
The degradation profile of this compound is primarily understood through its biotransformation pathways, which have been extensively studied for anti-doping purposes. Key metabolic reactions include hydroxylation, reduction, epimerization, and rearrangement, leading to a variety of metabolites, some of which are detectable for extended periods. The analytical methods for these metabolites are well-established, with GC-MS/MS being the technique of choice.
Conversely, there is a notable absence of public data on the chemical stability and forced degradation of this compound under controlled, non-biological conditions. This knowledge gap is significant for pharmaceutical scientists and researchers involved in formulation development and stability testing. Future work in this area would be highly beneficial to the scientific community, providing a more complete understanding of this compound's stability and degradation profile. For now, this guide provides a thorough summary of the existing knowledge on its metabolic degradation products and the methodologies used for their characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Note: Detection of Oxymesterone and its Metabolites by GC-MS/MS
Abstract
This application note provides a detailed protocol for the detection and quantification of oxymesterone, a synthetic anabolic androgenic steroid, and its major metabolites in human urine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology encompasses sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, followed by chemical derivatization to enhance volatility and ionization. The GC-MS/MS parameters are optimized for the sensitive and selective detection of this compound and its key long-term metabolites, extending the window of detection for anti-doping and clinical applications.
Introduction
This compound (17α-methyl-4,17β-dihydroxyandrost-4-en-3-one) is a potent anabolic steroid that is prohibited in competitive sports. Its detection in biological matrices is a critical aspect of anti-doping control. The parent compound has a relatively short detection window. However, the identification of its long-term metabolites significantly extends the period during which past administration can be detected. This protocol focuses on a robust GC-MS/MS method for the simultaneous analysis of this compound and its metabolites, including 17-epithis compound and the long-term metabolite 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one.[1][2] The method described herein is intended for researchers, scientists, and professionals in drug development and toxicology.
Experimental Protocols
Sample Preparation (Urine)
-
Hydrolysis:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.[3]
-
Incubate the mixture at 50°C for 1 hour to hydrolyze the conjugated steroid metabolites.[3]
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, allow the sample to cool to room temperature.
-
Adjust the pH of the sample to 9.6.
-
Add 5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 1500 x g for 5 minutes.[4]
-
Transfer the organic layer (top layer) to a clean glass tube.
-
-
Evaporation:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization
-
Reagent Preparation:
-
Prepare the derivatization reagent by mixing N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and ethanethiol (B150549) in a ratio of 1000:2:3 (v/w/v).[3]
-
-
Derivatization Reaction:
-
Add 100 µL of the derivatization reagent to the dried extract.
-
Vortex the mixture briefly to ensure complete dissolution of the residue.
-
Incubate the mixture at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the analytes.[3]
-
GC-MS/MS Analysis
-
Instrumentation:
-
A gas chromatograph coupled to a triple quadrupole mass spectrometer is used for the analysis.
-
-
Chromatographic Conditions:
-
GC Column: Agilent Ultra-1 (or equivalent), 17 m length, 0.20 mm internal diameter, 0.1 µm film thickness.[3]
-
Carrier Gas: Helium at a constant pressure of 1.14 Bar.[3]
-
Injection Volume: 1.5 µL in splitless mode.[3]
-
Injector Temperature: 300°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 183°C, hold for 0 minutes.
-
Ramp 1: 3°C/min to 232°C.
-
Ramp 2: 40°C/min to 310°C, hold for 2 minutes.[3]
-
-
-
Mass Spectrometry Conditions:
Data Presentation
The following table summarizes the proposed MRM transitions for the TMS derivatives of this compound and its key metabolites. These values are suggested as a starting point for method development and may require optimization based on the specific instrumentation used.
| Analyte | Derivatization | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | bis-TMS | 462 | 447 | 357 |
| 17-Epithis compound | bis-TMS | 462 | 447 | 357 |
| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | tris-TMS | 534 | 429 | 143 |
| 4-hydroxy-17,17-dimethyl-18-norandrosta-4,13-dien-3-one | bis-TMS | 444 | 341 | 133 |
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound detection.
Caption: Logical workflow for data confirmation.
References
- 1. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Oxymesterone via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of oxymesterone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a synthetic anabolic androgenic steroid, requires sensitive and specific analytical methods for its detection and quantification in research and clinical settings. This guide outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The provided methodologies are based on established principles for the analysis of steroids, though it is important to note that specific, validated Multiple Reaction Monitoring (MRM) transitions for this compound are not widely published, necessitating a method development approach.
Introduction
This compound (4-hydroxy-17α-methyltestosterone) is a synthetic anabolic steroid. Accurate and reliable quantification of this compound is crucial in various fields, including clinical research, forensic toxicology, and anti-doping applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to analyze multiple compounds in a single run.[1] This document presents a compilation of methods and protocols that can be adapted for the successful quantification of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest. Common biological matrices for steroid analysis include plasma, serum, and urine.[1][2] Below are three common and effective sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
This is a rapid method suitable for initial screening and for samples with higher expected concentrations of the analyte.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., testosterone-d3).[3]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT and is a widely used technique for steroid analysis.[4][5]
-
To 200 µL of plasma, serum, or urine, add an appropriate internal standard.
-
Add 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.[4][6]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction process (steps 2-5) on the remaining aqueous layer and combine the organic fractions.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for concentration of the analyte, leading to higher sensitivity.
-
Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.[7]
-
Pre-treat the sample (e.g., for 200 µL of plasma, dilute with 200 µL of 4% phosphoric acid).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
Liquid Chromatography
Effective chromatographic separation is essential to resolve this compound from other endogenous steroids and matrix components, especially isomers.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 or RP-MS, e.g., 100 x 2.1 mm, 2.6 µm particle size[2][8] |
| Mobile Phase A | Water with 0.1% formic acid or 0.2 mM ammonium (B1175870) fluoride[8] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of Mobile Phase A (e.g., 50-60%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes to elute the analyte. A typical gradient might go from 50% B to 95% B.[4] |
| Flow Rate | 0.3 - 0.5 mL/min[4][8] |
| Column Temperature | 40 - 50 °C[8] |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and specific product ions generated through collision-induced dissociation (CID).
Method Development for this compound MRM Transitions
-
Determine the Precursor Ion: Infuse a standard solution of this compound into the mass spectrometer to determine its monoisotopic mass and the most abundant precursor ion in positive electrospray ionization (ESI) mode. For this compound (C₂₀H₃₀O₃), the expected protonated molecule [M+H]⁺ would have an m/z of 319.2.
-
Optimize Product Ions and Collision Energies: Perform product ion scans of the selected precursor ion at various collision energies to identify stable and abundant product ions. These product ions are characteristic fragments of the parent molecule.
-
Select Quantifier and Qualifier Ions: Choose the most intense and reproducible product ion as the "quantifier" for concentration calculations. Select a second, also abundant and specific, product ion as the "qualifier" to confirm the identity of the analyte.[3] The ratio of the quantifier to the qualifier should be consistent across standards and samples.
Table 2: Hypothetical MRM Transitions for this compound (for method development)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 319.2 | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., Testosterone-d3) | 292.2 | 97.1 | 109.1 | To be optimized |
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 3: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Quantifier Ion Area | Qualifier Ion Area | Ion Ratio (Quant/Qual) | Calculated Concentration (ng/mL) |
| Blank | - | ND | ND | - | ND |
| Standard 1 | 8.5 | 150,000 | 75,000 | 2.0 | 1.0 |
| Standard 2 | 8.5 | 750,000 | 375,000 | 2.0 | 5.0 |
| QC Low | 8.6 | 295,000 | 148,000 | 1.99 | 2.0 |
| QC High | 8.5 | 2,980,000 | 1,500,000 | 1.99 | 20.0 |
| Unknown 1 | 8.6 | 540,000 | 272,000 | 1.99 | 3.6 |
ND: Not Detected
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic of Multiple Reaction Monitoring (MRM) for this compound.
Conclusion
The protocols and methods described in this document provide a solid foundation for the development and validation of a robust LC-MS/MS assay for the quantification of this compound. While specific MRM transitions for this compound are not widely published and require empirical determination, the provided guidelines on sample preparation, liquid chromatography, and mass spectrometry will enable researchers to establish a sensitive and specific method for their analytical needs. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable quantitative results.
References
- 1. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synnovis.co.uk [synnovis.co.uk]
- 3. youtube.com [youtube.com]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. jfda-online.com [jfda-online.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of 17-epi-Oxymesterone Long-Term Metabolite
Introduction
Oxymesterone is a synthetic anabolic-androgenic steroid that undergoes extensive metabolism in the body. The identification and synthesis of its long-term metabolites are crucial for various applications, including anti-doping analysis and drug metabolism studies. One of the key metabolic pathways for 17α-methylated anabolic steroids, such as this compound, is 17-epimerization, leading to the formation of 17β-methyl compounds. Furthermore, rearrangements of the D-ring can result in the formation of 18-nor-17,17-dimethyl-13-ene derivatives, which are often excreted as long-term metabolites. This document provides a detailed protocol for the synthesis of a putative long-term metabolite of 17-epi-oxymesterone, specifically 4-hydroxy-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one, based on established synthetic strategies for similar anabolic steroid metabolites.[1] The protocol also includes methods for the analysis and characterization of the synthesized compound.
Logical Workflow for Synthesis and Analysis
Caption: Overall workflow from starting material to the synthesis and subsequent analytical characterization of the target metabolite.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one
This protocol is adapted from synthetic routes developed for analogous long-term metabolites of other anabolic steroids, such as dehydrochloromethyltestosterone (DHCMT).[1] The synthesis commences from the commercially available starting material, dehydroepiandrosterone acetate.
Materials:
-
Dehydroepiandrosterone acetate
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
2,6-Lutidine
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Methanol
-
Reagents for purification: Silica (B1680970) gel
Procedure:
-
Epoxidation of the Starting Material:
-
Dissolve dehydroepiandrosterone acetate in anhydrous DCM.
-
Add mCPBA portion-wise at 0 °C and stir the reaction mixture for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Wagner-Meerwein Rearrangement:
-
Dissolve the purified epoxide in anhydrous DCM and cool to -78 °C.
-
Add 2,6-lutidine followed by the dropwise addition of TMSOTf.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic phase and concentrate under reduced pressure to yield the rearranged product.
-
-
Functional Group Manipulations:
-
The rearranged intermediate will undergo a series of reactions to introduce the necessary functional groups, including the hydroxymethyl group at C17 and the hydroxyl group at C4, and to establish the dienone system. This may involve protection/deprotection steps and oxidation/reduction reactions.
-
-
Final Purification:
-
The final crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the target metabolite, 4-hydroxy-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one.
-
Protocol 2: Analytical Characterization of the Synthesized Metabolite
The structure and purity of the synthesized metabolite are confirmed using a combination of chromatographic and spectroscopic techniques.
Materials and Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Derivatizing agents (e.g., MSTFA/NH4I/ethanethiol)
Procedure:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatize an aliquot of the purified metabolite with a suitable silylating agent.
-
Inject the derivatized sample into the GC-MS system.
-
Obtain the electron impact (EI) mass spectrum and compare it with reference spectra of similar compounds. The 17-epimers often show identical or very similar mass spectra.[2]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Dissolve the metabolite in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Develop a selected reaction monitoring (SRM) method to enhance selectivity and sensitivity for the target analyte.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of the purified metabolite in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
The chemical shift of the C18 protons can be indicative of the 17-epimer configuration. For 17β-methyl epimers, the C18 proton signal typically appears at a lower field compared to the 17α-methyl epimer.[2]
-
Data Presentation
Table 1: Expected Analytical Data for the Synthesized Metabolite
| Parameter | Expected Value/Observation | Reference |
| Molecular Formula | C21H28O3 | - |
| Molecular Weight | 344.45 g/mol | - |
| GC-MS (as TMS derivative) | Characteristic fragmentation pattern for 18-nor-17,17-dimethyl steroids. | [4] |
| LC-MS/MS Transition (SRM) | To be determined experimentally. Precursor ion should correspond to [M+H]+. | [3] |
| ¹H NMR (CDCl₃) | Singlet for C18 protons at a characteristic downfield shift. | [2] |
| ¹³C NMR (CDCl₃) | Distinct chemical shifts for C12-C18 and the C17-methyl and hydroxymethyl carbons, differing from the 17α-epimer. | [2] |
Signaling and Metabolic Pathways
The metabolic fate of this compound involves several enzymatic transformations in the human body. The formation of the 17-epi long-term metabolite is a multi-step process.
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for the formation and excretion of the 17-epi-oxymesterone long-term metabolite.
The initial steps of this compound metabolism involve Phase I reactions, such as hydroxylation and reduction, catalyzed by cytochrome P450 enzymes. A key transformation is the epimerization at the C17 position, converting the 17α-methyl group to a 17β-methyl group.[2][5] This is often followed by a Wagner-Meerwein type rearrangement of the D-ring, leading to a more stable 18-nor-17,17-dimethyl-13-ene structure.[4] These metabolites can then undergo Phase II conjugation, primarily glucuronidation, to increase their water solubility for excretion in the urine.[6] The long detection window of these metabolites makes them valuable markers in anti-doping tests.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. | Semantic Scholar [semanticscholar.org]
- 6. Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques | World Anti Doping Agency [wada-ama.org]
Application Notes and Protocols for Oxymesterone Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of oxymesterone analytical standards in research and drug development. Detailed protocols for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside methods for the synthesis of this compound reference material. Furthermore, the known androgen receptor signaling pathway of this compound is illustrated to provide a molecular context for its biological activity. All quantitative data is summarized in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to this compound
This compound, also known as 4-hydroxy-17α-methyltestosterone, is a synthetic anabolic-androgenic steroid (AAS). It is a derivative of testosterone (B1683101) and is characterized by the introduction of a hydroxyl group at the C-4 position and a methyl group at the C-17α position. These structural modifications increase its anabolic activity and oral bioavailability. Analytical standards of this compound are critical for a variety of research applications, including metabolism studies, drug screening, and toxicological assessments.
Quantitative Analysis of this compound
Accurate and precise quantification of this compound in various biological matrices is essential for research and clinical applications. Below are recommended protocols for GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like derivatized steroids.
Experimental Protocol: GC-MS Analysis of this compound in Urine
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., 17α-methyltestosterone).
-
Perform enzymatic hydrolysis with β-glucuronidase from E. coli at 50°C for 1 hour to cleave conjugated metabolites.
-
Adjust the pH to 9.6 and extract the steroids with 5 mL of tert-butyl methyl ether (TBME).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the dry residue with a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) by heating at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, ramp to 240°C at 5°C/min, then to 300°C at 20°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Data Presentation: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Analyte | This compound-TMS derivative |
| Internal Standard | 17α-Methyltestosterone-TMS derivative |
| Retention Time (min) | Approximately 12.5 |
| Quantifier Ion (m/z) | To be determined empirically |
| Qualifier Ions (m/z) | To be determined empirically |
| Limit of Detection (LOD) | To be determined through method validation |
| Limit of Quantification (LOQ) | To be determined through method validation |
Experimental Workflow: GC-MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of steroids without the need for derivatization.
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., testosterone-d3).
-
Perform protein precipitation by adding 300 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Testosterone-d3 |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ion 1 (Quantifier, m/z) | To be determined empirically |
| Product Ion 2 (Qualifier, m/z) | To be determined empirically |
| Collision Energy (eV) | To be optimized for each transition |
| Cone Voltage (V) | To be optimized |
| Retention Time (min) | To be determined empirically |
| LOD | To be determined through method validation |
| LOQ | To be determined through method validation |
Experimental Workflow: LC-MS/MS Analysis
Synthesis of this compound Analytical Standard
The synthesis of a high-purity this compound standard is crucial for accurate quantification. A potential synthetic route starting from a commercially available steroid precursor is outlined below. This protocol is based on established steroid chemistry principles; however, specific reaction conditions may require optimization. A similar synthesis has been reported for 4-hydroxytestosterone, a structurally related compound.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 17α-Methyltestosterone.
-
Step 1: Enol Ether Formation. React 17α-methyltestosterone with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base to form the corresponding silyl (B83357) enol ether.
-
Step 2: Oxidation. Oxidize the silyl enol ether with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) to introduce the hydroxyl group at the C-4 position.
-
Step 3: Deprotection. Remove the silyl protecting group using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) to yield this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization to obtain the high-purity analytical standard.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
This compound Signaling Pathway
This compound exerts its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
Description of the Androgen Receptor Signaling Pathway
-
Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated AR-oxymesterone complex forms a dimer and translocates into the nucleus.
-
DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AR dimer to AREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This results in the synthesis of proteins that mediate the physiological effects of androgens.
Signaling Pathway Diagram: Androgen Receptor Activation by this compound
Application Notes and Protocols for In Vitro Assessment of Oxymesterone's Anabolic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone, a synthetic anabolic-androgenic steroid (AAS), has been utilized for its purported muscle-building properties. Understanding its anabolic activity at a cellular level is crucial for drug development, toxicology, and research into its mechanism of action. This document provides detailed protocols for in vitro assays designed to quantify the anabolic potential of this compound. The primary mechanisms of anabolic action for androgens involve binding to and activating the androgen receptor (AR), which subsequently modulates the transcription of target genes, leading to increased protein synthesis and muscle cell growth and differentiation.
The following sections detail the experimental procedures for assessing this compound's interaction with the androgen receptor and its downstream effects on muscle cells.
Key In Vitro Assays for Anabolic Activity
To comprehensively evaluate the anabolic activity of this compound, a panel of in vitro assays is recommended:
-
Androgen Receptor (AR) Binding Assay: To determine the affinity of this compound for the androgen receptor.
-
AR-Mediated Transcriptional Activation Assay: To measure the potency of this compound in activating the androgen receptor and initiating gene transcription.
-
Muscle Cell Protein Synthesis Assay: To quantify the effect of this compound on the rate of protein synthesis in muscle cells.
-
Myoblast Differentiation Assay: To assess the impact of this compound on the differentiation of myoblasts into mature myotubes.
Data Presentation
A comprehensive literature search did not yield specific quantitative data (Ki, IC50, EC50) for the in vitro anabolic activity of this compound. One review noted its "relative low affinity with the androgen receptor" without providing a specific value[1]. An older study from 1963 investigated its anabolic to androgenic ratio in vivo but did not provide the in vitro data requested[2]. Therefore, the following tables are presented with placeholder values. Researchers are encouraged to use the provided protocols to determine these values experimentally.
Table 1: Androgen Receptor Binding Affinity of this compound
| Compound | Ligand | Source of AR | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | [³H]-Mibolerone | Rat Prostate Cytosol | Competitive Radioligand Binding | To be determined | To be determined | To be determined |
| Testosterone | [³H]-Mibolerone | Rat Prostate Cytosol | Competitive Radioligand Binding | ~1-5 | ~5-20 | ~100 |
| Dihydrotestosterone (DHT) | [³H]-Mibolerone | Rat Prostate Cytosol | Competitive Radioligand Binding | ~0.5-2 | ~2-10 | ~200 |
Table 2: AR-Mediated Transcriptional Activation by this compound
| Compound | Cell Line | Reporter Gene | EC50 (nM) | Max. Induction (fold) |
| This compound | HEK293, PC-3, LNCaP | Luciferase | To be determined | To be determined |
| Testosterone | HEK293 | Luciferase | ~0.1-1 | ~8-12 |
| Dihydrotestosterone (DHT) | HEK293 | Luciferase | ~0.05-0.5 | ~10-15 |
Table 3: Effect of this compound on Muscle Cell Protein Synthesis
| Compound | Cell Line | Assay Method | Concentration Range | % Increase in Protein Synthesis |
| This compound | C2C12, L6 | SUnSET, [³H]-Leucine Incorporation | 1-1000 nM | To be determined |
| Testosterone | C2C12 | SUnSET | 100 nM | Significant increase |
| IGF-1 (Positive Control) | C2C12 | SUnSET | 100 ng/mL | Significant increase |
Table 4: Effect of this compound on Myoblast Differentiation
| Compound | Cell Line | Differentiation Marker | Concentration Range | Change in Marker Expression |
| This compound | C2C12, L6 | Myosin Heavy Chain (MyHC), Myogenin | 1-1000 nM | To be determined |
| Testosterone | C2C12 | MyHC, Myogenin | 100 nM | Increased expression |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, like this compound, to the AR in the cytoplasm. This leads to a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes responsible for anabolic effects.
Experimental Workflow for Assessing Anabolic Activity
The following diagram outlines the sequential workflow for the in vitro assessment of this compound's anabolic activity.
Experimental Protocols
Androgen Receptor (AR) Binding Assay
Objective: To determine the binding affinity (Ki and IC50) of this compound for the androgen receptor using a competitive radioligand binding assay.
Materials:
-
AR Source: Cytosolic fraction from rat prostate tissue or recombinant human AR protein.
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic androgen).
-
Non-labeled competitor: Dihydrotestosterone (DHT) as a positive control.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Scintillation fluid and counter.
Protocol:
-
Preparation of AR-containing cytosol: Homogenize fresh or frozen rat prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to pellet cellular debris and organelles, collecting the supernatant (cytosolic fraction). Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, add a constant amount of AR-containing cytosol and a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound or the positive control (DHT) to the wells. Include wells with only the radioligand (total binding) and wells with an excess of unlabeled DHT (non-specific binding).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment followed by centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Activation Assay
Objective: To measure the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293, PC-3, or LNCaP) stably or transiently co-transfected with an androgen receptor expression vector and a reporter vector containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: this compound.
-
Positive Control: Dihydrotestosterone (DHT).
-
Luciferase Assay Reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with a fresh medium containing various concentrations of this compound or DHT. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the logarithm of the compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum induction level.
Muscle Cell Protein Synthesis Assay (SUnSET Method)
Objective: To quantify the rate of new protein synthesis in muscle cells treated with this compound.
Materials:
-
Cell Line: Mouse C2C12 or rat L6 myoblasts, differentiated into myotubes.
-
Differentiation Medium: DMEM with 2% horse serum.
-
Test Compound: this compound.
-
Positive Control: Insulin-like growth factor 1 (IGF-1).
-
Antibodies: Anti-puromycin antibody, and appropriate secondary antibody.
-
Western Blotting reagents and equipment.
Protocol:
-
Cell Differentiation: Seed C2C12 or L6 myoblasts and grow to confluence. Induce differentiation by switching to a differentiation medium for 4-6 days until myotubes are formed.
-
Compound Treatment: Treat the myotubes with various concentrations of this compound or IGF-1 for a specified period (e.g., 24 hours).
-
Puromycin Labeling: Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 30 minutes). Puromycin is incorporated into newly synthesized polypeptide chains.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody to detect puromycin-labeled proteins.
-
Quantification: Quantify the band intensities of the puromycin-labeled proteins. Normalize to total protein loading.
-
Data Analysis: Compare the levels of protein synthesis in this compound-treated cells to the vehicle control.
Myoblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.
Materials:
-
Cell Line: C2C12 or L6 myoblasts.
-
Growth Medium: DMEM with 10% fetal bovine serum.
-
Differentiation Medium: DMEM with 2% horse serum.
-
Test Compound: this compound.
-
Antibodies: Antibodies against muscle-specific proteins like Myosin Heavy Chain (MyHC) and Myogenin.
-
Immunofluorescence or Western Blotting reagents.
Protocol:
-
Cell Seeding and Treatment: Seed myoblasts and allow them to adhere. Treat the cells with various concentrations of this compound in a growth medium.
-
Induction of Differentiation: When cells reach high confluency, switch to a differentiation medium containing the respective concentrations of this compound.
-
Monitoring Differentiation: Monitor the formation of multinucleated myotubes over several days (typically 3-5 days).
-
Analysis of Differentiation Markers:
-
Immunofluorescence: Fix the cells and stain for MyHC. The fusion index (percentage of nuclei within myotubes) can be calculated.
-
Western Blotting: Prepare cell lysates and perform Western blotting for MyHC and Myogenin to quantify their expression levels.
-
RT-qPCR: Extract RNA and perform reverse transcription-quantitative PCR to measure the mRNA levels of myogenic regulatory factors (e.g., MyoD, Myf5, myogenin) and muscle-specific proteins.
-
-
Data Analysis: Compare the fusion index and the expression levels of differentiation markers in this compound-treated cells to the vehicle control.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of the anabolic activity of this compound. By systematically evaluating its androgen receptor binding, transcriptional activation, and its effects on muscle cell protein synthesis and differentiation, researchers can obtain a comprehensive understanding of its molecular and cellular mechanisms of action. Due to the current lack of specific quantitative data for this compound in the public domain, the experimental determination of these values is a critical step for any research or development program involving this compound.
References
Application Notes and Protocols for In Vivo Administration of Oxymesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone, a synthetic, orally active anabolic-androgenic steroid (AAS), has been a subject of interest for its potential effects on muscle mass and performance. These application notes provide a comprehensive overview of the experimental protocols for the in vivo administration of this compound, designed to guide researchers in preclinical studies. Due to the limited availability of recent, detailed in vivo studies specifically on this compound, the following protocols are based on established methodologies for assessing the anabolic and androgenic activities of steroids, such as the Hershberger assay, and data from related compounds.
Data Presentation
The anabolic and androgenic potential of this compound is typically evaluated by its effects on the growth of specific androgen-responsive tissues in a castrated male rat model. The following tables present a summary of expected quantitative data from a representative Hershberger bioassay.
Table 1: Expected Anabolic and Androgenic Effects of Oral this compound Administration in a 10-Day Hershberger Assay in Castrated Male Rats
| Treatment Group | Dose (mg/kg/day) | Change in Levator Ani Muscle Weight (mg) | Change in Ventral Prostate Weight (mg) | Change in Seminal Vesicle Weight (mg) |
| Vehicle Control (Corn Oil) | 0 | 0 ± 2.5 | 0 ± 1.8 | 0 ± 1.2 |
| This compound | 1 | +15 ± 3.1 | +8 ± 2.2 | +5 ± 1.9 |
| This compound | 3 | +40 ± 4.5 | +25 ± 3.5 | +18 ± 2.8 |
| This compound | 10 | +75 ± 6.2 | +55 ± 4.8 | +40 ± 3.9 |
| Testosterone (B1683101) Propionate (B1217596) (Positive Control) | 0.4 (s.c.) | +80 ± 5.9 | +60 ± 5.1 | +45 ± 4.2 |
Data are presented as mean change from vehicle control ± standard deviation and are illustrative based on typical results for orally active AAS. s.c. = subcutaneous injection.
Table 2: Summary of a Representative In Vivo Study Design for this compound
| Parameter | Description |
| Animal Model | Immature, castrated male Sprague-Dawley rats |
| Age at Castration | 21 days |
| Acclimation Period | 7 days post-castration |
| Number of Animals | 6-8 per group |
| Test Substance | This compound |
| Vehicle | Corn oil or sesame oil |
| Administration Route | Oral gavage |
| Dosage Levels | 0 (vehicle), 1, 3, 10 mg/kg/day |
| Positive Control | Testosterone propionate (0.4 mg/kg/day, subcutaneous) |
| Treatment Duration | 10 consecutive days |
| Primary Endpoints | Wet weight of levator ani muscle, ventral prostate, and seminal vesicles |
| Secondary Endpoints | Body weight, food consumption, clinical observations |
Experimental Protocols
The Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic properties of a test compound.
a. Animal Model and Preparation:
-
Use immature male Sprague-Dawley rats, castrated on postnatal day 21.
-
Allow a post-operative recovery and acclimatization period of 7 days.
-
House animals individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
b. Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in a suitable vehicle such as corn oil or sesame oil.
-
Use serial dilutions to achieve the desired final concentrations for each dose group.
-
Ensure the test substance is fully dissolved or homogeneously suspended. Gentle heating and vortexing may be applied.
-
Prepare fresh dosing solutions daily.
c. Administration:
-
Administer this compound or the vehicle control daily for 10 consecutive days via oral gavage.
-
The volume of administration should be consistent across all groups (e.g., 5 mL/kg body weight).
-
Administer the positive control, testosterone propionate, via subcutaneous injection.
-
Record the body weight of each animal daily before dosing to adjust the dose volume.
d. Necropsy and Tissue Collection:
-
On day 11 (24 hours after the final dose), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect and weigh the following androgen-sensitive tissues:
-
Levator ani muscle (anabolic indicator)
-
Ventral prostate (androgenic indicator)
-
Seminal vesicles (androgenic indicator)
-
-
Record the wet weight of each tissue immediately after dissection.
e. Data Analysis:
-
Calculate the mean and standard deviation for the weights of each target tissue for all treatment groups.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the tissue weights of the this compound-treated groups to the vehicle control group.
-
An increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity.
Mandatory Visualizations
Application Notes and Protocols for Derivatization of Oxymesterone for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of oxymesterone prior to analysis by gas chromatography (GC). Derivatization is a critical step to enhance the volatility and thermal stability of this compound, thereby improving its chromatographic separation and detection by mass spectrometry (MS). The following sections detail the principles of common derivatization techniques, provide step-by-step protocols, and present comparative data to aid in method selection and development.
Introduction to Derivatization for Steroid Analysis
This compound, a synthetic anabolic-androgenic steroid, possesses polar functional groups (hydroxyl and ketone groups) that limit its volatility, making direct GC analysis challenging. Derivatization chemically modifies these functional groups, replacing active hydrogens with less polar, more volatile moieties. This process not only improves chromatographic peak shape and resolution but also enhances the sensitivity of detection. The most common derivatization techniques for steroids, including this compound, are silylation and a two-step methoximation-silylation process.
Derivatization Techniques
Silylation
Silylation is a widely used derivatization technique where active hydrogens in hydroxyl and enolizable ketone groups are replaced by a trimethylsilyl (B98337) (TMS) group. This is typically achieved using silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide (NH4I) to enhance the reaction rate.
Methoximation followed by Silylation
For steroids containing ketone groups, like this compound, methoximation is often performed prior to silylation. Methoxyamine hydrochloride reacts with the ketone group to form a methoxime derivative. This step prevents the formation of multiple silyl (B83357) derivatives from the enol tautomers of the ketone, leading to a single, stable derivative and a cleaner chromatogram. The subsequent silylation step then derivatizes the hydroxyl groups.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of steroids after derivatization. While specific data for this compound is limited in comparative studies, the presented values for other steroids provide a useful reference for expected performance.
| Derivatization Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Silylation (MSTFA) | Various Hormones | 0.1 - 1.3 µg/L | 0.3 - 4.2 µg/L | Not Reported | [1] |
| Silylation (MSTFA-NH4I-2-mercaptoethanol) | Oxymetholone | 4.0 ng/mL | Not Reported | >70% | [2] |
| Silylation (MSTFA/NH4I/DTT) | Various Steroids | - | 1.0 - 250 ng/mL (calibration range) | Not Reported | [3] |
| TMS-oxime ether derivatization | Various Steroids | - | 1.88 - 37.5 ng/L | Not Reported | [4][5] |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the derivatization of this compound using MSTFA with a catalyst.
Materials:
-
This compound standard or sample extract, dried
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH4I)
-
Dithioerythritol (DTE) or 2-mercaptoethanol
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the this compound standard or sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare the derivatizing reagent by mixing MSTFA with catalysts. A common mixture is MSTFA containing 1% NH4I and 0.2% DTE (w/v/v).
-
Derivatization Reaction:
-
Add 50 µL of the derivatizing reagent to the dried sample in the reaction vial.
-
If the sample is not readily soluble, add 10-20 µL of anhydrous pyridine to aid dissolution.
-
Tightly cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60-80°C for 20-30 minutes in a heating block or oven.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Protocol 2: Methoximation-Silylation of this compound
This two-step protocol is recommended for achieving a single, stable derivative of this compound.
Materials:
-
This compound standard or sample extract, dried
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reaction vials
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the this compound standard or sample extract is completely dry by evaporating the solvent under a stream of nitrogen.
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Tightly cap the vial and vortex to dissolve the residue.
-
Heat the vial at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA to the cooled reaction mixture.
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 60°C for 30 minutes.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is ready for GC-MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Chemical principle of the silylation reaction.
Caption: Logical relationship of derivatization in GC-MS analysis.
References
- 1. brjac.com.br [brjac.com.br]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry: analysis of dissolved steroids in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Oxymesterone from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone is a synthetic anabolic-androgenic steroid that is subject to strict monitoring in clinical and forensic settings, particularly in anti-doping control. Accurate and reliable detection of this compound in biological matrices such as urine is crucial. Solid-phase extraction (SPE) is a widely utilized sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE) by providing higher analyte recovery, reduced solvent consumption, and amenability to automation. This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction of this compound from biological samples, primarily focusing on urine. The methodologies described are intended to guide researchers in developing robust and efficient analytical workflows.
In many biological systems, steroids are conjugated to form more water-soluble glucuronide and sulfate (B86663) derivatives to facilitate their excretion.[1][2] Therefore, a critical pre-treatment step in the analysis of urinary steroids is the enzymatic hydrolysis of these conjugates to liberate the free steroid for subsequent extraction and analysis.[2] Following hydrolysis, reversed-phase SPE, commonly employing C8 or C18 sorbents, is effective for the isolation and preconcentration of this compound from the complex biological matrix.[2][3] The final analysis is often performed using gas chromatography-mass spectrometry (GC-MS), as this compound may exhibit low ionization efficiency with liquid chromatography-mass spectrometry (LC-MS).[1]
Data Presentation: Performance of Steroid Solid-Phase Extraction
While specific quantitative data for the SPE of this compound is not extensively available in single literature sources, the following table summarizes typical performance characteristics for the extraction of similar anabolic steroids from urine using reversed-phase SPE (C8/C18) methodologies. These values can serve as a benchmark for the expected performance of the described this compound protocol.
| Analyte (Steroid) | SPE Sorbent | Biological Matrix | Recovery Rate (%) | Limit of Quantification (LOQ) | Analytical Method |
| Prednisolone | C8 & Amino | Human Urine | 95 - 99% | Not Reported | HPLC |
| Dexamethasone | C8 & Amino | Human Urine | 95 - 99% | Not Reported | HPLC |
| 1,4-Androstadiene-3,17-dione | C8 & Amino | Human Urine | 95 - 99% | Not Reported | HPLC |
| Norgestrel | C8 & Amino | Human Urine | 86% | Not Reported | HPLC |
| Various Corticosteroids | Mixed-Mode Polymeric | Porcine & Bovine Urine | 81 - 99% | 1 - 3 µg/L | LC-MS/MS |
| 17α-methyltestosterone | HLB | Human Urine | 99.5 - 108.6% | Not Reported | MEKC |
Experimental Workflow
The overall workflow for the solid-phase extraction of this compound from biological samples is depicted in the following diagram.
Caption: Workflow for this compound SPE from Biological Samples.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase extraction of this compound from urine samples.
Protocol 1: Sample Pretreatment - Enzymatic Hydrolysis
This step is essential for the analysis of total this compound (free and conjugated forms) in urine.
Materials:
-
Human urine sample
-
Phosphate or acetate (B1210297) buffer (e.g., 2 M Sodium Acetate, pH 5.2)
-
β-glucuronidase from E. coli or Helix pomatia[2]
-
Centrifuge tubes (15 mL)
-
Water bath or incubator
Procedure:
-
Pipette 2-5 mL of the urine sample into a centrifuge tube.[2][4]
-
Add an appropriate volume of buffer to adjust the pH to the optimal range for the enzyme (typically between pH 5.2 and 7.0). For example, add 2 mL of 2 M sodium acetate buffer (pH 5.2) to a 5 mL urine sample.[2]
-
Add the β-glucuronidase enzyme. The amount will depend on the enzyme's activity (e.g., 50 µL of β-glucuronidase type HP-2 from Helix pomatia).[2]
-
Vortex the mixture gently to mix.
-
Incubate the sample in a water bath at a temperature between 37°C and 60°C for 1 to 3 hours. Optimal conditions (temperature and time) should be validated for the specific enzyme used.[2][4]
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at approximately 2,000-3,000 x g for 10 minutes to pellet any precipitated proteins or debris.[2]
-
The resulting supernatant is used for the solid-phase extraction.
Protocol 2: Solid-Phase Extraction using C18 Cartridges
This protocol describes a general procedure for the extraction of this compound using a C18 reversed-phase SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Washing solution (e.g., 20-40% methanol in water)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture thereof)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Follow with 3 mL of deionized water. Do not allow the sorbent bed to dry out between steps.[2]
-
-
Sample Loading:
-
Load the pre-treated urine supernatant from Protocol 1 onto the conditioned cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient retention of the analyte.[2]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Subsequently, wash the cartridge with 3 mL of a weak organic solvent mixture, such as 20% methanol in water, to remove less polar interferences while retaining this compound.[2]
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 5-10 minutes or by centrifugation to remove any residual aqueous solution. This step is critical for ensuring efficient elution with an organic solvent.[2]
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the retained this compound from the cartridge by passing 3 mL of the elution solvent (e.g., methanol or a 50:50 methanol:acetonitrile mixture) through the sorbent.[5]
-
Collect the eluate for further processing.
-
Protocol 3: Post-Extraction Processing and Analysis
The eluate from the SPE procedure is typically concentrated and may require derivatization prior to GC-MS analysis.
Materials:
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Derivatization agent (e.g., MSTFA/NH4I/dithioerythritol for silylation)
-
GC-MS system
Procedure:
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature (e.g., 40°C).[2]
-
-
Reconstitution/Derivatization:
-
For LC-MS analysis, reconstitute the dried residue in a suitable mobile phase (e.g., 100-500 µL of 50% methanol in water).[2]
-
For GC-MS analysis, perform a derivatization step to improve the volatility and chromatographic behavior of this compound. This typically involves silylation of the hydroxyl groups.
-
-
Analysis:
-
Inject an aliquot of the reconstituted or derivatized sample into the appropriate chromatographic system (LC-MS/MS or GC-MS) for separation, identification, and quantification.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different forms of this compound in a biological sample and the steps required to analyze the total concentration.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Oxymesterone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone is a synthetic anabolic-androgenic steroid (AAS) that is used to promote muscle growth and increase male secondary sexual characteristics. Due to its potential for abuse in sports and the associated health risks, sensitive and reliable methods for the detection of its metabolites are crucial. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the identification and quantification of drug metabolites in complex biological matrices such as urine. This application note provides a detailed protocol for the identification of this compound and its metabolites using LC-HRMS, data on key metabolites, and an overview of the relevant biological pathways.
Data Presentation
The following table summarizes the key mass spectrometric data for the identification of this compound and two of its known metabolites. This data is essential for building targeted acquisition methods on a high-resolution mass spectrometer.
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) | Putative Fragment Identity |
| This compound | 7.20[1] | 319.2273 | 301.2168, 283.2062, 147.1123 | [M+H-H₂O]⁺, [M+H-2H₂O]⁺, A/B-ring fragment |
| 17-epi-Oxymesterone | ~6.9-7.5 | 319.2273 | 301.2168, 283.2062, 147.1123 | [M+H-H₂O]⁺, [M+H-2H₂O]⁺, A/B-ring fragment |
| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | >10 | 317.2111 | 299.2005, 281.1899, 159.0810 | [M+H-H₂O]⁺, [M+H-2H₂O]⁺, D-ring rearranged fragment |
Note: Retention times can vary based on the specific chromatographic conditions. The precursor and product ions are based on the chemical formula and common fragmentation patterns of steroids. A long-term metabolite of this compound, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, has been identified and can be detected for up to 46 days.[2]
Experimental Protocols
This section details the methodologies for the analysis of this compound metabolites in urine.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Urine Sample Preparation: To 2 mL of urine, add 20 µL of an internal standard solution (e.g., testosterone-d3 (B3025694) at 1 µg/mL in methanol).
-
Enzymatic Hydrolysis (for conjugated metabolites): Add 1 mL of 0.8 M potassium phosphate (B84403) buffer (pH 7.0) and 25 µL of β-glucuronidase from E. coli. Incubate the mixture at 50°C for one hour to deconjugate glucuronide metabolites.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water/methanol with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid).
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 98:2 water/methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 98:2 methanol/water with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate the metabolites of interest. For example, a 15-minute gradient may be employed.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM).
-
Resolution: Set to at least 70,000 for the full scan to ensure high mass accuracy.
-
Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) can be used in dd-MS² to obtain comprehensive fragmentation data.
Visualizations
This compound Metabolic Pathway
The biotransformation of this compound in the body primarily involves Phase I and Phase II metabolic reactions.[3] Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.[4] For this compound, this includes hydroxylation and reduction of the A-ring. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[5] The most common conjugation reaction is glucuronidation.
Androgen Receptor Signaling Pathway
This compound, like other anabolic steroids, exerts its biological effects primarily through the androgen receptor (AR). The binding of this compound to the AR initiates a signaling cascade that leads to changes in gene expression, ultimately resulting in the anabolic effects associated with these compounds.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is a multi-step process that begins with sample collection and ends with data analysis.
References
- 1. LC-MS quantitative screening method for 18 anabolic steroids in oral fluid using MS2 spectra data collected with Q Exactive Orbitrap mass spectrometer - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 4. drughunter.com [drughunter.com]
- 5. uomus.edu.iq [uomus.edu.iq]
Application Notes: In Vitro Cell Models to Characterize the Biological Effects of Oxymesterone
Introduction
Oxymesterone, also known as 4-hydroxy-17α-methyltestosterone, is an orally active anabolic-androgenic steroid (AAS)[1]. Like other AAS, it is an agonist of the androgen receptor (AR) and was developed to promote muscle growth and treat catabolic states[2][3]. Despite its clinical applications, the use of this compound, particularly at supra-physiological doses, is associated with significant adverse effects, most notably hepatotoxicity[4]. Understanding the cellular and molecular mechanisms underlying both its desired anabolic effects and its adverse toxicological profile is crucial for researchers, scientists, and drug development professionals.
Cell culture models provide a powerful and controlled environment to dissect the specific actions of compounds like this compound on different cell types, mimicking target tissues in the human body[5][6]. This document provides detailed protocols for utilizing three distinct and relevant cell lines to investigate the anabolic, androgenic, and hepatotoxic effects of this compound.
Part 1: Recommended Cell Culture Models
To comprehensively study the multifaceted effects of this compound, a panel of cell lines is recommended, each representing a key target tissue.
| Cell Line | Origin | Target Organ | Primary Effect to Study | Key Features |
| HepG2 | Human Hepatocellular Carcinoma | Liver | Hepatotoxicity | Well-differentiated; retains many liver-specific metabolic functions. Widely used for in vitro toxicology[7]. |
| C2C12 | Mouse Myoblast | Skeletal Muscle | Anabolic/Myotropic Effects | Differentiates from myoblasts into myotubes, mimicking muscle development. Expresses AR, especially upon differentiation[8][9][10]. |
| LNCaP | Human Prostate Adenocarcinoma | Prostate | Androgenic Effects | Expresses a functional (though mutated) androgen receptor and exhibits androgen-responsive gene expression (e.g., PSA)[11][12][13]. |
Part 2: General Experimental Workflow & Protocols
A systematic workflow is essential for reproducible results. The following diagram and protocols outline the general steps from cell culture maintenance to data analysis.
Caption: General experimental workflow for studying this compound effects in vitro.
Protocol 2.1: General Cell Culture and Passaging
-
Media Preparation:
-
HepG2 & LNCaP: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
C2C12 (Growth Medium): Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
C2C12 (Differentiation Medium): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂[14][15].
-
Passaging: When cells reach 70-80% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, neutralize with growth medium, centrifuge, and re-seed into new flasks at the appropriate split ratio (e.g., 1:3 to 1:6).
Protocol 2.2: this compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in Dimethyl Sulfoxide (DMSO).
-
Working Solutions: Create serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.1%) to account for any solvent effects[14].
-
Application: Remove the old medium from the cultured cells and replace it with the medium containing the desired this compound concentrations or the vehicle control.
Part 3: Protocols for Assessing this compound's Effects
Protocol 3.1: Hepatotoxicity Assessment in HepG2 Cells
This protocol aims to quantify the potential liver cell damage caused by this compound.
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells[14].
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours[15].
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity[7].
-
Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit. Mix the supernatant with the kit's reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Incubate as directed and measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely) and the vehicle control.
Protocol 3.2: Anabolic Effect Assessment in C2C12 Myoblasts
This protocol evaluates this compound's ability to promote muscle cell growth and differentiation. Androgens can stimulate the proliferation and differentiation of C2C12 cells[10][16][17].
-
Seeding: Seed C2C12 myoblasts in culture plates.
-
Differentiation Induction: Once cells reach ~80-90% confluency, switch from growth medium to differentiation medium (DMEM with 2% horse serum).
-
Treatment: Simultaneously with the switch to differentiation medium, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Continue incubation for 3-5 days to allow myotube formation, replacing the medium with fresh treatment medium every 48 hours.
-
Analysis - Myotube Formation:
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde.
-
Staining: Permeabilize the cells and stain for a muscle-specific protein like Myosin Heavy Chain (MHC) using a primary antibody followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize using a fluorescence microscope.
-
Quantification: Measure myotube diameter and calculate the fusion index (percentage of nuclei within myotubes) to quantify differentiation. Androgens have been shown to upregulate myotube protein content[9].
-
Protocol 3.3: Androgenic Activity Assessment in LNCaP Cells
This protocol assesses the ability of this compound to activate the androgen receptor and stimulate androgen-responsive gene expression.
A. Androgen Receptor (AR) Nuclear Translocation
-
Seeding: Seed LNCaP cells on glass coverslips in a 12-well plate.
-
Hormone Deprivation: Before treatment, culture cells in a medium containing charcoal-stripped FBS for 24-48 hours to reduce background androgen levels.
-
Treatment: Treat cells with this compound (e.g., 10 nM) or vehicle for a short period (e.g., 1-2 hours).
-
Immunofluorescence: Fix, permeabilize, and stain the cells for AR using a specific primary antibody and a fluorescent secondary antibody. Counterstain nuclei with DAPI.
-
Analysis: Observe under a fluorescence microscope. In untreated cells, AR will be predominantly cytoplasmic. In this compound-treated cells, the AR signal will translocate and co-localize with the DAPI signal in the nucleus.
B. qPCR for Prostate-Specific Antigen (PSA) Gene Expression
PSA (KLK3) is a classic androgen-responsive gene in LNCaP cells[18].
-
Seeding and Treatment: Seed LNCaP cells in 6-well plates, hormone-deprive them as described above, and then treat with this compound for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR: Perform quantitative real-time PCR using primers specific for the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative fold change in KLK3 mRNA expression in this compound-treated cells compared to vehicle-treated cells using the ΔΔCt method.
Part 4: Core Mechanism - Androgen Receptor Signaling
This compound, as an AAS, is expected to exert its primary effects through the canonical androgen receptor (AR) signaling pathway[2][19].
Caption: Canonical androgen receptor (AR) signaling pathway activated by this compound.
Pathway Description:
-
Binding: this compound enters the cell and binds to the AR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
-
Activation: Ligand binding causes a conformational change, leading to the dissociation of HSPs.
-
Translocation & Dimerization: The activated ARs form homodimers and translocate into the nucleus.
-
Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Biological Response: This binding recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to protein synthesis and the ultimate biological effects (e.g., increased muscle protein, PSA production).
Part 5: Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound in HepG2 Cells (72h) Hypothetical Data
| Concentration (µM) | Mean Cell Viability (%) | Std. Deviation | % Cytotoxicity (LDH) | Std. Deviation |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | 100.0 | 5.2 | 5.1 | 1.8 |
| 1 | 98.2 | 4.8 | 6.5 | 2.1 |
| 10 | 85.1 | 6.1 | 18.9 | 4.5 |
| 50 | 52.3 | 7.5 | 45.8 | 6.2 |
| 100 | 25.7 | 5.9 | 78.3 | 8.1 |
IC₅₀ Value (from viability data) = ~48 µM
Table 2: Effect of this compound on C2C12 Myotube Diameter Hypothetical Data
| Treatment (48h) | Mean Myotube Diameter (µm) | Std. Deviation | % Increase vs. Vehicle |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 15.2 | 1.8 | - |
| This compound (10 nM) | 17.5 | 2.1 | 15.1% |
| this compound (100 nM) | 20.1 | 2.5 | 32.2% |
Table 3: Relative Gene Expression of PSA (KLK3) in LNCaP Cells Hypothetical Data
| Treatment (24h) | Mean Fold Change in KLK3 mRNA | Std. Deviation |
|---|---|---|
| Vehicle (0.1% DMSO) | 1.0 | - |
| This compound (1 nM) | 8.5 | 1.2 |
| this compound (10 nM) | 25.3 | 3.1 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxymetholone - Wikipedia [en.wikipedia.org]
- 3. This compound (PIM 914) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Anabolic-androgenic steroids: In cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anabolic-androgenic steroids: in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of the LNCaP cell line – the dawn of an era for prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tripod.nih.gov [tripod.nih.gov]
- 16. jme.bioscientifica.com [jme.bioscientifica.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Oxymesterone Doping Control Analysis
Introduction
Oxymesterone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Due to its performance-enhancing capabilities, it is listed on the World Anti-Doping Agency's (WADA) Prohibited List.[1][2][3] The detection of this compound administration in athletes is a critical task for anti-doping laboratories. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites in human urine, focusing on modern analytical techniques that offer extended detection windows.
Recent research has significantly advanced the detection of this compound use by identifying novel long-term metabolites.[4][5][6][7] Traditional screening methods focusing on the parent compound or its direct epimer, 17-epithis compound, have limited detection windows of approximately 2 to 3.5 days.[2][4][7] However, the identification of metabolites such as 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one has extended the detection capability up to 46 days, drastically increasing the retrospectivity of doping controls.[4][6][7]
These advancements rely on sophisticated analytical instrumentation, primarily gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provide the necessary sensitivity and specificity for the detection of trace levels of these metabolites in complex biological matrices like urine.[1][4][8]
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the human body. The primary metabolic pathways include:
-
Epimerization: Conversion of this compound to its 17-epimer, 17-epithis compound.
-
Reduction: 4-ene-reduction and 3-keto-reduction.[1]
-
Hydroxylation: 11β-hydroxylation and 16ξ-hydroxylation.[1]
-
Rearrangement: A Wagner-Meerwein rearrangement of the D-ring leads to the formation of 17,17-dimethyl-18-norandrost-13-ene derivatives, which are precursors to long-term metabolites.[9]
The formation of the particularly long-lived metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, is a key focus of modern anti-doping strategies.[3][4][5][7] This metabolite is primarily excreted as a glucuronide conjugate.[3][5]
Analytical Workflow for Doping Control
The general workflow for the detection of this compound and its metabolites in urine involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS/MS Analysis
This protocol is adapted from standard procedures for the detection of anabolic steroids and their metabolites in urine.
1. Hydrolysis of Conjugated Metabolites
-
Pipette 2 mL of urine into a glass tube.
-
Add an appropriate internal standard (e.g., deuterated testosterone).
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
2. Liquid-Liquid Extraction (LLE)
-
Allow the sample to cool to room temperature.
-
Adjust the pH to 9.6 by adding a carbonate buffer.[6]
-
Add 5 mL of methyl tert-butyl ether (MTBE) or another suitable organic solvent (e.g., diethyl ether).[6][10]
-
Vortex for 5 minutes, then centrifuge at 2500 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
3. Derivatization
-
To the dry residue, add 100 µL of a derivatizing agent mixture. A common mixture is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol (B150549) (1000:2:5, v/w/v).[11]
-
Vortex the tube and heat at 60-80°C for 20-60 minutes.[10][11]
-
After cooling, the sample is ready for injection into the GC-MS/MS system.
Protocol 2: GC-MS/MS Analysis
The following are general parameters for GC-MS/MS analysis. Specific conditions should be optimized for the instrument in use.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[10]
-
Column: HP-1ms (or similar non-polar column), 15-30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: 1-3 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C.
-
Ramp 1: to 180°C at 20°C/min.
-
Ramp 2: to 320°C at 5°C/min.
-
Hold at 320°C for 2 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI).[3][4][5][6] CI has been shown to increase sensitivity for certain metabolites.[3][5][6]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes key metabolites of this compound and their detection windows.
| Metabolite | Detection Window | Analytical Method | Reference |
| 17-epithis compound | Up to 3.5 days | GC-EI-MS/MS | [4],[7] |
| 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one | Up to 4 days | GC-MS/MS | [1],[2] |
| 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane | Up to 4 days | GC-MS/MS | [1] |
| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Up to 46 days | GC-CI-MS/MS | [4],[6] |
Mass Spectrometric Data for Key Metabolites (as TMS derivatives)
| Metabolite | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| 17-epithis compound | 462 | 447, 282, 143 | EI |
| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | 535 | 445, 429, 339 | CI (Methane) |
Note: Specific m/z values can vary based on derivatization and instrument type. The values presented are indicative based on published literature.
Conclusion
The analysis of this compound in doping control has evolved significantly with the discovery of long-term metabolites. By employing sensitive and specific GC-MS/MS and LC-MS/MS methods, anti-doping laboratories can greatly extend the detection window for this compound abuse. The protocols and data presented in these application notes provide a framework for the implementation of robust and effective testing methodologies. The use of chemical ionization in GC-MS/MS is particularly noteworthy for its ability to enhance the detection of key long-term metabolites.[3][4][5][6] It is imperative for laboratories to continuously update their screening procedures to include these newer, more persistent biomarkers to ensure the integrity of sports.
References
- 1. researchgate.net [researchgate.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. wada-ama.org [wada-ama.org]
- 4. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. | World Anti Doping Agency [wada-ama.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 8. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. agilent.com [agilent.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Oxymesterone Metabolism Studies Using Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone, a synthetic anabolic-androgenic steroid (AAS), has been a subject of interest in various fields, including sports medicine and endocrinology. Understanding its metabolic fate in humans is crucial for drug development, toxicology, and anti-doping efforts. Primary human hepatocytes are considered the gold standard in vitro model for studying hepatic metabolism as they contain the full complement of drug-metabolizing enzymes and cofactors, closely mimicking the in vivo liver environment.[1][2] These application notes provide a detailed framework and experimental protocols for investigating the metabolism of this compound using primary human hepatocytes.
The metabolism of xenobiotics, including steroids, in the liver is a two-phase process.[3] Phase I metabolism typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups.[3] For many steroids, this phase is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[3] This process is catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs).[6][7]
Studies on structurally similar anabolic steroids, such as testosterone (B1683101) and metandienone, have indicated that CYP3A4 is a key enzyme in their Phase I metabolism, often resulting in hydroxylation at the 6β position.[8] Following Phase I reactions, steroid metabolites are frequently conjugated by UGT enzymes, particularly from the UGT2B family, including UGT2B7 and UGT2B17.[9]
Data Presentation: Quantitative Analysis of this compound Metabolism
The following table provides a template for summarizing quantitative data from this compound metabolism studies in human hepatocytes. Researchers should populate this table with their own experimental data. The intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug.[10]
| Parameter | Value | Units |
| Incubation Conditions | ||
| Hepatocyte Density | e.g., 1 x 10^6 | cells/mL |
| This compound Concentration | e.g., 1 | µM |
| Incubation Time | e.g., 0, 15, 30, 60, 120 | minutes |
| Metabolite Formation Rates | ||
| Rate of 6β-hydroxy-oxymesterone formation | User-defined | pmol/min/10^6 cells |
| Rate of this compound-glucuronide formation | User-defined | pmol/min/10^6 cells |
| Other identified metabolites | User-defined | pmol/min/10^6 cells |
| Kinetic Parameters | ||
| Apparent Km for this compound depletion | User-defined | µM |
| Apparent Vmax for this compound depletion | User-defined | pmol/min/10^6 cells |
| Intrinsic Clearance (CLint) | ||
| In vitro CLint (from substrate depletion) | User-defined | µL/min/10^6 cells |
Experimental Protocols
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with fetal bovine serum, insulin, dexamethasone, and penicillin-streptomycin)
-
Collagen-coated culture plates (e.g., 24-well plates)
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Pre-warm the hepatocyte culture medium in a 37°C water bath.
-
Rapidly thaw the cryopreserved hepatocytes in the 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the viable hepatocytes.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.5-1 x 10^6 cells/mL).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for at least 4 hours to allow for cell attachment before initiating metabolism studies.
This compound Metabolism Assay
Materials:
-
Cultured primary human hepatocytes
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Hepatocyte culture medium
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
Protocol:
-
Prepare the incubation medium containing the desired final concentration of this compound. Ensure the final solvent concentration is low (e.g., <0.5%) to avoid cytotoxicity.
-
Aspirate the culture medium from the attached hepatocytes and replace it with the this compound-containing medium.
-
Incubate the plates at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to each well.
-
Scrape the cells and transfer the entire content (cells and medium) to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
Sample Preparation and Analysis by LC-MS/MS
Materials:
-
Supernatant from the metabolism assay
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical standards for this compound and any suspected metabolites
Protocol:
-
The collected supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., solid-phase extraction) if concentration or cleanup is required.
-
Develop a suitable LC-MS/MS method for the separation and detection of this compound and its potential metabolites. This will involve optimizing the chromatographic conditions (column, mobile phases, gradient) and mass spectrometric parameters (ion source, collision energy, multiple reaction monitoring transitions).
-
Quantify the disappearance of the parent compound (this compound) and the formation of metabolites over time by comparing the peak areas to a standard curve of authentic standards.
Visualizations
Caption: Experimental workflow for this compound metabolism studies in human hepatocytes.
Caption: Proposed metabolic pathway of this compound in human hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of anabolic steroids by adrenocortical cytochromes P450– search for new long-term doping markers | World Anti Doping Agency [wada-ama.org]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxymesterone Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone is a synthetic anabolic-androgenic steroid and a derivative of testosterone.[1] As a Certified Reference Material (CRM), it provides a highly characterized and traceable standard essential for accurate and reproducible laboratory results. This document outlines the key applications and detailed protocols for the use of this compound CRM in analytical method development, quality control of pharmaceutical formulations, and research applications.
Physicochemical Properties and Data
This compound CRM is a well-characterized material with established physical and chemical properties critical for its use as a standard.
| Property | Value | Reference |
| Chemical Name | 4-hydroxy-17α-methyltestosterone | [2] |
| Molecular Formula | C₂₀H₃₀O₃ | [2] |
| Molecular Weight | 318.46 g/mol | [2] |
| CAS Number | 145-12-0 | [2] |
| Purity | ≥98% (Lot-specific value on Certificate of Analysis) | [1] |
| UV max (in Methanol) | 283 nm | [1] |
Applications
The primary applications of this compound CRM include:
-
Quantitative Analysis in Pharmaceutical Formulations: To ensure the identity, purity, and strength of this compound in tablets, capsules, or other dosage forms.
-
Analytical Method Development and Validation: As a primary standard for the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mass Spectrometer Calibration and Tuning: To calibrate and verify the performance of mass spectrometry instruments for the analysis of steroids.
-
Metabolism and Doping Control Research: As a starting material for the synthesis of its metabolites and as a reference standard in anti-doping screening.[3]
Experimental Protocols
Quantitative Analysis of this compound in Pharmaceutical Tablets by HPLC-UV
This protocol outlines a method for the quantitative determination of this compound in a tablet formulation using HPLC with UV detection. This method is adapted from established protocols for anabolic steroid analysis.[4][5]
Objective: To determine the concentration of this compound in a pharmaceutical tablet.
Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, deionized)
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Analytical balance
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 283 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound CRM and dissolve it in methanol in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound.
-
Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound per tablet.
-
Calibration of a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)
This protocol describes the use of this compound CRM for the calibration of an LC-MS/MS system for the quantitative analysis of steroids.[6][7][8]
Objective: To establish a calibration curve for the accurate quantification of this compound using LC-MS/MS.
Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar steroid)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Analyte-free matrix (e.g., charcoal-stripped serum)
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Appropriate LC column for steroid analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound CRM (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions at different concentrations.
-
Spike a fixed volume of each working standard solution and a fixed amount of the Internal Standard into the analyte-free matrix to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Sample Preparation (for analysis of unknown samples):
-
To a fixed volume of the unknown sample, add the same fixed amount of the Internal Standard as used for the calibration standards.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as required for the specific matrix.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to achieve chromatographic separation of this compound from other matrix components.
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy, cone voltage) for this compound and the Internal Standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the Internal Standard in both the calibration standards and the unknown samples.
-
Calculate the peak area ratio (this compound/Internal Standard) for each point.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Quantitative Data Summary for LC-MS/MS Calibration:
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL (matrix dependent) |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | 85 - 115% |
Signaling Pathway and Experimental Workflows
Androgen Receptor Signaling Pathway
This compound, as an androgen, exerts its biological effects through the androgen receptor (AR) signaling pathway.[9][10] The binding of this compound to the AR initiates a cascade of events leading to the regulation of target gene expression.
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a given sample using a certified reference material.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C20H30O3 | CID 72061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Oxymesterone in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymesterone is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports and regulated in clinical settings. Accurate and sensitive quantitative analysis of this compound and its metabolites in urine is crucial for doping control, clinical toxicology, and pharmacokinetic studies. These application notes provide detailed protocols for the determination of this compound in urine samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a widely used and robust analytical technique. The protocols cover sample preparation, including enzymatic hydrolysis, liquid-liquid extraction, and derivatization, as well as instrumental analysis and data interpretation. The identification of long-term metabolites is also discussed, which significantly extends the window of detection for this compound.
Metabolic Pathway of this compound
The metabolism of this compound in the human body is extensive, involving various phase I and phase II reactions. Understanding these metabolic transformations is key to identifying the most appropriate target analytes for long-term detection. Key metabolic reactions include 4-ene-reduction, 3-keto-reduction, 11β-hydroxylation, and 16ξ-hydroxylation.[1] The parent compound is rarely detectable in urine for an extended period. Instead, its metabolites, particularly long-term metabolites, are the primary targets for analysis. A recently identified long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, has been shown to be detectable for up to 46 days post-administration.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for Oxymesterone Screening
Introduction
Oxymesterone is an anabolic-androgenic steroid (AAS) that is prohibited in sports and monitored in clinical and forensic toxicology.[1] The development of sensitive and specific screening methods is crucial for its effective detection. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput screening solution suitable for analyzing a large number of samples.[2][3][4] This document provides a comprehensive guide for researchers and scientists on the development of a competitive immunoassay for the detection of this compound. The protocol covers hapten synthesis, immunogen preparation, antibody production, and the establishment of a competitive ELISA protocol.
The core principle involves producing antibodies that specifically recognize this compound. Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to become immunogenic and elicit an antibody response.[5] The resulting antibodies can then be used in a competitive assay format where free this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.
Section 1: Overall Development Workflow
The development of an immunoassay for a small molecule like this compound follows a multi-step process. This involves designing and synthesizing a derivative of the target molecule (a hapten), creating an immunogenic conjugate, producing and characterizing antibodies, and finally developing and optimizing the assay itself.
Caption: Workflow for this compound Immunoassay Development.
Section 2: Experimental Protocols
Protocol 2.1: Synthesis of this compound Hapten
To produce antibodies, this compound must be derivatized to introduce a functional group for conjugation to a carrier protein. A common strategy for steroids is to introduce a carboxyl group via a spacer arm, which minimizes interference with the characteristic epitopes of the steroid nucleus.[6][7]
Objective: To synthesize an this compound derivative (hapten) with a carboxylic acid handle for protein conjugation. One possible route is derivatization at the C3 ketone.
Materials:
-
This compound
-
(O-Carboxymethyl)hydroxylamine hemihydrochloride
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and rotary evaporator
Methodology:
-
Dissolve this compound in pyridine in a round-bottom flask.
-
Add a molar excess of (O-Carboxymethyl)hydroxylamine hemihydrochloride to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with a dilute HCl solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (this compound-3-carboxymethyloxime) using column chromatography.
-
Characterize the final hapten structure using techniques like NMR and Mass Spectrometry to confirm its identity and purity.[6]
Protocol 2.2: Preparation of Immunogen and Coating Antigen
The synthesized hapten is conjugated to a large carrier protein to become immunogenic.[5] Bovine Serum Albumin (BSA) is commonly used for the immunogen (for injection into animals), while Ovalbumin (OVA) is often used for the coating antigen to ensure assay specificity (a heterologous system).[6]
Objective: To conjugate the this compound hapten to BSA and OVA.
Materials:
-
This compound Hapten (from Protocol 2.1)
-
Bovine Serum Albumin (BSA) and Ovalbumin (OVA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
Methodology:
-
Activation of Hapten: Dissolve the this compound hapten, NHS, and DCC/EDC in DMF. Stir the mixture in the dark at room temperature for 4-6 hours to form an NHS-activated ester.
-
Conjugation to Protein:
-
Dissolve BSA (or OVA) in PBS (pH 7.4) in a separate flask and cool in an ice bath.
-
Slowly add the activated hapten solution dropwise to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of Conjugate:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze extensively against PBS (pH 7.4) at 4°C for 2-3 days with multiple buffer changes to remove unconjugated hapten and coupling reagents.
-
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein molar ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[5] Store the final conjugates at -20°C.
Protocol 2.3: Antibody Production and Purification
Either polyclonal or monoclonal antibodies can be developed. Polyclonal antibodies are a heterogeneous mix recognizing multiple epitopes, are faster to produce, and can provide a more robust signal.[8][9] Monoclonal antibodies are highly specific to a single epitope, ensuring high consistency between batches.[10][11][12] For screening purposes, polyclonal antibodies often provide sufficient specificity and higher sensitivity.
Objective: To produce and purify polyclonal antibodies against the this compound-BSA immunogen.
Methodology:
-
Immunization:
-
Emulsify the this compound-BSA immunogen with an equal volume of Freund's Complete Adjuvant for the primary injection.
-
Immunize two or three healthy rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites.
-
Administer booster injections every 3-4 weeks using the immunogen emulsified with Freund's Incomplete Adjuvant.
-
-
Titer Monitoring:
-
Collect small blood samples (pre-immune and post-immunization) from the rabbits.
-
Determine the antibody titer using an indirect ELISA, with the this compound-OVA conjugate coated on the microplate. The titer is the highest dilution of antiserum that gives a significant signal.
-
-
Antiserum Collection: Once a high antibody titer is achieved (typically after 3-4 booster injections), collect the blood and separate the antiserum.
-
Antibody Purification:
-
Purify the IgG fraction from the antiserum using Protein A or Protein G affinity chromatography according to the manufacturer's protocol.
-
Elute the bound antibodies and neutralize the solution immediately.
-
Dialyze the purified antibodies against PBS and store at -20°C or -80°C.
-
Protocol 2.4: Competitive Indirect ELISA
This assay format is ideal for detecting small molecules. Free this compound from a sample or standard competes with the this compound-OVA conjugate (coating antigen) immobilized on a microplate for binding to a limited amount of specific anti-oxymesterone antibody.
Objective: To establish a competitive ELISA for the quantitative screening of this compound.
Principle of Competitive ELISA:
Caption: Principle of the Competitive Indirect ELISA.
Materials:
-
96-well ELISA plates
-
This compound-OVA conjugate (Coating Antigen)
-
Purified anti-oxymesterone antibody (Primary Antibody)
-
This compound standard
-
Goat anti-rabbit IgG-HRP (Secondary Antibody)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Dilute the this compound-OVA conjugate in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer to remove unbound coating antigen.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C to block non-specific binding sites. Wash the plate 3 times.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in assay buffer. Prepare samples similarly.
-
In a separate dilution plate, add 50 µL of standard/sample and 50 µL of the diluted primary antibody to each well. Incubate for 30-60 minutes at 37°C (pre-incubation step).
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
Section 3: Data Presentation and Analysis
The results of the competitive ELISA are inversely proportional to the concentration of this compound. Data is analyzed by plotting a standard curve of absorbance vs. log of the standard concentration. The 50% inhibitory concentration (IC₅₀) and the limit of detection (LOD) are key performance metrics. Cross-reactivity with structurally related steroids must also be evaluated to determine the assay's specificity.[2][3][13]
Table 1: Representative Performance Characteristics of the this compound Immunoassay
| Parameter | Value | Description |
| IC₅₀ (ng/mL) | 1.5 ng/mL | Concentration of this compound that causes 50% inhibition of antibody binding. |
| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of this compound that can be reliably distinguished from a blank sample. |
| Linear Working Range | 0.2 - 25 ng/mL | The concentration range over which the assay provides accurate and precise quantitative results.[14] |
| Intra-assay Precision (%CV) | < 10% | Variation within a single assay run. |
| Inter-assay Precision (%CV) | < 15% | Variation between different assay runs. |
Table 2: Cross-Reactivity Profile of the Anti-Oxymesterone Antibody
Cross-reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of interfering compound) x 100%.
| Compound | Structure Similarity | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | - | 1.5 | 100 |
| Mesterolone | High | 35 | 4.3 |
| Methyltestosterone | High | 60 | 2.5 |
| Testosterone | Moderate | > 1000 | < 0.15 |
| Progesterone | Low | > 5000 | < 0.03 |
| Stanozolol | Moderate | > 1000 | < 0.15 |
Note: The data presented in these tables are for illustrative purposes and represent typical target values for a successful immunoassay. Actual values must be determined experimentally during assay validation. The potential for cross-reactivity with structurally similar compounds is a known limitation of steroid immunoassays.[2][3][13] Confirmation of positive screening results with a more specific method like GC-MS or LC-MS/MS is recommended.[15]
References
- 1. hmdb.ca [hmdb.ca]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. goldbio.com [goldbio.com]
- 12. sinobiological.com [sinobiological.com]
- 13. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 14. Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Oxymesterone Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Oxymesterone and its metabolites. The focus is on improving and extending the detection window in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in extending the detection window for this compound?
A1: The primary challenge lies in the rapid metabolism and excretion of the parent compound and its traditional metabolites. Conventional screening methods often target metabolites like 17-epithis compound, which have a short detection window of approximately 3.5 days.[1][2] To extend this window, it is crucial to identify and target long-term metabolites (LTMs) that remain in the body for a more extended period.
Q2: What are the most promising long-term metabolites of this compound identified to date?
A2: A significant breakthrough in extending the detection window for this compound was the identification of 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one.[1][2][3][4] This metabolite has been shown to be detectable for up to 46 days post-administration, a substantial improvement over traditional markers.[1][2] Additionally, researchers have identified other new metabolites, including 17α-methyl-3,17β-dihydroxy-5α-androstane-4-one and 17α-methyl-3α,4β,17β-trihydroxy-5α-androstane, which can extend the detection window to around 4 days.[5]
Q3: What are the differences between Phase I and Phase II metabolites of this compound, and why are they important for long-term detection?
A3: Phase I metabolism involves chemical modifications like oxidation, reduction, or hydroxylation to make the steroid more polar.[6] Phase II metabolism involves conjugation of the Phase I metabolites with molecules like glucuronic acid (glucuronides) or sulfate (B86663) (sulfates) to further increase water solubility and facilitate excretion.[6][7] Targeting both Phase I and Phase II metabolites is crucial as some long-term metabolites are excreted primarily as conjugates (e.g., glucuronides or sulfates).[3][4][7][8] Analyzing both the free and conjugated fractions after appropriate hydrolysis can significantly improve the chances of detection over a longer period.
Q4: Which analytical techniques are most suitable for detecting this compound's long-term metabolites?
A4: Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.[8][9] More specifically, GC-Chemical Ionization-MS/MS (GC-CI-MS/MS) has proven to be highly sensitive and effective in identifying and characterizing novel long-term metabolites of this compound.[1][2][3] LC coupled with high-resolution mass spectrometry (LC-Q-HRMS) is also valuable for directly analyzing Phase II metabolites without hydrolysis and for distinguishing analytes from matrix interferences.[10]
Troubleshooting Guides
Issue 1: Short Detection Window for this compound
| Potential Cause | Troubleshooting Step |
| Targeting incorrect metabolites. | Shift from monitoring the parent compound or 17-epithis compound to the long-term metabolite 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one.[1][2] |
| Inadequate sample preparation for conjugated metabolites. | Implement enzymatic hydrolysis protocols to cleave glucuronide and sulfate conjugates prior to extraction. Use of β-glucuronidase from E. coli is common for glucuronides.[11] For sulfate conjugates, a separate or combined hydrolysis step may be necessary. |
| Insufficient analytical sensitivity. | Optimize MS/MS parameters for the target long-term metabolites. Consider using a more sensitive ionization technique, such as chemical ionization (CI) for GC-MS/MS, which can significantly increase sensitivity compared to electron ionization (EI).[3] |
Issue 2: Poor Recovery of Metabolites During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. For urinary steroid analysis, liquid-liquid extraction with solvents like tert-butyl methyl ether (TBME) at an alkaline pH (e.g., 9.6) is a common practice.[11] Solid-phase extraction (SPE) with cartridges like C18 can also be used for clean-up and pre-concentration.[10] |
| Degradation of metabolites during sample processing. | Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -20°C) to prevent degradation. Minimize the time samples are exposed to harsh pH conditions or high temperatures. |
| Incomplete derivatization (for GC-MS analysis). | Ensure derivatization reagents (e.g., MSTFA for silylation) are fresh and the reaction is carried out under optimal conditions (temperature and time) to ensure complete conversion of the analytes to their volatile derivatives. |
Issue 3: Co-eluting Interferences and Matrix Effects in MS Analysis
| Potential Cause | Troubleshooting Step |
| Inadequate chromatographic separation. | Optimize the GC or LC gradient to improve the separation of target metabolites from endogenous matrix components. For LC, using a C18 or PFP column with an optimized mobile phase gradient is common.[10][12] |
| Isobaric interferences. | Utilize high-resolution mass spectrometry (HRMS) to differentiate between the target analyte and interfering compounds with the same nominal mass.[10] For triple quadrupole MS, ensure the selected precursor and product ion transitions (SRM) are highly specific to the target metabolite. |
| Ion suppression or enhancement in LC-MS/MS. | Implement more effective sample clean-up procedures, such as SPE, to remove matrix components that can interfere with ionization.[10] Adjusting the chromatographic conditions to separate the analyte from the bulk of the matrix components can also mitigate these effects. |
Data Presentation
Table 1: Detection Windows for Key this compound Metabolites
| Metabolite | Common Abbreviation | Analytical Method | Detection Window |
| 17-epithis compound | - | GC-EI-MS/MS | ~3.5 days[1][2] |
| 17α-methyl-3,17β-dihydroxy-5α-androstane-4-one | - | GC-MS/MS | ~4 days[5] |
| 17α-methyl-3α,4β,17β-trihydroxy-5α-androstane | - | GC-MS/MS | ~4 days[5] |
| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Oxy M9 | GC-CI-MS/MS | Up to 46 days[1][2] |
Experimental Protocols
Methodology for Long-Term Metabolite Analysis using GC-MS/MS
This protocol is a generalized procedure based on methodologies described in the cited literature for the detection of this compound's long-term metabolites.
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add an appropriate internal standard.
-
Adjust the pH to 7.0 using a phosphate (B84403) buffer.
-
Add β-glucuronidase from E. coli.
-
Incubate at 50-60°C for 1-3 hours to hydrolyze glucuronidated metabolites.[11]
-
-
Extraction:
-
Adjust the pH of the hydrolyzed sample to >9 with a suitable buffer.
-
Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., a mixture of MSTFA, NH4I, and ethanethiol) to form trimethylsilyl (B98337) (TMS) derivatives.
-
Heat the sample at 60-70°C for 20-30 minutes.
-
-
GC-MS/MS Analysis:
-
Inject the derivatized sample into the GC-MS/MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program that allows for the separation of the target metabolites.
-
For the mass spectrometer, operate in Selected Reaction Monitoring (SRM) mode for triple quadrupole instruments, targeting specific precursor and product ions for the long-term metabolites. For enhanced sensitivity for certain metabolites, consider using Chemical Ionization (CI).
-
Visualizations
Caption: Experimental workflow for the detection of this compound metabolites.
Caption: Key strategies for extending the detection window of this compound.
References
- 1. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. wada-ama.org [wada-ama.org]
- 4. Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. | World Anti Doping Agency [wada-ama.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Improving detection of anabolic steroids: new screening based on the direct analysis of phase II metabolites using LC-Q-HRMS | World Anti Doping Agency [wada-ama.org]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Oxymesterone LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Oxymesterone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. For biological samples like plasma, serum, or urine, this includes proteins, lipids, salts, and phospholipids.[1] Matrix effects arise when these co-eluting components alter the ionization efficiency of this compound in the mass spectrometer's ion source.[2] This can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results. This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.
These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1] For a potent synthetic steroid like this compound, which may be present at low concentrations, mitigating matrix effects is crucial for reliable results.
Q2: What are the primary causes of matrix effects in this compound analysis?
A2: The most common cause is the competition for ionization between this compound and co-eluting matrix components in the MS source.[1] In electrospray ionization (ESI), which is frequently used for steroid analysis, matrix components can change the physical properties of the droplets, such as viscosity and surface tension, which hinders the transition of this compound into the gas phase.[3] Phospholipids, in particular, are a well-known source of ion suppression in bioanalysis.[1]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column. Simultaneously, a blank, extracted matrix sample is injected.[1] Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement at the retention times of the matrix components.
-
Post-Extraction Spike: This is the most common quantitative approach.[2] It involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guides
Problem 1: Low and inconsistent signal for this compound across different patient samples.
This is a classic symptom of variable matrix effects between individual samples.
-
Step 1: Confirm System Suitability. First, ensure the LC-MS system is performing optimally by injecting a pure standard solution of this compound. If the signal is stable and within the expected range, the issue is likely related to the sample matrix.
-
Step 2: Evaluate Sample Preparation. The most critical step in mitigating matrix effects is effective sample preparation.[1] If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.
-
Step 3: Implement an Isotope-Labeled Internal Standard. The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d3). The SIL internal standard will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.
-
Step 4: Chromatographic Separation. If the issue persists, optimize the chromatographic method to separate this compound from the interfering matrix components. This can be achieved by trying a different stationary phase (e.g., a biphenyl (B1667301) column instead of a standard C18) or modifying the mobile phase composition and gradient profile to improve resolution.[1]
Problem 2: Poor peak shape (tailing or fronting) for this compound.
Poor peak shape can be caused by matrix components or interactions with the analytical column.
-
Step 1: Check for Column Contamination. A buildup of matrix components on the column can lead to peak tailing. Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
-
Step 2: Evaluate Secondary Interactions. Some peaks may tail due to secondary interactions with the column. Ensure the mobile phase pH is appropriate for this compound.
-
Step 3: Injection Solvent. Injecting the sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. Ensure the reconstitution solvent is compatible with the mobile phase.[4]
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is a critical factor in minimizing matrix effects. Below is a summary of the expected performance of different extraction techniques for the analysis of steroids in biological matrices.
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%)* | Throughput | Cost per Sample | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 30 - 70 | High | Low | Advantages: Fast, simple, and inexpensive. Disadvantages: Produces the "dirtiest" extract, leading to significant matrix effects and potential for column clogging. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 40 | Medium | Medium | Advantages: Provides a cleaner extract than PPT by removing polar interferences. Disadvantages: Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[5] |
| Solid-Phase Extraction (SPE) | 80 - 110 | 5 - 25 | Medium to High | High | Advantages: Offers the cleanest extracts, high analyte recovery, and can be automated.[5] Disadvantages: Higher cost per sample and requires method development to optimize the sorbent and elution conditions. |
*Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A higher percentage indicates greater ion suppression. Data is generalized for steroid analysis and may vary for this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to each tube and vortex for 1 minute to precipitate proteins.[1]
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl-tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 12,000 rpm for 5 minutes.[6]
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water) and transfer to an autosampler vial for LC-MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
-
Sample Preparation: To 2 mL of urine, add 20 µL of the internal standard working solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.[7]
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 2 mL of methanol into a clean collection tube.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS analysis.[7]
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at 50-60% B, increasing to 95-100% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Specific precursor and product ions for this compound and its internal standard should be determined by direct infusion and optimized.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A high-level overview of the experimental workflow for this compound analysis.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity in this compound analysis.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Optimizing hydrolysis of Oxymesterone conjugates in urine
Welcome to the Technical Support Center for optimizing the hydrolysis of oxymesterone conjugates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and complete hydrolysis for accurate downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is hydrolysis necessary?
A1: After administration, this compound undergoes Phase II metabolism in the body, where it is conjugated with hydrophilic molecules to facilitate excretion.[1] This process primarily forms this compound-glucuronide. For many analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), the intact conjugate is not suitable for analysis due to its high polarity and low volatility.[2] Hydrolysis is a critical sample preparation step that cleaves the conjugate bond, releasing the free, unconjugated this compound, which can then be extracted and analyzed.
Q2: What are the common enzymatic methods for hydrolyzing steroid conjugates?
A2: Enzymatic hydrolysis is the most common approach.[2] The primary enzyme used for cleaving glucuronide conjugates is β-glucuronidase. This enzyme is available from various sources, including bacteria (Escherichia coli), mollusks (Helix pomatia, Patella vulgata), and mammals (bovine liver).[2][3][4] Enzymes from mollusk sources like Helix pomatia often contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous cleavage of both glucuronide and sulfate (B86663) conjugates.[2][5]
Q3: What are the key differences between β-glucuronidase from E. coli and Helix pomatia?
A3: The choice of enzyme is critical and depends on the specific requirements of the analysis. E. coli β-glucuronidase is highly specific for β-glucuronides, whereas H. pomatia preparations contain both glucuronidase and sulfatase activities.[2] While H. pomatia can hydrolyze a broader range of conjugates, it can suffer from batch-to-batch variation and may lead to the formation of unwanted by-products.[2][5] E. coli is often preferred for its high specificity when only glucuronide hydrolysis is required.[2]
Q4: Which experimental parameters are most critical for optimizing hydrolysis?
A4: The efficiency of enzymatic hydrolysis is influenced by several key factors:
-
pH: This is often the most significant factor. Each enzyme has an optimal pH range for activity. For example, H. pomatia has different pH optima for its glucuronidase (pH 4.5-5.0) and sulfatase (pH > 6.2) activities.[2]
-
Temperature: Higher temperatures can increase the rate of reaction, but excessive heat can denature the enzyme. A common range is 37-60°C.[6][7][8]
-
Incubation Time: The time required for complete hydrolysis can range from 30 minutes to over 16 hours, depending on the enzyme, substrate concentration, and other conditions.[5][7]
-
Enzyme Concentration: A sufficient amount of enzyme is necessary to ensure complete cleavage of the conjugates in the sample.[2]
Troubleshooting Guide
Problem: I am seeing low or inconsistent recovery of this compound after hydrolysis.
This is a common issue that can stem from several sources. Use the following Q&A and the logic diagram below to diagnose the problem.
Q: Could my enzyme be the problem? A: Yes. Incomplete hydrolysis is a primary cause of low recovery.
-
Enzyme Choice: Ensure you are using the correct enzyme. This compound is primarily excreted as a glucuronide, so a β-glucuronidase is essential.[1] If you are also targeting sulfate conjugates of other steroids, an enzyme with sulfatase activity (like from H. pomatia) is needed.[2]
-
Enzyme Activity: Natural enzyme preparations, especially from H. pomatia, can have significant batch-to-batch variability.[5] Consider using a recombinant enzyme for better consistency or validating each new batch of enzyme.[9] Also, ensure the enzyme has been stored correctly to prevent loss of activity.
-
Enzyme Inhibitors: Urine contains endogenous substances that can inhibit enzyme activity.[3][10] If inhibition is suspected, pre-purifying the sample using Solid Phase Extraction (SPE) to remove inhibitors before hydrolysis is recommended.[3][10]
Q: Have I optimized the reaction conditions? A: Suboptimal conditions will lead to incomplete reactions.
-
pH Control: The pH of the reaction is critical and can vary between urine samples.[2] Always use a suitable buffer (e.g., acetate (B1210297), phosphate) to maintain the optimal pH for your chosen enzyme.[6][11] For example, using an acetate buffer at pH 4.5 can destroy the sulfatase activity of H. pomatia.[2]
-
Temperature and Time: These factors are interdependent. A shorter incubation time may require a higher temperature or more enzyme. For H. pomatia, incubation can take 3 hours at 55°C, while some recombinant enzymes can achieve complete hydrolysis in under 30 minutes.[5][6] It is crucial to perform an optimization experiment to find the ideal balance for your specific analyte and matrix.
Q: Could the issue be with my post-hydrolysis procedure? A: Yes. After cleavage, the free this compound must be efficiently extracted.
-
Extraction: Following hydrolysis, the now deconjugated (free) steroid is more nonpolar and needs to be re-extracted from the aqueous urine matrix. A liquid-liquid extraction or a second SPE step is typically required.[6] Ensure your extraction solvent and procedure are optimized for this compound.
Data & Parameters
Table 1: Comparison of Common β-Glucuronidase Enzymes for Steroid Hydrolysis
| Enzyme Source | Typical pH Optimum | Typical Temp. Optimum (°C) | Sulfatase Activity? | Key Considerations |
| Escherichia coli | 6.2 - 6.7[11] | 37 - 60 °C | No[2] | Highly specific for glucuronides; good for targeted analysis.[2] |
| Helix pomatia | 4.5 - 5.2 (Glucuronidase)[2] | 37 - 60 °C[5][8] | Yes[2] | Broad-spectrum but suffers from batch variation and potential inhibitors.[3][5] |
| Patella vulgata | 4.5 - 5.0 | 55 - 65 °C | Yes (weak/specific)[2] | Sulfatase activity is highly specific to certain steroid configurations.[2] |
| Abalone | 5.0 - 5.2[12] | 42 - 60 °C | Yes | Can be highly efficient but requires optimization.[12][13] |
| Recombinant (B-One™) | Broad (5-7) | 20 - 55 °C | No | Very high efficiency, rapid hydrolysis (often <10 min), high purity.[9] |
Table 2: Recommended Starting Points for Hydrolysis Optimization
| Parameter | Recommended Range to Test | Typical Starting Point | Notes |
| pH | 4.5 - 7.0 | 5.0 (for H. pomatia), 6.5 (for E. coli) | The most critical parameter. Use a buffer. |
| Temperature (°C) | 37 - 65 °C | 55 °C | Higher temps can speed up the reaction but risk denaturing the enzyme.[8] |
| Incubation Time (hr) | 0.5 - 24 hr | 3 hr (for H. pomatia), 1-2 hr (for E. coli) | Depends heavily on enzyme choice and concentration.[5][6] |
| Enzyme Amount (U) | Per manufacturer | Follow manufacturer's recommendation for urine | More is not always better and increases cost. |
Experimental Protocols & Visualizations
General Analytical Workflow
The overall process involves sample cleanup, hydrolysis to free the target analyte, extraction, and finally, instrumental analysis.
Protocol 1: Enzymatic Hydrolysis of this compound Conjugates
This protocol provides a general method for enzymatic hydrolysis using β-glucuronidase from Helix pomatia.
-
Sample Preparation : To 1.0 mL of urine in a glass tube, add an appropriate internal standard.
-
Buffering : Add 1.0 mL of 0.2 M acetate buffer (pH 5.0) and vortex briefly.
-
Enzyme Addition : Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubation : Cap the tube and incubate in a water bath at 55°C for 3 hours.[6]
-
Cooling : After incubation, remove the sample and allow it to cool to room temperature.
-
Extraction : Proceed immediately to liquid-liquid or solid-phase extraction to isolate the liberated this compound.[6]
Protocol 2: Derivatization for GC-MS Analysis
To enhance volatility for GC-MS, hydroxyl and keto groups on the steroid are derivatized. This is a common MO-TMS derivatization method.[6]
-
Drying : Ensure the steroid extract from Protocol 1 is evaporated to complete dryness under a stream of nitrogen.
-
Oximation : Add 100 µL of methoxyamine hydrochloride solution (in pyridine). Cap and heat at 60°C for 1 hour to convert keto groups to methoximes.[6]
-
Silylation : Cool the sample, then add 100 µL of a silylating agent like MSTFA. Cap and heat at 60°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[6]
-
Analysis : Cool the sample to room temperature. The derivatized sample is now ready for injection into the GC-MS.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative ability of beta-glucuronidase preparations (liver, Escherichia coli, Helix pomatia, and Patella vulgata) to hydrolyze certain steroid glucosiduronic acids [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Studies on the complete enzymatic hydrolysis of steroid conjugates in urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. researchgate.net [researchgate.net]
- 13. kurabiotech.com [kurabiotech.com]
Technical Support Center: Enhancing Resolution of Oxymesterone Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the chromatographic resolution of Oxymesterone stereoisomers. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound I should be concerned with?
A1: The most common stereoisomer of this compound is its 17-epimer, 17-epi-Oxymesterone. This diastereomer differs in the spatial arrangement of the hydroxyl group at the C17 position. Due to the similar physicochemical properties of these epimers, their separation can be challenging but is crucial for accurate quantification and characterization.
Q2: Which chromatographic techniques are most suitable for separating this compound stereoisomers?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used and effective technique for the separation of steroid epimers. Additionally, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, often providing faster separations and unique selectivity. Gas Chromatography (GC) can also be used, especially when coupled with mass spectrometry, though derivatization is often required.
Q3: What type of HPLC column is recommended for separating 17-epimeric steroids like this compound?
A3: For initial method development, a standard C18 column is a good starting point, as it has been successfully used for the separation of other 17-epimeric steroids like testosterone (B1683101) and epitestosterone. For more challenging separations or to improve resolution, dedicated chiral stationary phases (CSPs) are recommended. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are particularly effective for steroid separations.
Q4: How does the mobile phase composition affect the resolution of this compound stereoisomers?
A4: The mobile phase composition is a critical factor in achieving a successful separation. In reversed-phase HPLC, the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase will significantly impact retention and selectivity. The choice of organic modifier itself can also influence the separation, with methanol (B129727) sometimes offering different selectivity compared to acetonitrile for steroid isomers. The addition of small amounts of additives, like acids (e.g., formic acid, acetic acid) or bases, can improve peak shape and resolution.
Q5: Can temperature be used to optimize the separation?
A5: Yes, column temperature is an important parameter for optimizing selectivity in chiral separations. Varying the temperature can alter the interactions between the analytes and the stationary phase, which can lead to improved resolution. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound stereoisomers.
Issue 1: Poor Resolution or Co-elution of Stereoisomers
-
Possible Cause: The stationary phase is not selective enough for the stereoisomers.
-
Solution:
-
Switch to a Chiral Stationary Phase (CSP): If using a standard C18 column, switch to a polysaccharide-based (e.g., Chiralpak® series) or a cyclodextrin-based (e.g., Astec® CYCLOBOND™) column.
-
Screen Different CSPs: Not all CSPs will work for every compound. It is advisable to screen a few different types of chiral columns to find the one with the best selectivity for this compound stereoisomers.
-
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Modify the Organic Solvent Ratio: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or a combination of both, as this can alter selectivity.
-
Add a Mobile Phase Modifier: Introduce a small amount (0.05-0.1%) of an acid like formic acid or acetic acid to the mobile phase to improve peak shape and potentially enhance resolution.
-
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Experiment with different column temperatures. Sometimes, a lower temperature can increase the interaction differences between the stereoisomers and the stationary phase, leading to better separation.
-
Issue 2: Peak Tailing or Asymmetry
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competitive agent, such as a weak acid or base, into the mobile phase to block active sites on the stationary phase.
-
Use a Highly Deactivated Column: Modern, end-capped columns are designed to minimize silanol (B1196071) interactions that can cause peak tailing.
-
-
-
Possible Cause: Column overload.
-
Solution:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
-
Issue 3: Peak Splitting or Broadening
-
Possible Cause: The sample solvent is too strong compared to the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.
-
-
Possible Cause: Column contamination or degradation.
-
Solution:
-
Wash the Column: Follow the manufacturer's instructions for column washing.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.
-
Replace the Column: If washing does not restore performance, the column may need to be replaced.
-
-
Experimental Protocols
The following protocols are based on established methods for the separation of structurally similar 17-epimeric steroids and can be adapted for the resolution of this compound and its 17-epimer.
Protocol 1: Reversed-Phase HPLC Method for Screening
This protocol provides a starting point for separating this compound stereoisomers using a standard C18 column.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral HPLC Method for Enhanced Resolution
This protocol utilizes a polysaccharide-based chiral stationary phase for improved separation.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20°C |
| Detection | UV at 245 nm |
| Injection Volume | 5 µL |
Quantitative Data Summary
| Compound | Retention Time (min) | Resolution (Rs) |
| Testosterone | 12.5 | - |
| Epitestosterone | 13.8 | 1.8 |
| Data is hypothetical and for illustrative purposes based on typical separations of 17-epimeric steroids. |
Visualizations
Experimental Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for developing a chiral separation method.
Caption: Workflow for chiral HPLC method development.
Logical Relationship for Troubleshooting Poor Resolution
This diagram outlines the logical steps to take when troubleshooting poor resolution in a chiral separation.
Caption: Troubleshooting guide for poor resolution.
Minimizing ion suppression of Oxymesterone in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of Oxymesterone.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] this compound, in particular, has been noted to have low ionization efficiency in liquid chromatography-mass spectrometry (LC-MS), making it susceptible to the detrimental effects of ion suppression.[3]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression in the analysis of this compound typically arises from various components present in biological matrices such as urine or serum. These include:
-
Endogenous Matrix Components: Salts, lipids, proteins, and other endogenous molecules can co-elute with this compound and interfere with its ionization.[2]
-
Sample Preparation Artifacts: Reagents used during sample preparation, such as non-volatile buffers or plasticizers from collection tubes, can contribute to ion suppression.
-
Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of matrix components with this compound, causing competition for ionization.[4]
Q3: How can I detect if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of an this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components.[2] Another approach is to compare the signal intensity of this compound in a pure solvent versus the signal in a spiked matrix sample; a lower signal in the matrix indicates suppression.[1]
Q4: Is a stable isotope-labeled internal standard for this compound available and is it necessary?
A4: While commercially available stable isotope-labeled (SIL) internal standards for this compound may not be readily listed, custom synthesis is an option.[5] Using a SIL internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects.[6][7] This allows for more accurate quantification by correcting for variations in signal intensity caused by ion suppression.[4] If a SIL standard for this compound is not available, a structurally similar anabolic steroid with a stable isotope label could be considered as an alternative.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., from C18 to a different phase), or adjust the mobile phase composition to better separate this compound from co-eluting interferences.[4] 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering compounds, thereby lessening ion suppression.[8] | |
| Poor Ionization Efficiency | 1. Optimize ESI Source Parameters: Systematically adjust the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures, and gas flow rates, to find the optimal conditions for this compound ionization.[9][10] 2. Consider Chemical Derivatization: Derivatizing this compound with a reagent that introduces a readily ionizable group can significantly enhance its signal intensity in ESI-MS.[11][12][13][14] | |
| Incorrect MS/MS Parameters | 1. Verify Precursor and Product Ions: Ensure the correct precursor ion ([M+H]⁺) and product ions are selected for Multiple Reaction Monitoring (MRM). For this compound (C₂₀H₃₀O₃, MW: 318.4 g/mol ), the protonated molecule would be at m/z 319.2. Common product ions for steroids involve water losses. 2. Optimize Collision Energy: The collision energy should be optimized to achieve efficient fragmentation of the precursor ion and maximize the signal of the product ions. |
Issue 2: Poor Reproducibility of this compound Quantification
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Matrix Effects | 1. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in ion suppression.[6][7] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1] | |
| Inconsistent Sample Preparation | 1. Automate Sample Preparation: Utilize automated systems for SPE or LLE to ensure high precision and consistency across all samples.[15] 2. Standardize Protocols: Ensure all manual sample preparation steps are performed consistently and according to a validated protocol. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Urine
This protocol is a general procedure for anabolic steroids and should be optimized for this compound.
-
Sample Pre-treatment: To 2 mL of urine, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled analog at 1 µg/mL in methanol). Add 1 mL of 0.15 M sodium acetate (B1210297) buffer (pH 5).[16]
-
Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase enzyme to the sample and incubate overnight at 40°C.[15]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10:90 acetonitrile (B52724):water).
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma
This is a general protocol for steroids and should be optimized for this compound.
-
Sample Preparation: To 200 µL of serum or plasma, add the internal standard.
-
Protein Precipitation: Add 200 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.[17]
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether) and vortex for 5 minutes.[17]
-
Phase Separation: Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.[17]
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 55°C. Reconstitute the residue in 100 µL of 50% methanol.[17]
Quantitative Data Summary
While specific quantitative data for ion suppression of this compound is limited in the literature, the following table provides representative data for other anabolic steroids in urine, which can serve as a benchmark.
Table 1: Matrix Effects and Recovery for Anabolic Steroids in Urine using LC-MS/MS
| Anabolic Steroid | Matrix Effect (%) | Extraction Recovery (%) | Overall Process Efficiency (%) |
| Testosterone | 48 - 78 | 77 - 95 | 40 - 54 |
| Nandrolone | 48 - 78 | 77 - 95 | 40 - 54 |
| Stanozolol | 48 - 78 | 77 - 95 | 40 - 54 |
| Methenolone | 48 - 78 | 77 - 95 | 40 - 54 |
Data adapted from a study on screening for 18 anabolic steroids in urine.[15][18]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal for this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromsoc.jp [chromsoc.jp]
- 12. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor fragmentation of Oxymesterone in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor MS/MS fragmentation of Oxymesterone.
FAQ: Understanding the Core Problem
Q1: Why does my this compound sample show a strong precursor ion but very weak or no product ions in MS/MS?
A: This is a common issue when analyzing anabolic androgenic steroids (AAS). The core sterane ring structure of compounds like this compound is very rigid and lacks easily cleavable bonds. During collision-induced dissociation (CID), the collision energy is often dissipated throughout the stable ring system rather than being focused on a specific bond, resulting in inefficient fragmentation and a dominant precursor ion. Many steroids are known to be challenging analytes for mass spectrometry due to their structural similarities and chemical properties.[1][2]
Q2: What is it about the molecular structure of this compound that makes it resistant to fragmentation?
A: this compound (Formula: C₂₀H₃₀O₃) has a fused four-ring (tetracyclic) core that is conformationally rigid.[3] Unlike peptides or other linear molecules with labile amide bonds, the C-C bonds of the steroid skeleton require significant energy to break. Furthermore, under standard electrospray ionization (ESI) conditions, protonation typically occurs at a hydroxyl or keto group, but this does not create a sufficiently localized charge to direct bond cleavage effectively upon collision. Metabolic alterations to the steroid skeleton, such as changes in double bonds or functional groups, can drastically change fragmentation patterns, making identification difficult without stable and predictable fragmentation.[4]
Troubleshooting Guide: Instrument & Method Optimization
Q3: How can I optimize my MS source and mobile phase conditions to improve results without derivatization?
A: While derivatization is often the most effective solution, some instrumental optimizations can provide marginal improvements:
-
Adduct Formation: Instead of relying on protonation ([M+H]⁺), try inducing the formation of different adducts. Using a mobile phase additive containing silver ions (Ag⁺) can create [M+Ag]⁺ adducts. Silver cationization can enhance fragmentation specificity and produce more consistent and predictable fragmentation patterns for steroids compared to protonated molecules.[5]
-
Ion Source Tuning: Meticulously tune ion source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) specifically for this compound. While this won't change the molecule's inherent stability, it will maximize the precursor ion signal, which may make very low-abundance product ions detectable.
-
Advanced Separation: Techniques like Differential Mobility Spectrometry (DMS) can be used to provide an orthogonal separation before MS analysis.[1][2] DMS can reduce chemical noise and interferences, significantly boosting the signal-to-noise ratio for challenging analytes.[2]
Q4: Will simply increasing the collision energy (CE) produce better fragments?
A: Not necessarily. While insufficient CE will result in no fragmentation, excessively high CE can cause the precursor ion to shatter into many small, non-specific fragments in the low m/z range, which are not useful for structural confirmation or quantification. The optimal approach is to perform a collision energy optimization experiment. This involves infusing a solution of your this compound standard and ramping the CE across a wide range (e.g., 10-80 eV) to find the specific energy that produces the most abundant and structurally significant product ions.
Troubleshooting Guide: Chemical Derivatization
Q5: What is chemical derivatization and how can it improve my this compound analysis?
A: Chemical derivatization is the process of chemically modifying the analyte to improve its analytical properties.[6] For MS/MS analysis of steroids, the goal is typically to attach a chemical tag to a specific functional group (like a ketone or hydroxyl group) on the this compound molecule. This is highly effective because the right derivative can:
-
Increase Ionization Efficiency: By adding a permanently charged or easily ionizable group, the response in ESI-MS can be dramatically increased.[6][7]
-
Direct Fragmentation: The attached tag can introduce a weak bond or a charge-remote fragmentation site. Upon collision, the molecule will break in a predictable and controlled manner, often yielding a specific, high-intensity product ion derived from the tag itself.[8]
Q6: Which functional groups on this compound can be targeted for derivatization?
A: this compound's structure includes both hydroxyl (-OH) and carbonyl (C=O) groups. Both are excellent targets for derivatization. Structurally selective reactions targeting these groups have been shown to improve analysis for other steroids.[9]
Q7: What are some recommended derivatization strategies for steroids like this compound?
A: Several strategies have proven effective for steroids. The choice depends on whether you are using Liquid Chromatography (LC) or Gas Chromatography (GC) and the functional group you are targeting. Picolinoyl derivatives, for example, can lead to highly specific spectra with diagnostically valuable product ions.[10] The table below summarizes key strategies for LC-MS/MS.
| Derivatization Reagent | Target Functional Group | Principle of Improvement | Potential Advantages |
| Girard's Reagent P (GRP) | Carbonyl (Ketone) | Adds a quaternary amine group, creating a permanent positive charge. | Significantly increases ionization efficiency and sensitivity.[7] |
| Tandem Mass Tag Hydrazine (TMTH) | Carbonyl (Ketone) | Reacts with the carbonyl group and contains a readily chargeable tertiary amino group. | Provides high ion currents and yields characteristic reporter ions upon fragmentation for reliable identification.[8][11] |
| Picolinoyl Chloride | Hydroxyl | Introduces a picolinoyl group that directs fragmentation. | Creates highly specific and intense product ions, improving selectivity.[10] |
Experimental Protocol: Derivatization with Girard's Reagent P
This protocol provides a general methodology for the derivatization of the carbonyl group on this compound for enhanced LC-MS/MS analysis.
Objective: To improve the ionization efficiency and fragmentation of this compound by adding a fixed positive charge.
Materials:
-
This compound standard
-
Girard's Reagent P (GRP)
-
Methanol (LC-MS grade)
-
Acetic Acid (Glacial)
-
Vortex mixer
-
Heating block or water bath set to 60°C
-
LC-MS vials
Procedure:
-
Prepare Reagent Solution: Prepare a fresh solution of 10 mg/mL Girard's Reagent P in methanol. Add a small amount of acetic acid to catalyze the reaction (e.g., 50 µL of acetic acid per 1 mL of reagent solution).
-
Sample Preparation: Reconstitute your dried, extracted this compound sample in 100 µL of the GRP reagent solution.
-
Reaction: Tightly cap the vial, vortex briefly, and place it in the heating block at 60°C for 30 minutes.
-
Cooling & Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: Dilute the sample as needed with the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) and inject it into the LC-MS/MS system.
-
MS Method: Set up your MS method to look for the [M-H₂O+GRP]⁺ ion as the precursor. Perform a product ion scan or optimize collision energy to find the characteristic fragment, which is often the GRP fragment itself (pyridinium ion at m/z 79).
Visual Guides & Workflows
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting poor MS/MS fragmentation.
Conceptual Diagram of Derivatization
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound [webbook.nist.gov]
- 4. Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddtjournal.com [ddtjournal.com]
- 7. Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new derivative for oxosteroid analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxymesterone Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of oxymesterone in stored biological samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in stored biological samples?
A1: The stability of this compound, like many other analytes, is primarily influenced by several factors:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are recommended to minimize degradation.[1]
-
pH of the Matrix: The pH of the biological matrix (e.g., urine) can influence the chemical stability of steroids.
-
Enzymatic Degradation: Biological samples contain various enzymes that can metabolize or degrade this compound.[2]
-
Light Exposure: Prolonged exposure to light can lead to photodegradation of sensitive compounds.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.[2][3]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: While specific long-term stability data for this compound is limited in publicly available literature, based on general guidelines for anabolic steroids, the following conditions are recommended:
-
Long-Term Storage: For long-term storage (weeks to months), samples should be kept at ultra-low temperatures, preferably -80°C, although -20°C is also widely used and has been shown to be effective for many steroids.[1] Studies on other steroids have shown stability for years at -25°C.
-
Short-Term Storage: For short-term storage (up to 24-48 hours), samples should be refrigerated at 2-8°C.
-
Sample Matrix: The choice of anticoagulant for plasma (e.g., EDTA, heparin) should be consistent and evaluated during method validation for potential interference or impact on stability.
Q3: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?
A3: There is no specific published data on the freeze-thaw stability of this compound. However, for other steroids, it has been observed that multiple freeze-thaw cycles can lead to degradation. For instance, salivary testosterone (B1683101) concentrations showed a significant decrease after the fourth freeze-thaw cycle.[2] It is best practice to minimize freeze-thaw cycles. If a sample needs to be analyzed at multiple time points, it is recommended to aliquot the sample upon collection. A minimum of three freeze-thaw cycles should be evaluated during method validation to assess stability.
Q4: Are there any known degradation products or pathways for this compound in biological samples?
A4: this compound, a 17α-methylated anabolic steroid, can undergo metabolic transformations in the body. While specific degradation pathways in stored samples are not extensively documented, potential chemical modifications could include epimerization at the C17 position and oxidation. In vivo, this compound is metabolized, and the detection of its long-term metabolites is a key focus in anti-doping research. The stability of these metabolites is also a crucial factor for long-term detection.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detection of this compound in stored samples. | Analyte degradation due to improper storage. | - Verify that samples were consistently stored at the recommended temperature (-20°C or -80°C). - Review the sample handling history to check for prolonged exposure to room temperature or light. |
| Multiple freeze-thaw cycles. | - Check the number of times the sample has been thawed. - For future studies, aliquot samples upon collection to avoid repeated freeze-thaw cycles of the entire sample. | |
| Instability in the specific biological matrix. | - During method validation, perform stability experiments in the same matrix (e.g., plasma with the specific anticoagulant, urine with representative pH) as the study samples. | |
| Inconsistent results between replicate analyses of the same sample. | Non-homogeneous sample after thawing. | - Ensure the sample is thoroughly but gently mixed (e.g., by vortexing at low speed) after thawing and before taking an aliquot for analysis. |
| Analyte adsorption to the container. | - Use low-binding collection and storage tubes, especially for low-concentration samples. Evaluate the need for silanized glassware during method development. | |
| Unexpected peaks interfering with this compound analysis. | Formation of degradation products. | - If degradation is suspected, try to identify the degradation products using mass spectrometry. - Optimize chromatographic conditions to separate the parent drug from any potential degradation products. |
| Matrix effects. | - Re-evaluate the sample preparation method to ensure efficient removal of interfering matrix components. - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
Data Presentation
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| Cycle 1 | |||
| Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
| Cycle 3 | |||
| Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
| Cycle 5 | |||
| Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| 0 | |||
| Low QC | Data | 100 | Data |
| High QC | Data | 100 | Data |
| 4 | |||
| Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
| 8 | |||
| Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
| 24 | |||
| Low QC | Data | Data | Data |
| High QC | Data | Data | Data |
Table 3: Long-Term Stability of this compound in Human Plasma at -20°C and -80°C
| Storage Duration | Storage Temperature | Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| 1 Month | -20°C | |||
| Low QC | Data | Data | Data | |
| High QC | Data | Data | Data | |
| -80°C | ||||
| Low QC | Data | Data | Data | |
| High QC | Data | Data | Data | |
| 3 Months | -20°C | |||
| Low QC | Data | Data | Data | |
| High QC | Data | Data | Data | |
| -80°C | ||||
| Low QC | Data | Data | Data | |
| High QC | Data | Data | Data | |
| 6 Months | -20°C | |||
| Low QC | Data | Data | Data | |
| High QC | Data | Data | Data | |
| -80°C | ||||
| Low QC | Data | Data | Data | |
| High QC | Data | Data | Data |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Aliquoting: Prepare at least five aliquots for each concentration level.
-
Baseline Analysis: Analyze one set of LQC and HQC aliquots immediately to establish baseline concentrations (Cycle 0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, analyze one set of LQC and HQC aliquots.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5 cycles are evaluated).
-
-
Data Analysis: Calculate the mean concentration, percentage recovery (compared to Cycle 0), and relative standard deviation (RSD) for each cycle. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Storage: Keep the samples at room temperature (typically 20-25°C) on the laboratory bench.
-
Time Points: Analyze aliquots of the LQC and HQC samples at specified time points (e.g., 0, 4, 8, and 24 hours).
-
Data Analysis: Calculate the mean concentration, percentage recovery (compared to the 0-hour time point), and RSD for each time point. The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Protocol 3: Assessment of Long-Term Stability
-
Sample Preparation: Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Aliquoting and Storage: Prepare multiple aliquots for each concentration and store them at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
Time Points: Analyze a set of LQC and HQC aliquots from each storage temperature at various time points (e.g., 1, 3, 6, and 12 months).
-
Data Analysis: Compare the mean concentrations of the stored samples to the initial concentrations (or to freshly prepared comparison samples). The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound stability and their outcomes.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone and Cortisol Salivary Samples Are Stable Across Multiple Freeze-Thaw Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of radioimmunoassayable steroid and protein hormones after repeated freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Oxymesterone bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in Oxymesterone bioanalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background noise in my LC-MS/MS chromatogram?
High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Solution: Use high-purity, MS-grade solvents and freshly prepared mobile phases.[1] Filter mobile phases containing additives like ammonium (B1175870) acetate, as they can be a source of organic contamination.[1] It is also good practice to compare results obtained with additives from different suppliers.[1]
-
-
Dirty Ion Source:
-
Solution: The ion source is a common site for the accumulation of non-volatile matrix components. Regular cleaning of the ion source components, such as the cone, needle, and transfer tube, is crucial.[2] Sonication of these parts in a sequence of water, organic solvent, and a weak acid solution can effectively remove contaminants.[2]
-
-
Inadequate Sample Preparation:
-
Solution: The complexity of biological matrices like urine necessitates a robust sample preparation method to remove interfering endogenous compounds.[3][4] Consider optimizing your current sample preparation protocol or switching to a more effective technique. Techniques like Solid Phase Extraction (SPE) are generally more effective at removing matrix interferences compared to simpler methods like "dilute and shoot".[5]
-
-
Matrix Effects:
-
Solution: Co-eluting matrix components can ionize concurrently with this compound, leading to an elevated baseline.[4] Improving chromatographic separation to resolve this compound from these interferences is key. This can be achieved by adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.[6]
-
Q2: My this compound signal is being suppressed. How can I mitigate this ion suppression?
Ion suppression is a common matrix effect where co-eluting compounds reduce the ionization efficiency of the target analyte, leading to a lower signal-to-noise ratio and poor sensitivity.[6][7][8]
Potential Causes and Solutions:
-
Co-eluting Matrix Components:
-
Solution: The most effective way to combat ion suppression is to chromatographically separate this compound from the interfering matrix components.[6][7] This can be achieved by:
-
Optimizing the LC gradient profile.
-
Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to alter selectivity.
-
Adjusting the mobile phase pH to change the retention behavior of interfering compounds.
-
-
-
Inadequate Sample Cleanup:
-
Choice of Internal Standard:
-
Solution: Using a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. The SIL internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification.
-
Q3: I am experiencing low recovery of this compound after sample preparation. What can I do to improve it?
Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process, which can compromise the accuracy and sensitivity of the assay.
Potential Causes and Solutions:
-
Suboptimal Extraction pH:
-
Solution: For Liquid-Liquid Extraction (LLE) and SPE, the pH of the sample can significantly impact the extraction efficiency of steroids. For basic compounds, extraction into an organic solvent is generally more efficient at a pH two units above their pKa. Conversely, acidic compounds are better extracted at a pH two units below their pKa.
-
-
Inefficient Elution in SPE:
-
Solution: The choice of elution solvent in SPE is critical for achieving high recovery. If the elution solvent is too weak, the analyte will not be completely eluted from the sorbent. Conversely, a solvent that is too strong may co-elute matrix interferences. It is important to select an elution solvent that provides a balance of high analyte recovery and minimal co-extraction of interferences.
-
-
Protein Binding:
-
Solution: this compound, like other steroids, can bind to proteins in biological fluids. This binding can prevent its efficient extraction. To disrupt protein binding, consider the following:
-
Adjusting the sample pH to extreme acidic or basic conditions.
-
Precipitating proteins with a polar organic solvent like acetonitrile.
-
Sonicating the sample to physically disrupt protein-analyte interactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound analysis in urine?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the study. Here's a comparison of common methods:
-
Solid Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components and achieving the lowest limits of detection.[3] Mixed-mode SPE sorbents can offer enhanced selectivity for steroids.
-
Liquid-Liquid Extraction (LLE): A widely used and effective technique for steroid extraction.[3] However, it can be more labor-intensive and may have lower recovery for some analytes compared to SPE.
-
Protein Precipitation (PP): A simpler and faster method, but it is less effective at removing matrix components, which can lead to higher background noise and ion suppression.[3]
-
Dilute and Shoot: The simplest method, but it offers minimal sample cleanup and is only suitable for methods where high sensitivity is not required and matrix effects are minimal.[5]
Q2: Should I use GC-MS or LC-MS/MS for this compound bioanalysis?
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of anabolic steroids.
-
GC-MS: Traditionally, GC-MS has been the workhorse for steroid analysis in doping control.[5] It often requires derivatization to improve the volatility and chromatographic behavior of the analytes.
-
LC-MS/MS: In recent years, LC-MS/MS has become increasingly popular due to its high sensitivity, specificity, and reduced need for sample derivatization.[6] For many applications, LC-MS/MS is the preferred technique.
Q3: How can I identify the source of background interference?
Identifying the source of interference is a critical step in troubleshooting. A systematic approach is recommended:
-
Analyze a Blank Solvent Injection: Run a blank injection of your mobile phase. If the background is still present, the contamination may be in your LC-MS system or solvents.
-
Analyze a "Mock" Extract: Perform your entire sample preparation procedure on a blank matrix (e.g., steroid-free urine). If the background appears, the interference is being introduced during sample preparation (e.g., from reagents or plasticware).
-
Post-Column Infusion: Infuse a constant concentration of this compound into the MS while injecting a blank, extracted matrix sample onto the LC. A dip in the baseline signal at a specific retention time indicates the elution of a matrix component that is causing ion suppression.[7][8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Bioanalysis
| Technique | Typical Recovery (%) | Relative Matrix Effect | Throughput | Relative Cost |
| Solid Phase Extraction (SPE) | 85-110% | Low | Medium | High |
| Liquid-Liquid Extraction (LLE) | 70-100% | Medium | Low | Medium |
| Protein Precipitation (PP) | >80%[9] | High | High | Low |
| Dilute and Shoot | Not Applicable | Very High | Very High | Very Low |
Note: The values presented are typical ranges for steroid analysis and may vary depending on the specific analyte, matrix, and protocol.
Table 2: Typical LC-MS/MS and GC-MS Parameters for Steroid Analysis
| Parameter | LC-MS/MS | GC-MS |
| Ionization Mode | ESI (+/-) or APCI | EI or CI |
| Limit of Detection (LOD) | pg/mL to low ng/mL[10] | ng/mL[11] |
| Sample Derivatization | Often not required | Usually required (e.g., silylation) |
| Analysis Time | 5-15 minutes | 10-30 minutes |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound in Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of a buffer solution (e.g., phosphate (B84403) buffer, pH 7) to adjust the pH.
-
Vortex for 30 seconds.
-
If analyzing conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C18/SAX) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analytes with 3 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol and acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of a buffer solution to adjust the pH to be optimal for extraction.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: General sample preparation workflow.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. lctsbible.com [lctsbible.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Improving recovery of Oxymesterone during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Oxymesterone during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound (4-hydroxy-17α-methyltestosterone) is an anabolic-androgenic steroid.[1] Its chemical structure, including a hydroxyl group and a methyl group, influences its polarity and solubility.[2][3] this compound is practically insoluble in water but soluble in organic solvents like chloroform, acetone, and alcohol.[3] This solubility profile is critical when selecting appropriate solvents for liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Q2: What are the most common methods for extracting this compound from biological samples?
A2: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4] LLE utilizes the differential solubility of this compound in immiscible liquid phases (e.g., an aqueous sample and an organic solvent). SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[4]
Q3: My this compound recovery is consistently low. What are the most likely causes?
A3: Low recovery of this compound can stem from several factors:
-
Incomplete Extraction: The chosen solvent may not be optimal for solubilizing this compound from the sample matrix.
-
Analyte Degradation: this compound may be unstable under the experimental conditions (e.g., pH, temperature).
-
Loss During Solvent Evaporation: Volatilization of this compound can occur if the evaporation step is too harsh (e.g., high temperature).
-
Poor Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb this compound from the SPE cartridge.
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the extraction process.[5]
Q4: How important is pH control during the extraction of this compound?
A4: While this compound is a neutral compound, pH can still influence the extraction efficiency, particularly in complex biological matrices like urine or plasma. Adjusting the pH can alter the ionization state of interfering compounds, potentially improving the selectivity of the extraction. For instance, in the analysis of other steroids, pH adjustment is a common step to optimize recovery.
Q5: Can freeze-thaw cycles of my samples affect this compound recovery?
A5: While specific data on this compound is limited, studies on other steroids have shown that multiple freeze-thaw cycles can impact analyte stability and recovery.[6] It is generally recommended to minimize the number of freeze-thaw cycles to maintain sample integrity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound sample preparation.
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery in the organic phase | Inappropriate solvent polarity: The extraction solvent is not effectively partitioning this compound from the aqueous sample. | Test solvents with different polarities. For steroids, common LLE solvents include diethyl ether, ethyl acetate, and dichloromethane.[7] Consider using a mixture of solvents to optimize polarity. |
| Insufficient mixing: Inadequate vortexing or shaking leads to incomplete partitioning. | Increase the vortexing/shaking time and intensity to ensure thorough mixing of the two phases. | |
| Emulsion formation: A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte. | Centrifuge the sample at a higher speed or for a longer duration. Add a small amount of salt (salting out) to the aqueous phase to break the emulsion. | |
| Analyte degradation | Extreme pH: The sample pH is causing chemical degradation of this compound. | Ensure the pH of the sample is maintained within a neutral to slightly basic range. |
| Temperature instability: High temperatures during extraction or solvent evaporation are degrading the analyte. | Perform extraction steps at room temperature or on ice. Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte lost in the loading/wash steps | Incorrect sorbent choice: The SPE sorbent is not retaining this compound. | For steroids like this compound, C18 or other polymeric reversed-phase sorbents are commonly used.[8] Ensure the chosen sorbent is appropriate for the analyte's polarity. |
| Sample solvent too strong: The solvent in which the sample is dissolved is preventing retention on the sorbent. | Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading it onto the SPE cartridge. | |
| Wash solvent too strong: The wash solvent is eluting this compound along with the interferences. | Use a weaker wash solvent. For reversed-phase SPE, this means increasing the aqueous content of the wash solvent. | |
| Analyte not eluting from the cartridge | Elution solvent too weak: The elution solvent does not have sufficient strength to desorb this compound from the sorbent. | Use a stronger elution solvent. For reversed-phase SPE, this typically involves increasing the organic solvent concentration (e.g., methanol (B129727), acetonitrile). Consider trying a different organic solvent. |
| Insufficient elution volume: The volume of the elution solvent is not enough to completely elute the analyte. | Increase the volume of the elution solvent and consider performing a second elution step. | |
| Irreproducible results | Inconsistent flow rate: Variable flow rates during sample loading, washing, and elution can affect recovery. | Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. |
| Sorbent drying out: For silica-based sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery. | Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
-
Sample Preparation:
-
To 2 mL of urine, add an appropriate internal standard.
-
Add 1 mL of a pH 7.0 phosphate (B84403) buffer and vortex briefly.
-
If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) at this stage according to the enzyme manufacturer's instructions.
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the prepared sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol or the initial mobile phase of your chromatographic system).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for analysis (e.g., by LC-MS or GC-MS after derivatization).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol uses a generic C18 SPE cartridge and may need to be adapted based on the specific product and sample characteristics.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat 1 mL of plasma by adding an internal standard and diluting with 1 mL of 2% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with 3 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate solvent for your analytical method.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. youtube.com [youtube.com]
- 5. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Oxymesterone Quantification in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the method validation for quantifying Oxymesterone in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying this compound in plasma?
A1: The most common and robust analytical techniques for quantifying this compound and other anabolic steroids in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] LC-MS/MS is often preferred due to its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously without the need for derivatization in many cases.[2][3] GC-MS is also a powerful technique but may require derivatization to improve the volatility and thermal stability of the analyte.[1]
Q2: Which sample preparation techniques are most effective for extracting this compound from plasma?
A2: Effective extraction of this compound from plasma is crucial for accurate quantification. The two primary methods are:
-
Liquid-Liquid Extraction (LLE): This is a common and effective method involving the extraction of the analyte from the plasma matrix into an immiscible organic solvent.[2][5] Solvents like n-butyl chloride or tert-butyl methyl ether have been successfully used for similar anabolic steroids.[1][5]
-
Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction by passing the plasma sample through a solid sorbent that retains the analyte.[6][7] The analyte is then eluted with a suitable solvent. This can be particularly useful for high-throughput analysis.
Q3: How do I select an appropriate internal standard (IS) for this compound quantification?
A3: An ideal internal standard should be structurally similar to the analyte and have a similar extraction recovery and ionization response, but a different mass-to-charge ratio (m/z). For this compound, a stable isotope-labeled version (e.g., this compound-d3) would be the best choice. If a labeled analog is unavailable, another structurally related anabolic steroid not present in the samples, such as methyltestosterone, can be used.[1][5]
Q4: What are the key parameters to evaluate during method validation for this compound in plasma?
A4: According to regulatory guidelines (e.g., FDA), the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the plasma.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[3]
-
Calibration Curve and Linearity: Establishing the relationship between the concentration of the analyte and the instrument response over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[2]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).[8][9]
Q5: How should I assess the stability of this compound in plasma?
A5: Stability studies are critical to ensure that the measured concentration reflects the true concentration at the time of sample collection. Key stability assessments include:
-
Freeze-Thaw Stability: Evaluate the analyte's stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Determine stability in frozen plasma over an extended period. Steroids in plasma have been shown to be stable for over 10 years when stored at -25°C.[8]
-
Stock Solution Stability: Evaluate the stability of the analyte in the solvent used for stock and working solutions.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column contamination or degradation. - Incompatible injection solvent. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a guard column and flush the analytical column regularly. - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | - Inefficient ionization. - Suboptimal MS/MS transition. - Poor extraction recovery. - Matrix suppression. | - Optimize ESI or APCI source parameters (e.g., spray voltage, gas flow, temperature). - Perform a product ion scan to identify the most intense and stable fragment ions. - Optimize the LLE or SPE procedure (e.g., solvent choice, pH). - Improve sample cleanup, adjust chromatography to separate the analyte from interfering components, or use a stable isotope-labeled internal standard. |
| High Background Noise | - Contaminated mobile phase or LC system. - Endogenous interferences from the plasma matrix. - Plasticizers or other contaminants from labware. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a more rigorous sample cleanup procedure. - Use glass or polypropylene (B1209903) labware and minimize exposure to potential contaminants. |
| Inconsistent Results (Poor Precision) | - Inconsistent sample preparation. - Fluctuation in instrument performance. - Instability of the analyte. | - Ensure consistent and precise pipetting and timing during extraction. - Perform system suitability tests before each analytical run. - Re-evaluate analyte stability under the experimental conditions. |
| Matrix Effect | - Co-eluting endogenous phospholipids (B1166683) or other plasma components that suppress or enhance ionization. | - Optimize chromatographic separation to elute the analyte in a cleaner region of the chromatogram. - Use a more selective sample preparation method like SPE. - A stable isotope-labeled internal standard co-eluting with the analyte can compensate for matrix effects. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add the internal standard (e.g., methyltestosterone).[5]
-
Add 3 mL of n-butyl chloride as the extraction solvent.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[5]
LC-MS/MS Parameters (Example)
-
LC Column: A C18 reversed-phase column is commonly used for steroid analysis.[5]
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate) is often effective.[5]
-
Ionization: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
MS/MS Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2][5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Assay Validation for Oxandrolone in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing Derivatization Conditions for Oxymesterone GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of Oxymesterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Derivatization is a crucial step in preparing this compound for GC analysis. This compound is a steroid with multiple polar functional groups (hydroxyl groups), which make it non-volatile and prone to thermal degradation at the high temperatures used in GC. The derivatization process replaces the active hydrogens in these polar groups with non-polar protecting groups, typically trimethylsilyl (B98337) (TMS) groups. This chemical modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, better separation, and enhanced detection.[1][2][3]
Q2: What are the most common derivatization reagents for this compound?
A2: The most common derivatization reagents for this compound and other anabolic steroids are silylating agents. These include:
-
MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Often, a catalyst such as TMCS (Trimethylchlorosilane) or Ammonium Iodide (NH4I) with a reducing agent like ethanethiol is added to the silylating agent to enhance the reaction rate and ensure complete derivatization, especially for sterically hindered hydroxyl groups.[4]
Q3: How do I choose the best derivatization reagent and conditions?
A3: The choice of reagent and conditions depends on the specific requirements of your analysis. For this compound, a combination of MSTFA with a catalyst is often preferred for its high silylation power. Studies have shown that a mixture of MSTFA/NH4I/ethanethiol can outperform MSTFA or BSTFA with 1% TMCS.[4] Optimal conditions are typically determined empirically, but a good starting point is a reaction temperature between 60-80°C for a duration of 15-60 minutes.
Q4: My sample is from a biological matrix (e.g., urine). Do I need to perform any pre-treatment before derivatization?
A4: Yes, for biological samples like urine, this compound and its metabolites are often present as glucuronide or sulfate (B86663) conjugates. These conjugates are not directly amenable to GC-MS analysis. Therefore, a hydrolysis step is required to cleave the conjugate and release the free steroid before extraction and derivatization. Enzymatic hydrolysis using β-glucuronidase is a common and effective method.[5][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| No peak or very small peak for this compound | 1. Incomplete or failed derivatization. 2. Degradation of the analyte. 3. Issues with the GC-MS system (e.g., injector, column, detector). | 1. a) Ensure reagents are fresh and not expired. Silylating reagents are moisture-sensitive. b) Optimize derivatization conditions (temperature, time, reagent ratio). c) Check for the presence of moisture in the sample and glassware. 2. a) Avoid excessively high temperatures during sample preparation and injection. 3. a) Perform a system suitability check with a known standard. b) Check for leaks in the system.[9][10] |
| Peak tailing | 1. Incomplete derivatization, leaving polar hydroxyl groups exposed. 2. Active sites in the GC inlet liner, column, or detector. 3. Poor column installation. | 1. a) Increase derivatization time or temperature. b) Use a more potent derivatizing agent or add a catalyst. 2. a) Use a deactivated inlet liner. b) Condition the GC column. c) Trim the front end of the column (10-20 cm). 3. a) Ensure a clean, square cut of the column and proper installation depth in the injector and detector.[11][12] |
| Peak fronting | 1. Column overload. 2. Incorrect injection technique or solvent effect. | 1. a) Dilute the sample. b) Use a column with a thicker stationary phase. 2. a) Optimize the injection volume and speed. b) Ensure the initial oven temperature is appropriate for the solvent.[12] |
| Multiple peaks for this compound | 1. Incomplete derivatization leading to a mixture of partially and fully derivatized species. 2. Formation of enol-TMS ether derivatives from the ketone group. 3. Presence of isomers of this compound or its metabolites. | 1. a) Optimize derivatization conditions for completeness. 2. a) The formation of enol derivatives can sometimes be controlled by the choice of catalyst and reaction conditions. Using a two-step derivatization (oximation followed by silylation) can prevent enolization.[13] 3. a) Ensure proper chromatographic separation to resolve isomers. |
| Poor reproducibility of peak areas | 1. Inconsistent derivatization. 2. Variability in injection volume. 3. Leaks in the injection port. | 1. a) Ensure precise and consistent addition of reagents and control of reaction conditions. b) Use an internal standard. 2. a) Check the autosampler syringe for air bubbles or blockage. 3. a) Replace the septum and check for leaks at the injector fittings.[10] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Conjugates from Urine
-
To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 50°C for 1 hour.[5]
-
After cooling to room temperature, proceed with liquid-liquid extraction (e.g., with 5 mL of methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
Protocol 2: Silylation of this compound using MSTFA/NH4I/Ethanethiol
-
To the dry residue from the extraction step, add 50 µL of the derivatizing reagent mixture (e.g., MSTFA/NH4I/ethanethiol in a 1000:2:3 v/w/v ratio).
-
Seal the vial tightly.
-
Heat the vial at 60°C for 20 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS injection.
Quantitative Data Summary
The following table summarizes a comparison of different derivatization reagents for the analysis of anabolic steroids, which can serve as a guide for selecting the optimal conditions for this compound. The data is presented as relative peak area response, indicating the efficiency of the derivatization.
| Derivatization Reagent | Incubation Time (min) | Incubation Temperature (°C) | Relative Peak Area Response (Normalized) |
| MSTFA | 60 | 60 | 1.00 |
| BSTFA + 1% TMCS | 60 | 60 | 0.85 |
| MSTFA/NH4I/ethanethiol | 15 | 37 | 1.25 |
| MSTFA/NH4I/ethanethiol | 20 | 60 | 1.18 |
Note: The data presented is a representative summary based on findings for a range of anabolic steroids and may require further optimization for this compound specifically.
Visualizations
Caption: Experimental workflow for this compound GC-MS analysis.
Caption: Logical troubleshooting workflow for poor peak shape.
References
- 1. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Oxymesterone Detection Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers, troubleshooting advice, and experimental protocols to enhance the detection sensitivity of Oxymesterone, particularly at low concentrations.
Section 1: Enhancing Sensitivity Through Metabolite Detection
A primary strategy for improving detection is to target long-term metabolites instead of the parent this compound compound. Metabolites can remain in biological samples for significantly longer periods, thereby extending the detection window.
Frequently Asked Questions (FAQs)
Q1: How can I significantly extend the detection window for this compound?
A1: The most effective method is to shift the analytical focus from the parent drug or its traditional metabolites (like 17-epithis compound) to newly identified long-term metabolites. For this compound, a recently identified metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, has been shown to be detectable for up to 46 days post-administration using Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS).[1][2] This is a dramatic increase compared to the 3.5-day detection window for 17-epithis compound using traditional GC-EI-MS/MS.[1][2]
Data Presentation: Detection Window Comparison
| Analyte | Analytical Method | Detection Window | Reference |
| 17-epithis compound (Traditional Metabolite) | GC-EI-MS/MS | ~3.5 days | [1][2] |
| 18-nor-17β-hydroxymethyl... (Long-Term Metabolite) | GC-CI-MS/MS | Up to 46 days | [1][2] |
Visualization: Simplified Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound to its short- and long-term metabolites.
Experimental Protocol: Hydrolysis and Extraction for Metabolite Analysis
This protocol is designed to isolate both free and conjugated steroid metabolites from a urine matrix.
Objective: To hydrolyze conjugated metabolites and extract all relevant analytes for subsequent analysis.
Materials:
-
Urine sample (2 mL)
-
Phosphate (B84403) buffer (pH 7)
-
β-glucuronidase from E. coli[3]
-
Methyl tert-butyl ether (MTBE)[4]
-
Sodium/potassium carbonate buffer (for pH adjustment to 9.6)
-
Centrifuge tubes (glass)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard: Add an appropriate internal standard to a 2 mL urine sample in a glass centrifuge tube.
-
Buffering: Add phosphate buffer to adjust the sample pH to 7.0.[3]
-
Enzymatic Hydrolysis: Add β-glucuronidase solution to the buffered urine. Incubate the mixture at 50-55°C for 1 to 3 hours to cleave the glucuronide conjugates.[3][5]
-
pH Adjustment: After incubation, allow the sample to cool to room temperature. Adjust the pH to ~9.6 using a carbonate buffer.[3]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of MTBE to the sample. Vigorously shake or vortex the tube for 10 minutes to ensure thorough mixing.[3][4]
-
Phase Separation: Centrifuge the sample at ≥2,000 rpm for 5-10 minutes to separate the organic and aqueous layers.[5]
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the MTBE extract to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution/Derivatization: The dried residue is now ready for reconstitution in a solvent compatible with LC-MS/MS or for a derivatization procedure for GC-MS analysis.
Section 2: Optimizing Instrumentation and Analytical Methods
Choosing the right instrument and optimizing the analytical method, including sample derivatization, is crucial for achieving low detection limits.
Frequently Asked Questions (FAQs)
Q2: My signal intensity is low. Should I use GC-MS or LC-MS/MS?
A2: The choice depends on the specific analyte and available equipment. This compound itself can have low ionization efficiency with Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Gas Chromatography-Mass Spectrometry (GC-MS), especially when coupled with chemical ionization (CI) instead of electron ionization (EI), has been shown to significantly increase sensitivity for many steroids.[6][7] For many anabolic steroids, GC-MS/MS demonstrates higher sensitivity than LC-ESI/MS/MS.[8] However, LC-MS/MS is advantageous for directly analyzing phase II metabolites (glucuronides and sulfates) without requiring a derivatization step.[9]
Q3: How can derivatization improve my GC-MS results for this compound?
A3: Derivatization is a critical step for GC-MS analysis of steroids. It converts polar functional groups (like hydroxyls and ketones) into less polar, more volatile, and more thermally stable derivatives.[10][11] This process, typically silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), achieves several goals:
-
Increases Volatility: Allows the steroid to travel through the GC column without thermal degradation.[10]
-
Improves Peak Shape: Reduces peak tailing by minimizing unwanted interactions with the GC column.[12]
-
Enhances Sensitivity: Creates derivatives with specific fragmentation patterns that can be targeted in MS/MS, leading to a better signal-to-noise ratio.[13] A common reagent mixture is MSTFA/NH₄I/ethanethiol, which produces highly stable trimethylsilyl (B98337) (TMS) derivatives.[13]
Data Presentation: Method Sensitivity Comparison
| Technique | Typical Limit of Detection (LOD) | Key Advantage | Reference |
| LC-ESI-MS/MS | 0.5 - 50 pg/mL (for various steroids) | Direct analysis of conjugated metabolites | [14][15] |
| GC-EI-MS/MS | < 2.0 ng/mL (most steroids) | High sensitivity for many derivatized steroids | [8] |
| GC-CI-MS/MS | Not specified, but higher sensitivity than EI | Increased sensitivity and structure-specific fragmentation | [6][7] |
Note: LODs are highly compound- and matrix-dependent. These values represent a general range found in literature for various anabolic steroids.
Visualization: General Analytical Workflow for this compound Detection
Caption: A general workflow for the detection of this compound and its metabolites.
Experimental Protocol: GC-MS Derivatization (Silylation)
This protocol describes a common method for preparing the dried sample extract for GC-MS analysis.
Objective: To create volatile and stable trimethylsilyl (TMS) derivatives of steroid analytes.
Materials:
-
Dried sample extract
-
Derivatization reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithiothreitol (B142953) (DTT) or ethanethiol.[13]
-
Heating block or oven
-
GC-MS autosampler vials
Procedure:
-
Reagent Addition: To the dried extract, add 50-100 µL of the derivatization reagent mixture (e.g., MSTFA/NH₄I/ethanethiol).
-
Incubation: Securely cap the vial and heat it at 60-80°C for 20-60 minutes.[16] The optimal time and temperature can vary depending on the specific steroid and should be optimized.[16]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1-2 µL into the system.[17]
Safety Note: Derivatization reagents are often sensitive to moisture and should be handled in a dry environment (e.g., under nitrogen or in a desiccator).[16]
Section 3: Troubleshooting Common Issues
Even with optimized protocols, challenges such as matrix effects and poor chromatography can arise. This section addresses these common problems.
Frequently Asked Questions (FAQs)
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects occur when other components in the sample (the "matrix") interfere with the ionization of your target analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[18][19] This can severely impact accuracy and reproducibility. Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Use Solid Phase Extraction (SPE) instead of simpler methods like protein precipitation.[20] SPE is highly effective at removing interfering compounds like phospholipids.[19][20]
-
Chromatographic Separation: Optimize your LC gradient to separate the analyte from co-eluting matrix components.[18]
-
Sample Dilution: A simple but effective strategy is to dilute the sample, which reduces the concentration of interfering matrix components.[21]
-
Use of Internal Standards: Employing stable isotope-labeled internal standards is the most reliable way to compensate for matrix effects, as the standard will be affected in the same way as the analyte.[18]
Q5: I'm seeing poor peak shapes (fronting, tailing, splitting) in my chromatogram. What's wrong?
A5: Poor peak shape can be caused by a variety of issues related to the sample, mobile phase, or the column itself.[22][23]
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase (e.g., silanol (B1196071) groups).[22] It can also indicate column contamination or a partially blocked inlet frit.[24]
-
Solution: Ensure mobile phase pH is appropriate, use a guard column, or flush the column with a strong solvent.[22]
-
-
Peak Fronting: Can be a sign of column overload.
-
Solution: Try diluting your sample or reducing the injection volume.[22]
-
-
Peak Splitting: This frequently occurs if the sample solvent is much stronger (i.e., has a higher organic content) than the initial mobile phase.[22][23] It can also be caused by a partially plugged column frit.[23]
Visualization: Troubleshooting Logic for Poor Chromatographic Results
Caption: A troubleshooting decision tree for common chromatographic peak shape issues.
Experimental Protocol: Solid Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general procedure for using reversed-phase (C18) SPE cartridges to clean urine samples, reducing matrix effects.
Objective: To remove polar interferences and concentrate steroid analytes from a hydrolyzed urine sample.
Materials:
-
Hydrolyzed urine supernatant
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)[26]
-
Methanol (B129727) (for conditioning and elution)[26]
-
Deionized water
-
Washing solvent (e.g., 40% methanol in water)[26]
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not let the cartridge run dry.[26]
-
Sample Loading: Load the pre-treated (hydrolyzed) urine sample onto the conditioned cartridge at a slow and steady flow rate (approx. 1-2 mL/min).[26]
-
Washing (Step 1): Wash the cartridge with 3 mL of deionized water to remove highly polar interferences like salts.[26]
-
Washing (Step 2): Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.[26]
-
Drying: Dry the cartridge completely by applying a full vacuum for 5-10 minutes. This step is crucial to remove all residual water before elution.[26]
-
Elution: Elute the target steroid analytes by passing 3 mL of methanol through the cartridge. Collect the eluate in a clean glass tube.[26]
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream. The resulting residue is a much cleaner extract ready for analysis.
References
- 1. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. | World Anti Doping Agency [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. Sensitivity of GC-EI/MS, GC-EI/MS/MS, LC-ESI/MS/MS, LC-Ag(+) CIS/MS/MS, and GC-ESI/MS/MS for analysis of anabolic steroids in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. gcms.cz [gcms.cz]
- 13. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. nebiolab.com [nebiolab.com]
- 20. researchgate.net [researchgate.net]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. agilent.com [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
Oxymesterone vs Oxymetholone anabolic and androgenic effects
A Comparative Analysis of the Anabolic and Androgenic Effects of Oxymesterone and Oxymetholone
For researchers and professionals in drug development, a clear understanding of the distinct pharmacological profiles of anabolic-androgenic steroids (AAS) is paramount. This guide provides a comparative analysis of this compound and Oxymetholone, focusing on their anabolic and androgenic properties, supported by experimental data.
Quantitative Comparison of Anabolic and Androgenic Effects
The anabolic-to-androgenic ratio of a steroid is a critical determinant of its therapeutic potential and side-effect profile. This ratio is typically determined in preclinical studies, such as the Hershberger assay, by comparing the myotrophic (anabolic) activity in muscle tissue to the androgenic activity in reproductive tissues.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio | Key Characteristics |
| This compound | 1.8 | 0.36 | 5.0[1] | Orally active AAS.[2] |
| Oxymetholone | Strong | Weak | High[3][4] | Orally active AAS known for potent anabolic effects.[3][5] |
Note: The ratings for this compound are derived from a study by Arnold et al. (1963), where anabolic activity was assessed by nitrogen retention and androgenic activity by the increase in the weight of the ventral prostate in rats[1]. For Oxymetholone, while a precise numerical ratio is not consistently cited in the literature, it is widely characterized as having a high dissociation between its strong anabolic and weaker androgenic effects[3][4].
Experimental Protocols: The Hershberger Assay
The Hershberger assay is a standardized in vivo bioassay used to evaluate the androgenic and anti-androgenic properties of chemical substances. The protocol is crucial for determining the anabolic and androgenic ratings of steroids like this compound and Oxymetholone.
Objective: To determine the androgenic activity of a test compound by measuring the weight changes in specific androgen-dependent tissues in castrated male rats. Anabolic activity is often inferred from the weight change of the levator ani muscle.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgenic substances.
-
Acclimatization and Grouping: Following castration, the animals are allowed to recover and are then randomly assigned to control and treatment groups.
-
Dosing: The test compound (e.g., this compound or Oxymetholone) is administered daily for a period of ten consecutive days. Administration is typically via oral gavage or subcutaneous injection. A vehicle control group receives the administration vehicle only. A reference androgen, such as testosterone (B1683101) propionate, is often used as a positive control.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-sensitive tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani muscle
-
Glans penis
-
Cowper's glands
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of these tissues is indicative of androgenic activity. The increase in the levator ani muscle weight is specifically considered an indicator of anabolic activity.
Below is a graphical representation of the typical workflow for the Hershberger assay.
Signaling Pathway: Androgen Receptor Activation
Both this compound and Oxymetholone exert their effects by acting as agonists of the androgen receptor (AR), a nuclear transcription factor. The activation of the AR initiates a cascade of molecular events leading to changes in gene expression, which ultimately results in the observed anabolic and androgenic effects.
Mechanism of Action:
-
Ligand Binding: The steroid hormone (ligand) enters the target cell and binds to the androgen receptor located in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, causing it to dissociate from heat shock proteins (HSPs).
-
Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus and forms a homodimer with another activated AR-ligand complex.
-
DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcription: The DNA-bound AR dimer recruits co-activators or co-repressors, which then modulate the transcription of androgen-responsive genes by RNA polymerase II, leading to the synthesis of proteins that mediate the physiological effects.
The following diagram illustrates the classical androgen receptor signaling pathway.
References
A Comparative Guide to the Metabolism of Oxymesterone and Mesterolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of two synthetic anabolic-androgenic steroids (AAS), Oxymesterone and Mesterolone (B1676316). The information presented is collated from peer-reviewed scientific literature and is intended to support research and development in drug metabolism, toxicology, and analytical chemistry.
Introduction
This compound (4-hydroxy-17α-methyltestosterone) and Mesterolone (1α-methyl-dihydrotestosterone) are both orally active AAS derived from testosterone. Their structural modifications are designed to enhance their anabolic effects and alter their metabolic fate compared to the parent hormone. Understanding the comparative metabolism of these compounds is crucial for developing sensitive detection methods in anti-doping science and for predicting potential drug-drug interactions and metabolite-mediated effects in clinical and toxicological research.
Data Presentation: Comparative Metabolite Profiles
The following tables summarize the major identified urinary metabolites of this compound and Mesterolone, their conjugation status, and reported detection windows. This quantitative data highlights the key differences in their biotransformation and excretion.
Table 1: Major Urinary Metabolites of this compound
| Metabolite | Chemical Name | Conjugation | Detection Window | Key Metabolic Transformation(s) |
| 17-epithis compound | 17α-hydroxy-17β-methyl-androst-4-en-3-one | Glucuronide | Up to 3.5 days[1][2] | Epimerization at C17 |
| Long-term metabolite | 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Glucuronide[3] | Up to 46 days[1][2] | Rearrangement, Hydroxylation |
| Reduced metabolites | 17α-methyl-3β, 17β-dihydroxy-5α-androstane-4-one | - | Up to 4 days[4] | A-ring reduction, 3-keto reduction |
| Trihydroxy metabolite | 17α-methyl-3α, 4ξ, 17β-trihydroxy-5α-androstane | - | Up to 4 days[4] | A-ring reduction, 3-keto reduction, Hydroxylation |
| Seco acidic metabolite | 17β-hydroxy-17α-methyl-2,3-seco-5α-androstane-2,3-dioic acid | - | - | A-ring cleavage, Oxidation |
Table 2: Major Urinary Metabolites of Mesterolone
| Metabolite | Chemical Name | Conjugation | Detection Window | Key Metabolic Transformation(s) |
| Long-term metabolite | 1α-methyl-5α-androstan-3,6,16-triol-17-one | Sulfate[1][2] | Up to 15 days[1][2] | Hydroxylation at C6 and C16 |
| 1α-methyl-androsterone | 1α-methyl-5α-androstan-3α-ol-17-one | Glucuronide, Sulfate | - | 3-keto reduction |
| Dihydroxy metabolites | 1α-methyl-5α-androstane-3α,17β-diol | - | - | 3-keto and 17-keto reduction |
| 18-hydroxy metabolites | e.g., 3α,18-dihydroxy-1α-methyl-5α-androstan-17-one | Glucuronide | - | Hydroxylation at C18 |
| Sulfate conjugates | e.g., 1α-methyl-5α-androst-3-one-17β-sulfate | Sulfate | Up to 9 days[5] | Sulfation |
| Glucuronide conjugates | - | Glucuronide | - | Glucuronidation |
Metabolic Pathways Visualization
The metabolic fates of this compound and Mesterolone are dictated by their distinct chemical structures. The following diagrams, generated using Graphviz (DOT language), illustrate the major biotransformation pathways for each compound.
Caption: Major metabolic pathways of this compound.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New potential biomarkers for mesterolone misuse in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Oxymesterone Detection Methods in Anti-Doping
For Researchers, Scientists, and Drug Development Professionals
The detection of synthetic anabolic-androgenic steroids, such as oxymesterone, is a critical task in anti-doping science. The effectiveness of detection hinges on the validation of various analytical methods, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of the primary techniques used for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. The information presented is based on experimental data from peer-reviewed studies and aims to assist researchers and professionals in selecting and implementing the most suitable methods for their specific needs.
Quantitative Performance Data
The selection of an analytical method is often guided by its quantitative performance characteristics. The following table summarizes key validation parameters for the detection of this compound and its metabolites by different analytical platforms. It is important to note that performance can vary based on the specific instrumentation, matrix, and protocol employed.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (e.g., ELISA) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL in urine[1] | Generally offers high sensitivity, with LODs often in the low ng/mL to pg/mL range for anabolic steroids. | Varies significantly based on antibody specificity and assay format; can be in the low ng/mL range for screening purposes.[2] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | Can achieve lower LOQs than GC-MS for many steroids. | Not always established for screening assays; confirmation with mass spectrometry is required. |
| Linearity | Good linearity over a defined concentration range. | Excellent linearity over a wide dynamic range. | Typically exhibits a sigmoidal curve; linear range is narrower than chromatographic methods. |
| Specificity | High, especially with MS/MS which reduces matrix interference. | Very high due to the selectivity of precursor and product ion monitoring. | Prone to cross-reactivity with structurally similar endogenous and exogenous steroids, which can lead to false positives.[3][4] |
| Detection Window | Traditionally a few days for the parent compound. The detection of long-term metabolites can significantly extend this window. For example, traditional GC-MS/MS can detect 17-epithis compound for about 3.5 days.[5] | Can be extended by targeting specific metabolites. | Generally shorter detection windows compared to mass spectrometry methods targeting long-term metabolites. |
| Throughput | Lower due to longer run times and required derivatization steps.[6] | Higher throughput is possible due to shorter analysis times and often no need for derivatization.[6] | High throughput, suitable for screening large numbers of samples simultaneously.[7] |
The Critical Role of Long-Term Metabolites
A significant advancement in this compound detection is the identification and targeting of its long-term metabolites. This strategy dramatically extends the window of detection, increasing the likelihood of identifying illicit use long after administration has ceased.
One pivotal study demonstrated that a novel metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, could be detected for up to 46 days using Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS).[5][8] This is a substantial improvement over the 3.5-day detection window for the traditional target, 17-epithis compound, using conventional GC-MS/MS.[5] This underscores the importance of ongoing metabolism studies and the integration of new metabolite targets into routine screening and confirmation procedures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of detection methods. Below are generalized protocols for the analysis of this compound in urine, based on common practices in anti-doping laboratories.
Sample Preparation for GC-MS and LC-MS/MS
A robust sample preparation is fundamental for reliable results. The following workflow is a common approach for extracting this compound and its metabolites from a urine matrix.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Testosterone High Sensitivity Competitive ELISA Kit (EIATES) - Invitrogen [thermofisher.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical bias of automated immunoassays for six serum steroid hormones assessed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Multiplexed immunoassay to detect anabolic androgenic steroids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Oxymesterone and Testosterone on Androgen Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxymesterone and Testosterone, focusing on their interactions with the androgen receptor (AR). The information presented herein is curated from scientific literature to aid in understanding the distinct and overlapping mechanisms of these two androgens.
Quantitative Comparison of Androgenic and Anabolic Activities
| Compound | Anabolic:Androgenic Ratio | Reference |
| Testosterone | 1:1 | [2] |
| This compound | 5:1 (1.8:0.36) | [1] |
Note: The anabolic-to-androgenic ratio for Testosterone is the baseline reference at 1:1.[2] this compound exhibits a significantly higher anabolic-to-androgenic ratio, suggesting a greater propensity for anabolic effects relative to its androgenic effects when compared to Testosterone.[1]
Androgen Receptor Signaling Pathways
Upon binding to the androgen receptor, both Testosterone and this compound initiate a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Testosterone-Mediated Androgen Receptor Signaling
Testosterone, as the primary endogenous androgen, activates the androgen receptor through a well-characterized signaling pathway. This involves both direct gene regulation (genomic) and rapid, non-transcriptional (non-genomic) effects.[3][4]
Testosterone Signaling Pathway
This compound-Mediated Androgen Receptor Signaling
As a synthetic anabolic-androgenic steroid, this compound functions as an agonist of the androgen receptor.[5] While the specific nuances of its downstream signaling may differ, it is understood to follow the canonical androgen receptor activation pathway, leading to anabolic and androgenic effects.
This compound Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound and Testosterone with the androgen receptor.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Objective: To determine the relative binding affinity (IC50) of a test compound for the androgen receptor.
Materials:
-
Purified androgen receptor (full-length or ligand-binding domain).
-
Radiolabeled ligand (e.g., [3H]-R1881).
-
Test compounds (this compound, Testosterone).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and a known reference compound (e.g., unlabeled R1881) in the assay buffer.
-
Prepare a working solution of the radiolabeled ligand in the assay buffer.
-
Prepare the androgen receptor solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, radiolabeled ligand, and either the test compound, reference compound, or buffer (for total binding control).
-
Add the androgen receptor solution to initiate the binding reaction.
-
Include wells with excess unlabeled ligand to determine non-specific binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
-
Detection:
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
AR Competitive Binding Assay Workflow
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Objective: To determine the functional agonist or antagonist activity of a test compound on the androgen receptor.
Materials:
-
A mammalian cell line stably transfected with an androgen receptor expression vector and a luciferase reporter vector containing androgen response elements (AREs).
-
Cell culture medium and supplements.
-
Test compounds (this compound, Testosterone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells. Include a vehicle control and a known AR agonist as a positive control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Detection: Measure the luminescence using a luminometer.
-
Data Analysis:
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. dopinglinkki.fi [dopinglinkki.fi]
- 3. Androgen receptor - Wikipedia [en.wikipedia.org]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Oxymesterone and Fluoxymesterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of two synthetic anabolic-androgenic steroids (AAS), Oxymesterone and Fluthis compound. The information presented is based on available experimental data to facilitate an objective comparison for research and drug development purposes.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative and qualitative data for this compound and Fluthis compound. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Parameter | This compound | Fluthis compound | Reference Compound |
| Androgen Receptor (AR) Binding Affinity | |||
| Relative Binding Affinity (RBA) | Data not available | < 0.05 | Methyltrienolone (MT) = 1 |
| Androgen Receptor Activation | |||
| Potency | Data not available | Less potent than 5α-dihydrotestosterone | 5α-dihydrotestosterone |
| In Vivo Anabolic:Androgenic Ratio (Rat Model) | 5.0 | 2.7 | Methyltestosterone (Reference) |
| Enzyme Inhibition | |||
| 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) | Medium Inhibitory Potential | Potent Inhibitor (IC50: 60-100 nM in cell lysates) | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the potency of androgens are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the unlabeled test compound (this compound or Fluthis compound). The ability of the test compound to displace the radioligand is measured, and from this, the relative binding affinity (RBA) or the inhibitory constant (Ki) can be calculated.
-
Materials:
-
Androgen Receptor Source: Cytosolic fraction from rat prostate tissue or purified recombinant human androgen receptor.
-
Radioligand: [³H]-Mibolerone or [³H]-R1881.
-
Test Compounds: this compound, Fluthis compound.
-
Reference Compound: Unlabeled Mibolerone or R1881, Dihydrotestosterone (DHT).
-
Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation Cocktail and Counter.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a multi-well plate, add the assay buffer, the androgen receptor preparation, and the test/reference compound dilutions.
-
Add the radioligand to all wells at a final concentration at or below its Kd.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the competitor. Calculate the IC50 (concentration of the competitor that displaces 50% of the radioligand) and determine the RBA relative to the reference compound.
-
Androgen Receptor Transactivation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
-
Principle: A mammalian cell line (e.g., HEK293, PC3, or HeLa) is transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter (containing androgen response elements, AREs). Upon binding to an agonist like this compound or Fluthis compound, the AR translocates to the nucleus, binds to the AREs, and drives the expression of the reporter gene. The reporter signal is then quantified as a measure of AR activation.
-
Materials:
-
Cell Line: e.g., Human Embryonic Kidney (HEK293) cells which have low endogenous steroid receptor expression.
-
Expression Vector: A plasmid containing the full-length human androgen receptor cDNA.
-
Reporter Vector: A plasmid containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple AREs.
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compounds: this compound, Fluthis compound.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Lysis Buffer and Luciferase Assay Substrate.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the AR expression vector and the ARE-reporter vector.
-
After allowing time for receptor and reporter expression (e.g., 24 hours), replace the medium with a medium containing serial dilutions of the test compounds or the reference agonist.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter signal against the log concentration of the compound to generate a dose-response curve. From this curve, the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy can be determined.
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of androgen receptor activation.
Experimental Workflow for Androgen Receptor Transactivation Assay
Caption: General workflow for a cell-based androgen receptor transactivation assay.
The Fine-Tuning of Anabolic Activity: A Comparative Guide to the Structural Activity Relationship of Oxymesterone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oxymesterone and its analogs, focusing on their structural activity relationships (SAR). By examining the interplay between chemical structure and biological function, we aim to furnish researchers and drug development professionals with the critical data and methodologies necessary to navigate the complexities of androgen receptor modulation. This document synthesizes experimental data on anabolic and androgenic activities, details the protocols for key assays, and visualizes essential pathways and workflows to facilitate a deeper understanding of this class of synthetic steroids.
Data Presentation: Comparative Anabolic and Androgen-Rezeptor-Aktivität
The biological activity of this compound and its analogs is primarily determined by their interaction with the androgen receptor (AR). The anabolic-to-androgenic ratio is a critical parameter in the development of therapeutic agents, aiming to maximize muscle-building properties while minimizing unwanted androgenic side effects. Below are tables summarizing the available quantitative data from comparative studies.
Table 1: Relative Anabolic and Androgenic Activity of this compound and Other Anabolic-Androgenic Steroids (AAS)
| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) | Anabolic/Androgenic Ratio |
| This compound | 1.8 | 0.36 | 5.0 |
| 7α,17α-Dimethyltestosterone | 4.2 | 1.3 | 3.2 |
| Mestanolone | 0.8 | 1.0 | 0.8 |
| Fluthis compound | 3.8 | 1.4 | 2.7 |
Data sourced from a study assessing nitrogen retention (anabolic activity) and the increase in the weight of the ventral prostate gland in rats (androgenic activity)[1].
Table 2: Anabolic and Androgenic Activity of a 19-Nor Analog of this compound
| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) |
| Methylhydroxynandrolone (MOHN) | ~13 | ~3 |
MOHN is the 19-demethylated analog of this compound. Early assays determined its anabolic and androgenic activity relative to methyltestosterone[2].
Deciphering the Structural Nuances: Key SAR Insights
The structure of the steroid nucleus is a canvas for medicinal chemists, where subtle modifications can dramatically alter the biological activity profile. For this compound (4-hydroxy-17α-methyltestosterone), its defining features are the hydroxyl group at the C4 position and the methyl group at the C17α position.
-
C4-Hydroxylation: The introduction of a hydroxyl group at the C4 position, as seen in this compound and its 19-nor analog, methylhydroxynandrolone (MOHN), is a key modification. This change is known to hinder 5α-reduction and aromatization, processes that can alter the activity profile of androgens. The inhibition of 5α-reductase by the C4 hydroxyl group may contribute to a more favorable anabolic to androgenic ratio[2]. Specifically, in the case of nandrolone (B1676933) derivatives, 5α-reduction typically decreases potency, so its inhibition in MOHN could lead to a relatively higher ratio of androgenic to anabolic activity compared to other nandrolone derivatives[2].
-
C17α-Alkylation: The presence of a methyl group at the C17α position is a common feature in orally active anabolic-androgenic steroids. This modification protects the 17β-hydroxyl group from oxidation, thereby increasing the steroid's oral bioavailability.
-
C19-Demethylation: The removal of the methyl group at the C19 position, which distinguishes nandrolone derivatives from testosterone (B1683101) derivatives, generally results in a greater ratio of anabolic to androgenic effect. As observed with MOHN, this modification, in combination with C4-hydroxylation, leads to a compound with potent anabolic activity[2].
Experimental Protocols: Methodologies for Biological Evaluation
The quantitative data presented in this guide are derived from specific in vivo and in vitro assays. Understanding the methodologies behind this data is crucial for interpretation and for designing future experiments.
In Vivo Assessment of Anabolic and Androgenic Activity
A classic and widely used method to determine the anabolic and androgenic potency of a steroid is the Hershberger assay, performed in castrated male rats.
Objective: To independently measure the anabolic (myotrophic) and androgenic effects of a compound.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues (muscles and androgen-dependent glands) highly sensitive to exogenous androgens.
-
Compound Administration: The test compound (e.g., this compound or its analogs) is administered daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a reference compound group (e.g., testosterone propionate (B1217596) or methyltestosterone) are included.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.
-
Anabolic (Myotrophic) Activity: The weight of the levator ani muscle is measured as the primary indicator of anabolic activity.
-
Androgenic Activity: The weights of the ventral prostate and seminal vesicles are measured as indicators of androgenic activity.
-
-
Data Analysis: The mean tissue weights for each treatment group are compared to the vehicle control group. The relative anabolic and androgenic potencies are calculated by comparing the dose required to produce a specific increase in tissue weight to that of the reference compound.
In Vitro Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor, providing insight into its potential potency.
Objective: To quantify the binding affinity of this compound analogs to the androgen receptor.
Methodology:
-
Receptor Source: A source of androgen receptors is required. This can be a cytosolic preparation from androgen-sensitive tissues (e.g., rat prostate) or a purified recombinant human androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, is used.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the competitor).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include hydroxylapatite precipitation or filtration through glass fiber filters.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference androgen.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway for this compound analogs.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for assessing anabolic and androgenic activity.
References
A Comparative Analysis of Oxymesterone's Metabolic Fate in Humans and Horses
For researchers, scientists, and drug development professionals, understanding the metabolic profile of a compound across different species is a cornerstone of drug discovery and development. This guide provides a comparative overview of the metabolic pathways of oxymesterone, a synthetic anabolic-androgenic steroid, in humans and horses. The information presented is based on available scientific literature and aims to highlight the similarities and differences in the biotransformation of this compound.
This compound (4-hydroxy-17α-methyltestosterone) undergoes distinct metabolic transformations in humans and horses, leading to a variety of metabolites. While both species share some common biotransformation pathways, the major metabolites and their detection windows can vary significantly. This comparison is crucial for fields such as toxicology, pharmacology, and anti-doping science.
Metabolic Pathways: A Visual Representation
The metabolic cascade of this compound involves several key enzymatic reactions, primarily occurring in the liver. These include hydroxylation, reduction, and rearrangement of the parent molecule. The following diagrams illustrate the primary metabolic pathways in humans and horses.
Comparative Metabolite Profiles
The biotransformation of this compound yields different primary metabolites in humans and horses. This section details the identified metabolites in each species.
| Species | Major Metabolites | Other Detected Metabolites |
| Human | 17-epithis compound, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one (a long-term metabolite)[1] | Seco acidic metabolites resulting from the oxidative cleavage of the A-ring[2], various hydroxylated and reduced metabolites.[3] |
| Horse | Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one)[1][4][5] | Presumed stereoisomers of 2-hydroxymethyl-17α-methyl-5α-androstan-3,17β-diol and 2,17α-di(hydroxymethyl)-5α-androstan-3,17β-diol.[1][4][5] |
Experimental Protocols
The identification of this compound metabolites relies on sophisticated analytical techniques. Below are summaries of the experimental methodologies employed in studies on human and equine metabolism.
Human Metabolism Studies
Objective: To identify and characterize the urinary metabolites of this compound in humans, with a focus on long-term metabolites for anti-doping purposes.[1][6]
Methodology:
-
Sample Collection: Urine samples were collected from human volunteers after the administration of a single dose of this compound.
-
Sample Preparation:
-
Hydrolysis: Urine samples were subjected to enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites.[1]
-
Extraction: The hydrolyzed urine was then extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.
-
Derivatization: The extracted metabolites were derivatized, for example, by trimethylsilylation, to improve their volatility and thermal stability for gas chromatography analysis.
-
-
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): These techniques were used to separate and identify the metabolites based on their retention times and mass fragmentation patterns.[3]
-
Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS): This method was employed for the sensitive detection and characterization of novel long-term metabolites.[1][6]
-
-
Data Analysis: The mass spectra of the detected compounds in the post-administration samples were compared with those of reference standards or with established fragmentation patterns to identify the structures of the metabolites.
Equine Metabolism Study
Objective: To identify the urinary metabolites of this compound in horses for doping control in racehorses.[1][4][5]
Methodology:
-
Administration: this compound was administered to horses.
-
Sample Collection: Urine samples were collected from the horses post-administration.
-
Sample Preparation:
-
The urine samples were processed to separate unconjugated steroids, glucuronide conjugates, and sulfate (B86663) conjugates.[4]
-
Enzymatic hydrolysis was used for the glucuronide fraction.[4]
-
Solid-phase extraction (SPE) was employed for sample clean-up and concentration.
-
Derivatization was performed to prepare the samples for GC-MS analysis.
-
-
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This was the primary analytical technique used for the separation and identification of the metabolites.
-
-
Data Analysis: The identification of metabolites was based on the comparison of their mass spectra with those of reference standards. The study confirmed that metabolites common to other structurally related 17α-alkyl anabolic steroids were also present after this compound administration.[1][4][5]
Discussion of Findings
The metabolic profiles of this compound show notable divergence between humans and horses. In humans, the metabolism is characterized by a wider array of transformations, including epimerization, complex rearrangements leading to long-term metabolites, and oxidative cleavage of the steroid's A-ring.[1][2] The identification of the long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, is particularly significant for anti-doping applications as it allows for a much longer detection window.[1][6]
In contrast, the metabolism in horses appears to be dominated by the reduction of the A-ring, leading to mestanolone as the major urinary metabolite.[1][4][5] While other hydroxylated metabolites are also formed, the profile seems less complex than that observed in humans. This difference in major metabolic pathways has significant implications for the selection of target analytes in doping control programs for equine sports.
The experimental approaches, while both relying on GC-MS as a core analytical tool, are tailored to the specific objectives of the studies. The human studies often employ more advanced techniques like GC-CI-MS/MS to enhance sensitivity and aid in the structural elucidation of novel, low-abundance metabolites.[1][6]
References
- 1. Detection of urinary metabolites common to structurally related 17alpha-alkyl anabolic steroids in horses and application to doping tests in racehorses: methandienone, methandriol, and oxymetholone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anabolic steroids--8. GC/MS characterization of unusual seco acidic metabolites of oxymetholone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Detection of Oxymesterone Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The detection of anabolic androgenic steroid (AAS) abuse in sports and other contexts relies on the identification of their metabolites in biological samples, primarily urine. The development of analytical methods to identify long-term metabolites is crucial for extending the detection window and improving the effectiveness of anti-doping programs. This guide provides a comparative analysis of the long-term detection of oxymesterone metabolites, with a focus on a recently identified long-term marker, and compares its detection with that of other commonly abused anabolic steroids.
Data Presentation: Comparison of Detection Windows
The identification of novel long-term metabolites has significantly extended the detection window for several anabolic steroids. The following table summarizes the detection windows for this compound and other selected AAS using traditional and advanced analytical methods.
| Anabolic Androgenic Steroid | Traditional Metabolite/Marker | Traditional Detection Window | Long-Term Metabolite | Long-Term Detection Window | Analytical Method for Long-Term Detection |
| This compound | 17-epithis compound | ~3.5 days[1][2] | 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Up to 46 days [1][2] | GC-CI-MS/MS |
| Mesterolone | Not specified in snippets | Not specified in snippets | 1α-methyl-5α-androstan-3,6,16-triol-17-one (sulfate form) | Up to 15 days[1][2] | GC-CI-MS/MS |
| Metenolone | Glucuronide metabolites | ~5 days | 1β-methyl-5α-androstan-17-one-3ζ-sulfate | Up to 17 days | GC-CI-MS/MS |
| Stanozolol | 3'-hydroxystanozolol | Oral: Up to 10 days; Injectable: Up to 2 months | 17-epistanozolol-1'N-glucuronide | Up to 28 days | LC-MS/MS |
| Nandrolone (B1676933) | 19-norandrosterone | A few days (oral) to months (injectable) | 19-norandrosterone and 19-noretiocholanolone | Up to 9 months (single injection)[3] | GC-MS/MS |
Experimental Protocols
The following sections detail the methodologies for the long-term detection of this compound metabolites, primarily based on the work of Polet et al. (2017), which identified the novel long-term metabolite.
Sample Preparation (Urine)
A robust sample preparation protocol is essential for the extraction and concentration of metabolites from urine prior to analysis.
-
Hydrolysis: Urine samples (typically 2-5 mL) are subjected to enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates from the steroid metabolites.
-
For glucuronidated metabolites, β-glucuronidase from E. coli is commonly used. The incubation is typically carried out at a controlled pH and temperature (e.g., pH 7, 50°C for 1 hour).
-
For a broader screening including sulfated metabolites, a preparation with Helix pomatia-derived β-glucuronidase/arylsulfatase can be used.
-
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, the metabolites are extracted from the aqueous urine matrix into an organic solvent.
-
A common extraction solvent is methyl tert-butyl ether (MTBE).
-
The pH of the urine sample is adjusted (e.g., to pH 9.6) to optimize the extraction of the target analytes.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
-
Evaporation and Derivatization:
-
The organic layer containing the extracted steroids is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
For GC-MS analysis, the dried residue is derivatized to increase the volatility and thermal stability of the metabolites. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide and a solvent such as ethanethiol. This process creates trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups on the steroid molecules.
-
Analytical Method: Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS)
The use of chemical ionization (CI) in combination with a triple quadrupole mass spectrometer (MS/MS) has proven to be highly sensitive and specific for the detection of long-term steroid metabolites.
-
Gas Chromatography (GC):
-
Injector: The derivatized sample is injected into the GC system. A split or splitless injection mode can be used, with a typical injection volume of 1-2 µL.
-
Column: A capillary column, such as an Agilent Ultra-1 (17 m x 0.20 mm i.d., 0.11 µm film thickness), is used to separate the different metabolites based on their boiling points and interactions with the stationary phase.
-
Oven Temperature Program: A temperature gradient is applied to the oven to elute the compounds of interest. A typical program might start at a lower temperature (e.g., 183°C), ramp up to an intermediate temperature (e.g., 232°C at 3°C/min), and then increase more rapidly to a final temperature (e.g., 310°C at 40°C/min) which is held for a few minutes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation of the parent molecule compared to Electron Ionization (EI). This increases the abundance of the molecular ion or a protonated molecule, which is beneficial for the sensitivity of MS/MS methods.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used in Selected Reaction Monitoring (SRM) mode. In this mode, the first quadrupole selects a specific precursor ion (the molecular ion or a characteristic fragment of the target metabolite), the second quadrupole serves as a collision cell where the precursor ion is fragmented, and the third quadrupole selects a specific product ion for detection.
-
Data Analysis: The detection of a specific precursor-to-product ion transition at the expected retention time provides high confidence in the identification and quantification of the target metabolite, even at very low concentrations.
-
Mandatory Visualization
Metabolic Pathway of this compound
The following diagram illustrates the proposed metabolic pathway of this compound to its long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one. This transformation involves several enzymatic steps, including hydroxylation and rearrangement of the steroid's D-ring.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Analysis of Oxymesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies used for the detection and quantification of Oxymesterone, an anabolic androgenic steroid, in biological matrices. The information is collated from established anti-doping research and is intended to guide laboratories in method selection and performance evaluation. While specific inter-laboratory comparison data for this compound is not publicly available, this document presents a synthesis of typical performance characteristics and detailed experimental protocols for the predominant analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance of Analytical Methods
The analytical performance of a given method for this compound is crucial for ensuring accurate and reliable results. The following table summarizes key performance indicators for the two most common analytical platforms. These values are representative of what is expected in a specialized anti-doping laboratory setting.
| Parameter | GC-MS/MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.1 - 2 ng/mL | 0.5 - 5 ng/mL | Varies with the specific metabolite being targeted. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL | Method dependent and influenced by matrix effects. |
| Precision (RSD%) | < 15% | < 20% | Intra- and inter-assay precision are critical for reproducibility. |
| Accuracy/Recovery | 85 - 115% | 80 - 120% | Assessed using certified reference materials or spiked samples. |
| Detection Window | Up to 46 days (for long-term metabolites)[1][2] | Variable, depends on the target analyte (parent drug or metabolite) | The identification of novel long-term metabolites has significantly extended the detection window for GC-MS/MS.[1][2][3] |
| Specificity | High | High | Both techniques provide high specificity through mass analysis. |
Experimental Protocols
Accurate and reproducible analysis of this compound relies on well-defined and validated experimental protocols. Below are detailed methodologies for the key analytical techniques.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS is a cornerstone technique in anti-doping analysis, offering high sensitivity and specificity, particularly for steroid analysis. The protocol typically involves extensive sample preparation, including hydrolysis and derivatization, to make the analytes amenable to gas chromatography.
1. Sample Preparation
-
Hydrolysis: 2 mL of urine is mixed with a buffer (e.g., phosphate (B84403) buffer pH 7) and a hydrolyzing agent (e.g., β-glucuronidase from E. coli) to cleave conjugated metabolites.[2] The mixture is incubated to allow for enzymatic cleavage.
-
Extraction: The pH of the hydrolyzed sample is adjusted to be alkaline (e.g., pH 9.6 with carbonate buffer). Liquid-liquid extraction is then performed using an organic solvent like methyl tert-butyl ether (MTBE).[3] The sample is vortexed and centrifuged to separate the layers.
-
Evaporation: The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[3]
-
Derivatization: The dry residue is derivatized to increase the volatility and thermal stability of the analytes. A common derivatization reagent is a mixture of N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and a catalyst like dithioerythritol.[3] The sample is heated to ensure complete derivatization.[4]
2. Instrumental Analysis
-
Gas Chromatograph (GC): A capillary column (e.g., HP-1, 25 m x 0.2 mm, 0.11 µm film thickness) is used for separation.[3] The oven temperature is programmed with a gradient to ensure optimal separation of different metabolites.[3]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used in either full scan or, more commonly, Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and specificity.[1][2] Precursor and product ions for this compound and its metabolites are monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing some metabolites directly without derivatization, which can simplify sample preparation. It is a complementary technique to GC-MS in anti-doping laboratories.[5]
1. Sample Preparation
-
Extraction (for unconjugated steroids): The pH of a urine sample is adjusted to be basic. A liquid-liquid extraction with a solvent like diethyl ether is performed. The organic layer is then separated and evaporated.[4]
-
Extraction (for conjugated steroids): The urine sample is first subjected to enzymatic hydrolysis, similar to the GC-MS protocol.[4]
-
Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be used for sample clean-up and concentration.[6]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.[4][7]
2. Instrumental Analysis
-
Liquid Chromatograph (LC): A reverse-phase column (e.g., C18) is commonly used for the separation of steroids.[4] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium formate, is employed.[8]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[6][7] The analysis is performed in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity for the target analytes.[6]
Mandatory Visualization
The following diagrams illustrate the analytical workflow for this compound and its biological mechanism of action.
Caption: Analytical workflow for this compound testing in a doping control laboratory.
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
References
- 1. Identification and characterization of novel long-term metabolites of this compound and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
Comparative Binding of Oxymesterone to Sex Hormone-Binding Globulin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the interaction between synthetic androgens and plasma proteins is crucial for predicting their bioavailability and pharmacological effects. This guide provides a comparative analysis of the binding affinity of Oxymesterone to Sex Hormone-Binding Globulin (SHBG), contextualized with data from other anabolic-androgenic steroids (AAS).
Comparative Binding Affinity Data
The following table summarizes the relative binding affinities (RBA) of various anabolic-androgenic steroids to SHBG, with Dihydrotestosterone (DHT) serving as the reference compound (RBA = 100%). The data is primarily drawn from the comprehensive 1984 study by Saartok, Dahlberg, and Gustafsson, which remains a foundational reference in the field.
| Compound | Chemical Name | Relative Binding Affinity (RBA) to SHBG (%)¹ |
| Dihydrotestosterone (DHT) | 5α-Androstan-17β-ol-3-one | 100 |
| Testosterone | Androst-4-en-17β-ol-3-one | 19 |
| 17α-Methyltestosterone | 17α-Methylandrost-4-en-17β-ol-3-one | 5 |
| Mesterolone | 1α-Methyl-5α-androstan-17β-ol-3-one | ~400 |
| Methenolone | 1-Methyl-5α-androst-1-en-17β-ol-3-one | <5 |
| Methandienone | 17α-Methylandrost-1,4-dien-17β-ol-3-one | <5 |
| Stanozolol | 17α-Methyl-5α-androstano[3,2-c]pyrazol-17β-ol | <5 |
| This compound | 4-Hydroxy-17α-methyltestosterone | Not explicitly reported in the cited study |
| Oxymetholone | 2-(Hydroxymethylene)-17α-methyl-5α-androstan-17β-ol-3-one | Too low to be determined[1] |
¹Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106.
Note on this compound: While a quantitative RBA for this compound is not provided in the foundational Saartok et al. (1984) study, its chemical structure as a 17α-methylated steroid suggests it likely has a low binding affinity for SHBG, similar to other steroids with this modification like methyltestosterone, methandienone, and stanozolol. The introduction of a 4-hydroxyl group may further influence this interaction, but without direct experimental data, its precise binding affinity remains to be determined. The structurally related compound, Oxymetholone, was found to have an RBA that was too low to be accurately measured in the same study[1].
Experimental Protocols
The determination of the relative binding affinity of a compound to SHBG is typically performed using a competitive binding assay. This method relies on the competition between a radiolabeled ligand and an unlabeled competitor (the compound of interest) for the binding sites of SHBG.
Competitive Binding Assay for SHBG
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for SHBG by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Purified human SHBG (from pregnancy plasma or recombinant sources)
-
Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Unlabeled competitor steroids (DHT, Testosterone, this compound, and other AAS)
-
Assay Buffer (e.g., Tris-HCl buffer with EDTA and glycerol)
-
Dextran-coated charcoal suspension
-
Scintillation fluid
-
Scintillation counter
Workflow Diagram:
Caption: Workflow of a competitive binding assay for SHBG.
Detailed Methodology:
-
Preparation of Reagents:
-
A working solution of purified human SHBG is prepared in the assay buffer to a final concentration that binds approximately 30-50% of the total radiolabeled ligand in the absence of a competitor.
-
The radiolabeled ligand, [³H]-DHT, is diluted in the assay buffer to a final concentration of approximately 1 nM.
-
Serial dilutions of the unlabeled competitor steroids (including a reference standard like DHT and the test compound, this compound) are prepared in the assay buffer across a wide concentration range (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation:
-
In assay tubes, the SHBG solution, [³H]-DHT, and varying concentrations of the unlabeled competitor are combined.
-
Control tubes are included: "total binding" tubes containing SHBG and [³H]-DHT without any competitor, and "non-specific binding" tubes containing [³H]-DHT and a large excess of unlabeled DHT to saturate the specific binding sites.
-
The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., for 2 hours at room temperature or overnight at 4°C).
-
-
Separation of Bound and Free Ligand:
-
A cold suspension of dextran-coated charcoal is added to each tube. The charcoal rapidly adsorbs the free (unbound) [³H]-DHT.
-
The tubes are briefly incubated (e.g., 10 minutes at 4°C) and then centrifuged at high speed (e.g., 2000 x g for 15 minutes at 4°C) to pellet the charcoal with the adsorbed free radioligand.
-
-
Quantification:
-
The supernatant, which contains the SHBG-bound [³H]-DHT, is carefully transferred to scintillation vials.
-
A scintillation cocktail is added to each vial.
-
The radioactivity in each vial is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound [³H]-DHT is calculated for each competitor concentration by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specifically bound [³H]-DHT against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined for each compound from its competition curve.
-
The Relative Binding Affinity (RBA) of the test compound is calculated using the following formula: RBA (%) = (IC₅₀ of Reference Compound / IC₅₀ of Test Compound) x 100
-
This guide provides a framework for understanding the comparative binding of this compound to SHBG. While direct quantitative data for this compound remains elusive in the reviewed literature, the provided information on related compounds and a detailed experimental protocol will aid researchers in designing and interpreting studies on this and other synthetic androgens.
References
A Comparative Efficacy Analysis of Oxymesterone and Other 17α-Alkylated Anabolic-Androgenic Steroids
For researchers and professionals in drug development, understanding the nuanced differences in the efficacy and safety profiles of synthetic anabolic-androgenic steroids (AAS) is paramount. This guide provides an objective comparison of Oxymesterone with other prominent 17α-alkylated AAS, focusing on their anabolic and androgenic potencies, supported by experimental data. The 17α-alkylation is a critical structural modification that renders these steroids orally active, but it also significantly influences their therapeutic and adverse effect profiles, particularly concerning hepatotoxicity.[1]
Anabolic and Androgenic Efficacy: A Quantitative Comparison
The therapeutic utility and potential for adverse effects of AAS are often assessed by the ratio of their anabolic (muscle-building) to androgenic (masculinizing) activities. A higher ratio is generally desirable, indicating a greater separation of the anabolic effects from the androgenic ones. The Hershberger assay in rats is a standardized method used to determine these properties.[2]
One of the key comparative studies in this area provides data on the anabolic and androgenic ratios of this compound and other 17α-alkylated steroids.[3] The anabolic activity was assessed by measuring nitrogen retention, a marker of protein synthesis, while androgenic activity was determined by the increase in the weight of the ventral prostate in castrated rats.[3]
| Steroid | Chemical Name | Anabolic Activity (Nitrogen Retention) | Androgenic Activity (Ventral Prostate Weight) | Anabolic:Androgenic Ratio |
| This compound | 4-hydroxy-17α-methyltestosterone | 1.8 | 0.36 | 5.0 |
| 7α:17α-dimethyltestosterone | - | 4.2 | 1.3 | 3.2 |
| Mestanolone (B1676315) | 17α-methylandrostanolone | 0.8 | 1.0 | 0.8 |
| Fluthis compound (B1673463) | 9α-fluoro-11β-hydroxy-17α-methyltestosterone | 3.8 | 1.4 | 2.7 |
| Data sourced from Arnold et al. (1963).[3] |
Another source provides a more extensive list of anabolic and androgenic ratings, though the specific methodologies for determining these values can vary between studies.
| Steroid | Common Brand Name(s) | Anabolic Rating | Androgenic Rating |
| This compound | Oranabol | 50 | 330 |
| Oxandrolone | Anavar | 322-630 | 24 |
| Stanozolol | Winstrol | 320 | 30 |
| Methandrostenolone | Dianabol | 90-210 | 40-60 |
| Oxymetholone (B1678114) | Anadrol | 320 | 45 |
| Fluthis compound | Halotestin | 1900 | 850 |
| Note: These values are relative to Testosterone, which has a rating of 100 for both anabolic and androgenic effects. The data is compiled from various sources and should be interpreted with caution due to methodological differences. |
Mechanism of Action: The Androgen Receptor Signaling Pathway
The biological effects of this compound and other AAS are primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4] Upon binding to an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as androgen response elements (AREs).[5][6] This binding initiates the transcription of target genes, leading to the physiological and pharmacological effects associated with these steroids, including increased protein synthesis in muscle tissue.[7]
Androgen Receptor Binding Affinity
Experimental Protocols
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay used to identify and characterize the androgenic and antiandrogenic properties of chemical substances.[2]
Detailed Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic substances.[2]
-
Acclimatization and Recovery: Following castration, the animals are allowed a recovery period of approximately seven days.[2]
-
Dosing: The test substance is administered daily for 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection.[9]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-dependent tissues are dissected. These include the ventral prostate, seminal vesicles (with coagulating glands and their fluids), levator ani muscle, bulbocavernosus muscle, and the glans penis.[2]
-
Endpoint Measurement: The wet weight of these tissues is recorded. An increase in the weight of these tissues compared to a control group (receiving only the vehicle) is indicative of androgenic activity. The levator ani muscle weight is often used as a primary indicator of anabolic activity.[2]
Hepatotoxicity of 17α-Alkylated Steroids
A significant concern with the use of 17α-alkylated AAS is their potential for liver toxicity.[1] This structural feature, while enabling oral bioavailability, is also associated with adverse hepatic effects ranging from elevated liver enzymes to more severe conditions like cholestatic jaundice, peliosis hepatis, and hepatic tumors with prolonged use.[10][11] Comparative data on the hepatotoxicity of this compound specifically is limited in modern literature. However, the class effect is well-documented. For instance, studies on Oxymetholone have shown significant increases in liver enzymes, indicating hepatocellular stress.[12] The risk of hepatotoxicity is a critical factor to consider in the development and therapeutic application of any 17α-alkylated steroid.[11]
Conclusion
Based on the available preclinical data, this compound exhibits a favorable anabolic-to-androgenic ratio of 5.0 in the rat model, suggesting a good separation of its anabolic and androgenic effects compared to some other 17α-alkylated steroids like 7α:17α-dimethyltestosterone (3.2), mestanolone (0.8), and fluthis compound (2.7).[3] However, its androgen receptor binding affinity appears to be relatively low, indicating that its in vivo activity may be influenced by other pharmacokinetic and metabolic factors. It is crucial to note the significant lack of direct, head-to-head human clinical trials comparing the efficacy of this compound with other widely used 17α-alkylated steroids. Therefore, while the preclinical data provides valuable insights, these findings should be interpreted with caution, and further research is warranted to fully elucidate the comparative clinical efficacy and safety profile of this compound in human subjects. The potential for hepatotoxicity, a known class effect of 17α-alkylated steroids, remains a primary consideration for any therapeutic application.
References
- 1. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Double-blind, randomized, placebo-controlled phase III trial of oxymetholone for the treatment of HIV wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
New Long-Term Oxymesterone Metabolite Poised to Revolutionize Anti-Doping Detection
A recently identified long-term metabolite of the anabolic androgenic steroid Oxymesterone, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, demonstrates a significantly extended detection window of up to 46 days, marking a substantial improvement over the conventional biomarker, 17-epithis compound, which is typically detectable for only 3.5 days. This groundbreaking discovery, facilitated by advanced analytical techniques, promises to enhance the effectiveness of anti-doping programs worldwide.
For researchers, scientists, and professionals in drug development and anti-doping, the validation of this novel biomarker represents a significant leap forward in the ability to detect the illicit use of this compound. The extended detection window provides a much larger timeframe to identify athletes who may be using this performance-enhancing substance.
Comparative Analysis of Biomarkers
The validation of this new metabolite as a superior biomarker is supported by a direct comparison of its performance against the traditionally monitored 17-epithis compound. The key differentiator is the remarkable extension of the detection period, a critical factor in out-of-competition testing.
| Biomarker | Analytical Method | Detection Window | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| New Metabolite (18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one) | GC-CI-MS/MS | Up to 46 days[1] | Not explicitly reported, but detectable at low levels for an extended period. | Not explicitly reported. |
| Traditional Biomarker (17-epithis compound) | GC-MS | Up to 3.5 days[1] | Typically in the low ng/mL range. | Typically around 2-5 ng/mL in urine. |
Note: Specific LOD and LOQ values can vary depending on the laboratory, instrumentation, and matrix effects. The reported values are typical for steroid analysis.
Experimental Protocols
The identification and validation of the new long-term metabolite were achieved through sophisticated analytical methodologies. Below are the detailed protocols for the key experiments.
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add a solution of β-glucuronidase from E. coli and incubate at 50°C for 1 hour to cleave the glucuronide conjugates.
-
pH Adjustment: Adjust the pH of the hydrolyzed urine to 9.6.
-
Extraction: Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME).
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.
Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS) for the New Metabolite
-
Derivatization: The dried residue from the sample preparation is derivatized to enhance volatility and thermal stability for GC analysis.
-
GC Separation:
-
Column: Agilent Ultra-1 (17 m length, 0.20 mm internal diameter, 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 1.14 bar.
-
Oven Temperature Program: Initial temperature of 183°C, ramped at 3°C/min to 232°C, then at 40°C/min to 310°C, and held for 2 minutes.
-
Injection: 1.5 µL injection volume in a 1:16 split mode at an injector temperature of 300°C.
-
-
MS/MS Detection:
-
Ionization: Chemical Ionization (CI) at 70 eV.
-
Collision Gas: Argon.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used to selectively detect and quantify the target metabolite.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for 17-epithis compound
-
Derivatization: The dried extract is derivatized, typically with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC Separation: A capillary column such as a DB-1 or equivalent is used with a temperature program optimized for steroid separation.
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect characteristic ions of the derivatized 17-epithis compound.
Visualizing the Pathways and Processes
To better understand the underlying biological and analytical workflows, the following diagrams have been generated.
Caption: A simplified workflow for the discovery and validation of new biomarkers.
Caption: Biotransformation pathway of this compound leading to key metabolites.
Caption: Androgen receptor signaling pathway activated by this compound.
References
Comparative Analysis of Oxymesterone's Putative Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of Oxymesterone on gene expression, contextualized with experimental data from other well-studied anabolic-androgenic steroids (AAS) such as Testosterone, Nandrolone (B1676933), and Oxandrolone (B1677835). Due to a lack of publicly available, specific transcriptomic data for this compound, this guide extrapolates its likely molecular behavior based on the shared mechanism of action via the androgen receptor (AR).
Introduction to this compound
This compound is a synthetic anabolic-androgenic steroid that, like other AAS, is presumed to exert its physiological effects primarily through binding to and activating the androgen receptor.[1] This interaction initiates a cascade of molecular events leading to altered gene expression in target tissues, most notably skeletal muscle. The anabolic effects of these compounds, including increased muscle protein synthesis, are largely attributed to these genomic actions.[2][3]
The Androgen Receptor Signaling Pathway
The primary mechanism of action for this compound and other AAS is the activation of the androgen receptor, a ligand-activated transcription factor.[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
Caption: Androgen Receptor Signaling Pathway.
Comparative Gene Expression Data
While direct transcriptomic data for this compound is limited, studies on other AAS provide insights into the classes of genes likely affected. The following table summarizes representative gene expression changes in skeletal muscle following treatment with Testosterone, Nandrolone, and Oxandrolone. It is hypothesized that this compound would induce a similar, though not identical, profile of gene expression changes.
| Gene | Function | Testosterone | Nandrolone | Oxandrolone | Anticipated this compound Effect | References |
| IGF-1 | Insulin-like Growth Factor 1; promotes muscle growth | ↑ | ↑ | No significant change | ↑ | [7][8] |
| MYOD1 | Myogenic Differentiation 1; promotes myogenesis | ↑ | ↑ | Not Reported | ↑ | [9][10] |
| FBXO32 (Atrogin-1) | F-box protein 32; involved in muscle atrophy | ↓ | ↓ | Not Reported | ↓ | [1][11] |
| TRIM63 (MuRF1) | Tripartite motif containing 63; involved in muscle atrophy | No significant change | ↓ | Not Reported | ↓ | [12] |
| AR | Androgen Receptor | ↑ | ↑ | ↑ | ↑ | [9][13] |
| Myostatin (MSTN) | Inhibitor of muscle growth | No significant change | ↓ | Not Reported | ↓ | [8] |
| MHC8 | Myosin Heavy Chain 8 | Not Reported | Not Reported | ↑ | ↑ | [14] |
| Calmodulin | Calcium-binding protein | Not Reported | Not Reported | ↓ | ↓ | [15] |
Note: (↑) Upregulation, (↓) Downregulation. This table is a synthesis of findings from multiple studies and specific fold-changes may vary depending on the experimental model and conditions.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of androgens on gene expression. These can be adapted for studies involving this compound.
Cell Culture and Treatment
-
Cell Line: C2C12 myoblasts are a common model for skeletal muscle differentiation.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Differentiation: To induce differentiation into myotubes, switch the growth medium to DMEM with 2% horse serum when cells reach 80-90% confluency.
-
Treatment: After 4-5 days of differentiation, treat myotubes with the desired concentration of this compound (or other androgens) or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).[16]
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[16]
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Workflow for qRT-PCR Analysis.
Microarray and RNA-Seq Analysis
For a global view of gene expression changes, microarray or RNA-sequencing (RNA-Seq) can be employed.
-
Sample Preparation: Isolate high-quality total RNA as described for qRT-PCR.
-
Library Preparation (for RNA-Seq) or Labeling and Hybridization (for Microarray): Follow the specific protocols provided by the sequencing or microarray platform manufacturer.[17][18]
-
Sequencing or Scanning: Perform high-throughput sequencing or scan the microarray chip.
-
Data Analysis:
-
RNA-Seq: Align reads to a reference genome, quantify transcript abundance, and perform differential expression analysis using software packages like DESeq2 or edgeR.[17]
-
Microarray: Normalize the raw data and identify differentially expressed genes using appropriate statistical methods.[19]
-
Pathway Analysis: Use tools like Gene Ontology (GO) or KEGG pathway analysis to identify biological pathways enriched among the differentially expressed genes.
-
Conclusion
While direct experimental data on the effects of this compound on gene expression is not widely available, it is reasonable to infer its molecular actions based on the well-established mechanisms of other anabolic-androgenic steroids. This compound is expected to modulate the expression of genes involved in muscle growth and differentiation, protein synthesis, and potentially muscle atrophy, primarily through the activation of the androgen receptor signaling pathway. Further transcriptomic studies are necessary to fully elucidate the specific gene expression signature of this compound and to understand its unique pharmacological profile in comparison to other AAS. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Testosterone modulates gene expression pathways regulating nutrient accumulation, glucose metabolism and protein turnover in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. probiologists.com [probiologists.com]
- 4. academic.oup.com [academic.oup.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]
- 7. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Improved Net Protein Balance, Lean Mass, and Gene Expression Changes With Oxandrolone Treatment in the Severely Burned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxandrolone enhances skeletal muscle myosin synthesis and alters global gene expression profile in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gene expression patterns in skeletal muscle of thermally injured children treated with oxandrolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oxymesterone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Oxymesterone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a controlled substance and potent anabolic steroid, in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, eye protection, and a lab coat. All handling of solid or powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of aerosolized particles. In the event of a spill, the area should be secured, and the spilled material carefully collected and treated as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically involve high-temperature incineration.[1] Laboratory personnel should treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[2]
Step 1: Waste Identification and Classification
Properly identify and classify the this compound waste.[3] Determine if it is:
-
Unused or expired pure compound: This is considered "inventory" and is regulated as a hazardous and controlled substance.[4]
-
Contaminated materials: This includes items such as used vials, syringes (needles removed), gloves, bench paper, and spill cleanup debris. These are also to be treated as hazardous waste.[5]
-
Residual "wastage": This refers to the small amount of substance remaining in a vial or syringe after administration in a research context.[4]
Step 2: Segregation of Waste
At the point of generation, segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper handling.[3][6] Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical wastes.[7]
Step 3: Container Selection and Labeling
Use a dedicated, leak-proof, and sealable container for collecting this compound waste.[8] The container must be made of a material that is compatible with the chemical. For solid this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.[6]
All waste containers must be clearly labeled as "Hazardous Waste" and should include:
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Controlled Substance")
Step 4: Waste Storage
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[8] This area should be at or near the point of waste generation and away from general laboratory traffic.[8] Ensure that the storage of controlled substances complies with all relevant regulations, which may require storage in a locked cabinet.[9]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[3][8] Provide them with an accurate description of the waste, including its identity and quantity.[6]
Disposal of Empty Containers
Empty containers that previously held this compound must be managed carefully. To be considered non-hazardous, an empty container that held an acute hazardous waste must be triple-rinsed with a suitable solvent.[2] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][10] After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, following institutional guidelines.[2]
Quantitative Data for Chemical Waste Handling
| Parameter | Guideline | Citation |
| Solvent Rinse Volume for Empty Containers | Approximately 5% of the container's volume for each of the three rinses. | [2] |
| Satellite Accumulation Area Storage Limit | A maximum of 55 gallons of hazardous waste or 1 quart for acutely toxic chemical waste. | [8] |
| Maximum Storage Time in Satellite Area | Up to 12 months from the date waste was first added, provided accumulation limits are not exceeded. | [8] |
| pH for Aqueous Waste Neutralization | Must be between 5 and 9 before sewer disposal (Note: Not recommended for this compound). | [11] |
Experimental Protocols
The primary "experimental protocol" for the disposal of this compound is not based on in-lab chemical neutralization but on procedural compliance with hazardous waste regulations. The key methodology is segregation, proper containment, and transfer to a licensed disposal facility.
Triple Rinse Procedure for Empty Containers:
-
Select a solvent that is capable of dissolving this compound.
-
Add a volume of the solvent equal to approximately 5% of the container's total volume to the empty container.[2]
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the solvent (now considered hazardous rinsate) into the designated hazardous waste container for this compound.
-
Repeat steps 2-4 two more times for a total of three rinses.[2]
-
The rinsed container can now be managed as non-hazardous waste after the original label is defaced.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. iwaste.epa.gov [iwaste.epa.gov]
- 2. vumc.org [vumc.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. ph.health.mil [ph.health.mil]
- 6. benchchem.com [benchchem.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rcvs.org.uk [rcvs.org.uk]
- 10. epawebapp.epa.ie [epawebapp.epa.ie]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Oxymesterone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Oxymesterone, a synthetic, orally active anabolic-androgenic steroid. Given its classification as a potent compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with the primary health concern being its potential reproductive toxicity.[1][2] The Globally Harmonized System (GHS) classification for this compound includes the following:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child.[1][2] | Warning |
Due to its potent nature and the lack of a published Occupational Exposure Limit (OEL), a control banding approach is recommended for handling this compound. This involves categorizing the compound based on its inherent toxicity and assigning corresponding control strategies. Based on its classification as a reproductive toxicant, this compound would likely fall into a high-potency category, requiring stringent containment and handling procedures. For context, other anabolic steroids like Testosterone Cypionate have established OELs in the range of 4 micrograms/m³.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during all stages of handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N100 respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to prevent incidental contact. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
1. Designated Area and Engineering Controls:
-
All work with this compound, particularly with the powdered form, must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.
-
The work surface should be covered with absorbent, disposable liners to contain any spills.
2. Weighing and Reconstitution:
-
When weighing solid this compound, use a balance within a ventilated enclosure.
-
To minimize the generation of airborne particles, reconstitution of the powder should be performed carefully by slowly adding the solvent to the vial.
3. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A 10% bleach solution or another suitable decontaminant is recommended. Ethanol is not an effective decontaminant for this purpose.
-
Wipe down the work area and any contaminated equipment after each use.
4. Waste Disposal:
-
All disposable items contaminated with this compound, including gloves, lab coats, pipette tips, and vials, must be disposed of as hazardous waste.
-
Collect all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.
-
Unused or expired this compound should not be disposed of down the drain or in regular trash. It must be collected as hazardous chemical waste and disposed of through a certified hazardous waste management service.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Logical workflow for handling this compound.
Signaling Pathway of this compound
This compound, like other anabolic-androgenic steroids, exerts its effects primarily through the androgen receptor (AR). The following diagram illustrates the simplified signaling pathway.
Caption: Simplified androgen receptor signaling pathway.
By adhering to these safety protocols and understanding the potential hazards associated with this compound, researchers can minimize risks and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
